molecular formula C12H9F2N3O3 B15557366 DFHO

DFHO

カタログ番号: B15557366
分子量: 281.21 g/mol
InChIキー: GXOMNFVJDRZPKL-AVWDGMTFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DFHO is a useful research compound. Its molecular formula is C12H9F2N3O3 and its molecular weight is 281.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C12H9F2N3O3

分子量

281.21 g/mol

IUPAC名

(2Z,5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one

InChI

InChI=1S/C12H9F2N3O3/c1-17-10(5-15-20)16-9(12(17)19)4-6-2-7(13)11(18)8(14)3-6/h2-5,16,18H,1H3/b9-4-,10-5-

InChIキー

GXOMNFVJDRZPKL-AVWDGMTFSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to DFHO and its Mechanism of Action for RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a synthetic, cell-permeable, and fluorogenic small molecule designed as a mimic of the red fluorescent protein (RFP) chromophore.[1][2][3] It represents a significant advancement in the field of live-cell RNA imaging. On its own, this compound is essentially non-fluorescent; however, upon binding to specific RNA aptamers, its fluorescence is dramatically activated, enabling the visualization and tracking of RNA molecules in real-time. This guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its application.

Introduction to this compound

This compound is a fluorogenic dye that has emerged as a powerful tool for studying RNA dynamics within living cells.[3] Its utility stems from its ability to selectively bind to engineered RNA aptamers, most notably the "Corn" and "Squash" aptamers, which then triggers a substantial increase in its fluorescence emission.[1][4] This "light-up" property minimizes background fluorescence from unbound dye, offering a high signal-to-noise ratio for imaging experiments.[2] A key advantage of the this compound-aptamer system is its remarkable photostability, which surpasses that of earlier RNA-fluorophore complexes like those based on DFHBI and Spinach/Broccoli aptamers.[3][5] This enhanced stability allows for longer imaging times and more accurate quantitative measurements of RNA transcription and localization.

Mechanism of Action: A Dimer-Induced Fluorescence

The fluorescence activation of this compound is a fascinating example of induced-fit binding and stabilization by a nucleic acid scaffold. The process is best understood through the interaction of this compound with its most well-characterized partner, the Corn RNA aptamer.

  • Aptamer Dimerization: The Corn aptamer, a 28-nucleotide RNA sequence, spontaneously forms a high-affinity, quasi-symmetric homodimer in solution (Kd < 1 nM).[6] This dimerization is a prerequisite for this compound binding and is independent of the presence of the this compound molecule itself.[6]

  • Binding Site Formation: The interface of the Corn homodimer creates a unique, pre-organized binding pocket for this compound.[6][7] This pocket is formed by a G-quadruplex from each of the two Corn protomers.[1]

  • This compound Encapsulation and Fluorescence Activation: A single molecule of this compound is then encapsulated within this dimer interface.[1][7] This binding event rigidly holds the this compound molecule, restricting its rotational freedom and protecting it from non-radiative decay pathways that quench its fluorescence in solution. This constrained environment forces the molecule to dissipate absorbed energy through the emission of photons, resulting in a bright, yellow-green fluorescence.[1][4] The stoichiometry of this complex is 2:1 (Corn RNA:this compound).[7]

The following diagram illustrates the activation mechanism:

DFHO_Mechanism cluster_inactive Inactive State (Low Fluorescence) cluster_active Active State (High Fluorescence) This compound Free this compound Complex Corn-DFHO Complex This compound->Complex Corn_Monomer Corn Aptamer (Monomer) Corn_Dimer Corn Aptamer (Homodimer) Corn_Monomer->Corn_Dimer Dimerization Corn_Dimer->Complex + this compound Fluorescence Fluorescence Complex->Fluorescence Fluorescence (545 nm)

Figure 1: Mechanism of this compound fluorescence activation by the Corn RNA aptamer.

Quantitative Data

The photophysical and binding properties of this compound have been well-characterized, providing a solid foundation for its use in quantitative biological studies.

Table 1: Photophysical and Binding Properties of this compound
PropertyValueAptamerReference
Excitation Maximum (λex)505 nmCorn[1][4]
Emission Maximum (λem)545 nmCorn[1][4]
Extinction Coefficient (ε)29,000 M⁻¹cm⁻¹Corn[1][4]
Dissociation Constant (Kd)70 nMCorn[1][2][4]
Dissociation Constant (Kd)54 nMSquash[1]
Molecular Weight281.22 g/mol N/A[1]
Table 2: Photostability Comparison

When bound to the Corn aptamer, this compound exhibits significantly enhanced photostability compared to other common fluorescent protein and RNA-fluorophore systems.

Fluorophore SystemRelative PhotostabilityReference
Corn-DFHO High [3][5]
Spinach-DFHBILow[3][5]
Broccoli-DFHBI-1TLow[3][5]
mVenus (YFP)Moderate[3][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and the Corn aptamer, adapted from the primary literature.

In Vitro Fluorescence Activation Assay

This protocol is used to measure the fluorescence enhancement of this compound upon binding to in vitro transcribed Corn RNA.

Methodology:

  • RNA Preparation:

    • Synthesize Corn aptamer RNA using in vitro transcription from a DNA template.

    • Purify the RNA using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Resuspend the purified RNA in an appropriate buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).

  • RNA Refolding:

    • Heat the RNA solution to 70°C for 3 minutes.

    • Allow the RNA to cool slowly to room temperature to ensure proper folding and dimerization.

  • Fluorescence Measurement:

    • Prepare a series of solutions with a fixed concentration of refolded Corn aptamer RNA (e.g., 50 nM).

    • Titrate with increasing concentrations of this compound (typically from low nM to µM range).

    • Measure the fluorescence intensity on a plate reader or fluorometer using an excitation wavelength of ~505 nm and an emission wavelength of ~545 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of this compound concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Live-Cell Imaging of RNA

This protocol describes how to express a Corn-tagged RNA in mammalian cells and visualize it using this compound.

Methodology:

  • Plasmid Construction:

    • Clone the gene for the RNA of interest into a mammalian expression vector.

    • Genetically fuse the Corn aptamer sequence to the 5' or 3' end of the RNA sequence. For stable expression of small RNAs, a tRNA scaffold can be used to flank the Corn sequence.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) in appropriate media on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the Corn-tagged RNA expression plasmid using a standard transfection reagent.

    • Allow 24-48 hours for expression of the tagged RNA.

  • Cell Staining and Imaging:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in pre-warmed imaging medium (e.g., DMEM) to a final concentration of 5-20 µM.

    • Replace the culture medium of the transfected cells with the this compound-containing imaging medium.

    • Incubate for 30 minutes to allow for this compound to enter the cells and bind to the Corn-tagged RNA.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a YFP filter set).

    • For nuclear counterstaining, Hoechst dye can be added along with this compound.

The experimental workflow for live-cell imaging is summarized below:

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Plasmid 1. Construct Plasmid (Corn-tagged RNA) Transfection 2. Transfect Mammalian Cells Plasmid->Transfection Expression 3. Express Tagged RNA (24-48h) Transfection->Expression Staining 4. Add this compound to Medium (e.g., 10 µM) Expression->Staining Incubation 5. Incubate (30 min) Staining->Incubation Microscopy 6. Fluorescence Microscopy (YFP filter set) Incubation->Microscopy

Figure 2: Experimental workflow for live-cell RNA imaging with this compound-Corn.

Conclusion

This compound, in conjunction with the Corn aptamer, provides a robust and highly photostable system for the fluorescent labeling of RNA in living cells. Its mechanism of action, centered on aptamer dimerization and subsequent fluorophore encapsulation, ensures a high-contrast signal ideal for quantitative imaging applications. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to leverage this technology for the study of RNA biology, including transcription dynamics, RNA localization, and RNA-protein interactions.

References

An In-depth Technical Guide to DFHO: A Fluorogenic Dye for RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a synthetic, cell-permeable, fluorogenic dye that has emerged as a valuable tool for visualizing RNA in living cells.[1][2] Structurally similar to the chromophore found in red fluorescent protein (RFP), this compound itself is essentially non-fluorescent.[2][3] However, upon binding to specific RNA aptamers, such as Corn or Squash, it undergoes a conformational change that results in a dramatic increase in its fluorescence, emitting a bright yellow light.[1][4] This "light-up" property, combined with its high photostability and low cytotoxicity, makes this compound an excellent probe for real-time imaging and quantification of RNA dynamics in various biological systems.[2][5][6]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and photophysical properties, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this powerful tool for RNA biology research.

Chemical Structure and Properties

This compound is a small organic molecule with the chemical formula C12H9F2N3O3.[1] Its chemical name is 4-(3,5-Difluoro-4-hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-carbaldehyde oxime.

Chemical Structure:

DFHO_structure cluster_imidazole Imidazolinone Ring cluster_benzylidene Benzylidene Ring N1 N C2 C N1->C2 Me CH3 N1->Me N3 N C2->N3 C_oxime C C2->C_oxime C4 C N3->C4 C5 C C4->C5 C_bridge C C4->C_bridge = C5->N1 O_C5 O C5->O_C5 = N_oxime N C_oxime->N_oxime = H_C_oxime H C_oxime->H_C_oxime O_oxime OH N_oxime->O_oxime H_bridge H C_bridge->H_bridge C1_ring C C1_ring->C_bridge C2_ring C C1_ring->C2_ring C3_ring C C2_ring->C3_ring C4_ring C C3_ring->C4_ring F3 F C3_ring->F3 C5_ring C C4_ring->C5_ring OH4 OH C4_ring->OH4 C6_ring C C5_ring->C6_ring F5 F C5_ring->F5 C6_ring->C1_ring

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C12H9F2N3O3[1]
Molecular Weight 281.22 g/mol [1]
CAS Number 1420815-34-4[1]
Appearance Yellow to brown solid powder[5]
Purity ≥98% (HPLC)[1]
Solubility Soluble to 100 mM in DMSO[1]
Storage Store at -20°C, protect from light[1]
Photophysical Properties

The fluorescence of this compound is activated upon binding to its cognate RNA aptamers. The key photophysical properties of the this compound-aptamer complex are summarized below.

PropertyValue (with Corn aptamer)Reference
Excitation Maximum (λex) 505 nm[1]
Emission Maximum (λem) 545 nm[1]
Extinction Coefficient (ε) 29,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) 0.25[2]
Dissociation Constant (Kd) 70 nM[1][5]

Biological Activity and Signaling Pathways

The primary biological application of this compound is as a fluorescent probe for imaging RNA in living cells. It exhibits low background fluorescence and cytotoxicity, making it suitable for live-cell imaging experiments.[2][5]

The interaction between this compound and its aptamer can be visualized as a logical relationship where the presence of both the aptamer and this compound is required for a fluorescent signal.

DFHO_Aptamer_Interaction This compound This compound (non-fluorescent) Complex This compound-Aptamer Complex (Fluorescent) This compound->Complex Aptamer RNA Aptamer (e.g., Corn) Aptamer->Complex

Caption: Logical diagram of this compound fluorescence activation.

Experimental Protocols

Synthesis of this compound
In Vitro Transcription of Corn Aptamer RNA

To use this compound for RNA imaging, the corresponding RNA aptamer, such as Corn, needs to be expressed in the cells of interest or prepared in vitro. The following is a general workflow for the in vitro transcription of the Corn aptamer.

IVT_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription DNA_Template DNA Template containing Corn Aptamer Sequence and T7 Promoter PCR PCR Amplification DNA_Template->PCR Purification1 Purification of PCR Product PCR->Purification1 IVT T7 RNA Polymerase, NTPs Purification1->IVT DNase DNase I Treatment (to remove DNA template) IVT->DNase Purification2 Purification of RNA Aptamer DNase->Purification2 Live_Cell_Imaging_Workflow Start Cells expressing Corn-tagged RNA Add_this compound Add this compound (10-20 µM) to cell culture medium Start->Add_this compound Incubate Incubate at 37°C for 30-60 min Add_this compound->Incubate Image Fluorescence Microscopy (Ex: ~505 nm, Em: ~545 nm) Incubate->Image Analyze Image Analysis and Quantification Image->Analyze

References

The Principle of DFHO Fluorescence with RNA Aptamers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) in conjunction with fluorogenic RNA aptamers. This technology offers a powerful tool for real-time visualization and quantification of RNA in living cells, rivaling the utility of fluorescent proteins for studying protein dynamics.

Core Principle: Light-Up RNA Aptamers

The fundamental concept behind this technology is the use of "light-up" RNA aptamers, which are short, single-stranded RNA molecules selected in vitro to bind specifically to a non-fluorescent or weakly fluorescent dye (a fluorogen) and induce a significant increase in its fluorescence.[1] This system is analogous to green fluorescent protein (GFP), where the protein barrel provides a specific environment for its chromophore to fluoresce. Here, the folded RNA aptamer creates a unique three-dimensional binding pocket that constrains the this compound molecule, leading to a dramatic enhancement of its quantum yield.[1][2]

The this compound fluorophore itself is a synthetic mimic of the red fluorescent protein (RFP) chromophore.[3][4] In its unbound state in an aqueous environment, this compound is essentially non-fluorescent as the energy from photoexcitation is dissipated through non-radiative pathways, such as molecular vibrations and rotations.[1] Upon binding to its cognate RNA aptamer, the fluorophore is stabilized and its conformation becomes planar, which restricts these non-radiative decay pathways and forces the energy to be released as fluorescence.[2][5]

Several RNA aptamers have been developed that bind to and activate the fluorescence of this compound and its analogs. Notably, the Corn aptamer was specifically selected to bind this compound and exhibits high photostability, making it particularly well-suited for quantitative imaging studies.[2] Other aptamers, such as derivatives of the Broccoli and Spinach families, as well as the Squash aptamer, have also been shown to activate this compound fluorescence.[3][4][6][7]

Quantitative Data

The photophysical and binding properties of this compound in complex with various RNA aptamers are summarized below. This data is crucial for selecting the appropriate aptamer-fluorophore pair for a specific application and for designing quantitative experiments.

PropertyCorn-DFHO ComplexSquash-DFHO ComplexOrange Broccoli-DFHORed Broccoli-DFHO
Excitation Maximum (λex) 505 nm[2][3][6]505 nm[3][6]505 nm[2]505 nm[2]
Emission Maximum (λem) 545 nm[2][3][4][6]545 nm[3][6]545 nm[2]545 nm[2]
Dissociation Constant (Kd) 70 nM[3][6][7][8][9]54 nM[3][6][7]Not ReportedNot Reported
Extinction Coefficient (ε) 29,000 M⁻¹cm⁻¹[3][6][7]Not ReportedNot ReportedNot Reported
Quantum Yield (Φ) Not ReportedNot ReportedNot ReportedNot Reported

Signaling Pathway and Experimental Workflow

Signaling Pathway of Fluorescence Activation

The activation of this compound fluorescence upon binding to an RNA aptamer is a direct molecular interaction. The process can be visualized as a simple signaling pathway.

G DFHO_unbound Unbound this compound (Non-fluorescent) Complex This compound-Aptamer Complex (Fluorescent) DFHO_unbound->Complex Binding Aptamer Folded RNA Aptamer Aptamer->Complex Photon_out Emitted Photon (λem) Complex->Photon_out Emission Photon_in Excitation Photon (λex) Photon_in->Complex Excitation

This compound fluorescence activation pathway.
General Experimental Workflow for In Vivo RNA Imaging

A typical workflow for visualizing a target RNA in living cells using a this compound-based system involves genetically encoding the aptamer sequence as a tag on the RNA of interest.

G cluster_construct 1. Genetic Construct Design cluster_cell 2. Cellular Expression cluster_imaging 3. Imaging Gene Gene of Interest Fusion_gene Fusion Gene Gene->Fusion_gene Aptamer_seq Aptamer Sequence (e.g., Corn) Aptamer_seq->Fusion_gene Transfection Transfection/Transduction of Plasmid into Cells Transcription Transcription Transfection->Transcription Fusion_RNA Fusion RNA (Target RNA + Aptamer) Transcription->Fusion_RNA DFHO_add Add Cell-Permeable this compound Incubation Incubation DFHO_add->Incubation Imaging Fluorescence Microscopy (Excitation at ~505 nm) Incubation->Imaging

Workflow for in vivo RNA imaging.

Experimental Protocols

In Vitro Selection of this compound-Binding RNA Aptamers (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is the core technique used to discover RNA aptamers that bind to a specific target, in this case, this compound.[10][11][12]

Materials:

  • N30-N40 random ssDNA library with constant flanking regions for PCR amplification.

  • Primers for PCR.

  • T7 RNA Polymerase.

  • Reverse Transcriptase.

  • Taq DNA Polymerase.

  • This compound-derivatized agarose beads (for affinity purification).

  • Binding and wash buffers.

Protocol:

  • Library Preparation: Synthesize a single-stranded DNA (ssDNA) library containing a central random region of 20-100 nucleotides flanked by constant regions for primer annealing.

  • RNA Pool Generation: Amplify the ssDNA library by PCR and then use in vitro transcription with T7 RNA polymerase to generate a large, diverse RNA pool.

  • Binding: Incubate the folded RNA pool with this compound-derivatized agarose beads. The RNA molecules that adopt a conformation allowing them to bind to this compound will be captured on the beads.

  • Partitioning: Wash the beads with a wash buffer to remove non-binding or weakly binding RNA sequences. The stringency of the washes can be increased in later rounds to select for higher-affinity binders.

  • Elution: Elute the bound RNA molecules from the beads.

  • Reverse Transcription and Amplification: Reverse transcribe the eluted RNA back into cDNA. Amplify the cDNA pool by PCR to generate the DNA template for the next round of selection.

  • Iteration: Repeat steps 2-6 for 8-15 rounds. With each round, the pool of RNA molecules becomes progressively enriched with sequences that bind to this compound.

  • Sequencing and Characterization: After the final round, clone and sequence the individual aptamers from the enriched pool. Characterize the binding affinity and fluorescence enhancement of the identified aptamers.

Live-Cell RNA Imaging with Corn Aptamer and this compound

This protocol outlines the general steps for visualizing a target RNA in mammalian cells.

Materials:

  • Mammalian expression vector (e.g., pcDNA3.1).

  • HEK293T cells (or other suitable cell line).

  • Transfection reagent.

  • This compound stock solution (in DMSO).

  • Cell culture medium.

  • Fluorescence microscope with appropriate filter sets (e.g., for YFP).

Protocol:

  • Vector Construction: Clone the gene of interest and the Corn aptamer sequence into a mammalian expression vector. The Corn aptamer can be fused to the 5' or 3' UTR of the target RNA.

  • Cell Culture and Transfection: Culture HEK293T cells to an appropriate confluency. Transfect the cells with the expression vector using a suitable transfection reagent.

  • Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.

  • This compound Staining: Prepare a working solution of this compound in cell culture medium (e.g., 10-20 µM). Replace the existing medium with the this compound-containing medium and incubate for 30-60 minutes.

  • Imaging: Image the cells using a fluorescence microscope. Use an excitation wavelength around 505 nm and collect emission around 545 nm. A YFP filter set is often suitable.[4]

  • Data Analysis: Quantify the fluorescence intensity in the cells of interest using image analysis software like ImageJ.

In-Gel Fluorescence Analysis

This method allows for the direct visualization of aptamer-tagged RNA in a polyacrylamide gel, confirming the expression and integrity of the RNA.

Materials:

  • Total RNA extracted from cells.

  • Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea).

  • TBE buffer.

  • This compound staining solution (e.g., 10 µM this compound in a suitable buffer).

  • Gel imaging system.

Protocol:

  • RNA Extraction: Extract total RNA from cells expressing the aptamer-tagged RNA.

  • Gel Electrophoresis: Separate the RNA by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Staining: After electrophoresis, carefully remove the gel and incubate it in the this compound staining solution for 30-60 minutes in the dark.

  • Destaining (Optional): Briefly rinse the gel in buffer to reduce background fluorescence.

  • Imaging: Visualize the fluorescent RNA bands using a gel documentation system with an appropriate light source and filter.

Logical Relationships and Considerations

The successful application of this compound-aptamer technology depends on a logical interplay of several factors.

G cluster_aptamer Aptamer Properties cluster_fluorophore Fluorophore Properties cluster_interaction Interaction cluster_outcome Outcome Aptamer_Structure Aptamer Secondary/Tertiary Structure Binding_Pocket Formation of Specific Binding Pocket Aptamer_Structure->Binding_Pocket Binding_Affinity High Binding Affinity (Low Kd) Binding_Pocket->Binding_Affinity Conformational_Constraint Conformational Constraint of this compound Binding_Pocket->Conformational_Constraint DFHO_Props This compound Chemical Structure and Conformational Freedom DFHO_Props->Binding_Affinity Photostability Enhanced Photostability Binding_Affinity->Photostability Fluorescence High Fluorescence Quantum Yield Conformational_Constraint->Fluorescence

References

The Advent of DFHO: A Technical Guide to its Applications in Live-Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ability to visualize and quantify RNA in living cells is paramount to understanding the intricate regulatory networks that govern cellular function. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) has emerged as a powerful tool in this domain. A synthetic mimic of the red fluorescent protein (RFP) fluorophore, this compound is a fluorogenic dye that exhibits negligible intrinsic fluorescence but becomes brightly fluorescent upon binding to specific RNA aptamers. This "light-up" property, combined with its high photostability and low cytotoxicity, makes the this compound-aptamer system an exceptional platform for real-time tracking of RNA transcription, localization, and dynamics in vivo. This guide provides an in-depth overview of the core principles, applications, experimental protocols, and quantitative data associated with the use of this compound in molecular biology.

Core Principles of this compound-Based RNA Imaging

This compound's utility is contingent on its interaction with genetically encoded RNA aptamers, which are short, structured RNA molecules selected through in vitro evolution (SELEX) to bind specific ligands with high affinity and specificity.[1][2] The most prominent aptamers for this compound are Corn and Squash .[1] In its unbound state, this compound dissipates absorbed energy through non-radiative pathways, resulting in minimal fluorescence.[1] Upon binding to its cognate aptamer, the RNA structure constrains the fluorophore, suppressing these non-radiative decay pathways and forcing the emission of light, leading to a significant increase in fluorescence.[1]

The Corn aptamer, in particular, has been extensively characterized. It binds this compound as a quasisymmetric homodimer, encapsulating the fluorophore at the interface between the two RNA protomers.[3] This unique 2:1 aptamer-to-fluorophore stoichiometry is crucial for its function and high photostability.[3] The resulting Corn-DFHO complex is markedly more photostable than other RNA-fluorophore systems, a critical advantage for quantitative and long-term imaging studies.[1][3]

DFHO_Activation cluster_0 Unbound State cluster_1 Bound State DFHO_unbound This compound Low_Fluorescence Low Fluorescence DFHO_unbound->Low_Fluorescence Energy Dissipation (Non-radiative) Complex This compound-Aptamer Complex DFHO_unbound->Complex + Aptamer Aptamer_unbound RNA Aptamer (e.g., Corn) High_Fluorescence High Fluorescence Complex->High_Fluorescence Fluorescence Emission mTOR_Pathway_Imaging mTOR mTOR Pathway Pol_III RNA Polymerase III mTOR->Pol_III Activates Fluorescence Fluorescence Signal (Quantitative Readout) mTOR->Fluorescence Modulates Signal Pol_III_transcripts Pol III Transcripts (e.g., 5S rRNA, tRNAs) Pol_III->Pol_III_transcripts Transcribes Corn_Tag Corn Aptamer Tag Pol_III_transcripts->Corn_Tag Tagged with This compound This compound mTOR_Inhibitor mTOR Inhibitor (e.g., Sirolimus) mTOR_Inhibitor->mTOR Inhibits Corn_Tagthis compound Corn_Tagthis compound Corn_Tagthis compound->Fluorescence Binding leads to Experimental_Workflow cluster_0 Preparation cluster_1 Staining & Imaging cluster_2 Analysis Vector 1. Construct Vector (RNA of Interest + Corn Aptamer) Transfection 2. Transfect/Transform Cells Vector->Transfection Expression 3. Express Tagged RNA (16-48h) Transfection->Expression Add_this compound 4. Add this compound (10-20 µM) Expression->Add_this compound Incubate 5. Incubate (~30 min) Add_this compound->Incubate Image 6. Fluorescence Microscopy (Ex: ~505nm, Em: ~545nm) Incubate->Image Analysis 7. Image Analysis (Quantification, Localization) Image->Analysis

References

Illuminating the Transcriptome: An In-depth Technical Guide to DFHO for Live-Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize ribonucleic acid (RNA) in living cells is paramount to understanding the intricate choreography of gene expression and its role in cellular function and disease. Traditional methods for RNA detection often rely on fixed cells or indirect labeling, limiting their capacity to capture the dynamic nature of RNA localization, transport, and translation. The advent of fluorogen-activating RNA aptamers has revolutionized the field, providing a means to genetically encode fluorescent reporters for specific RNA molecules. Among these, the DFHO ((3,5-difluoro-4-hydroxybenzylidene)imidazolinone-2-oxime) system has emerged as a powerful tool for live-cell RNA imaging, offering exceptional photostability and a bright, spectrally distinct signal.

This technical guide provides a comprehensive overview of the this compound system, focusing on its core mechanism, detailed experimental protocols, and quantitative performance data. It is designed to equip researchers with the knowledge and practical guidance necessary to successfully implement this compound-based RNA imaging in their own laboratories.

Core Mechanism of this compound-Aptamer Interaction

The this compound imaging system is a two-component system comprising the fluorogenic dye this compound and a specific RNA aptamer, most notably the "Corn" aptamer.[1] this compound itself is largely non-fluorescent in aqueous solution. However, upon binding to its cognate RNA aptamer, it undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield, resulting in a bright, detectable signal.

The Corn aptamer, developed through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), folds into a unique three-dimensional structure that creates a specific binding pocket for this compound.[2] Structural studies have revealed that the functional unit of the Corn-DFHO complex is a quasisymmetric homodimer of the Corn aptamer, which encapsulates a single this compound molecule at the dimer interface.[2] This tight and specific interaction is responsible for the remarkable photostability of the complex, a key advantage over earlier-generation RNA-fluorophore systems.[1][3]

The interaction between this compound and the Corn aptamer is a highly specific molecular recognition event. The aptamer's structure, which includes a G-quadruplex motif, precisely orients the this compound molecule, restricting its rotational freedom and protecting it from non-radiative decay pathways, thus forcing the absorbed energy to be emitted as fluorescence.[4] This mechanism ensures that fluorescence is predominantly observed only when the this compound molecule is bound to its target RNA, leading to a high signal-to-background ratio in imaging experiments.[4]

Diagram of the this compound Activation Pathway

DFHO_Activation cluster_0 Cellular Environment This compound Free this compound (Low Fluorescence) Complex This compound-Corn Complex (High Fluorescence) This compound->Complex Binding Corn_mRNA Corn Aptamer-tagged mRNA Corn_mRNA->Complex Binding Imaging Microscopy Detection Complex->Imaging Fluorescence (Ex: 505 nm, Em: 545 nm) Cloning_Workflow Start Start: Obtain Corn Aptamer Sequence Vector_Prep Prepare Expression Vector (e.g., pAVU6+27-Tornado) - Restriction Digest (e.g., NotI, SacII) Start->Vector_Prep Insert_Prep Prepare Corn Aptamer Insert - PCR Amplification - Add Restriction Sites Start->Insert_Prep Ligation Ligation (T4 DNA Ligase) Vector_Prep->Ligation Insert_Prep->Ligation Transformation Transformation (Competent E. coli) Ligation->Transformation Selection Selection & Screening - Antibiotic Selection - Colony PCR Transformation->Selection Verification Plasmid Purification & Sequence Verification Selection->Verification End End: Verified Plasmid Verification->End Image_Analysis Start Start: Raw Image Acquisition ROI_Selection Region of Interest (ROI) Selection - Cellular ROI - Background ROI Start->ROI_Selection Intensity_Measurement Measure Mean Fluorescence Intensity - I_cell - I_background ROI_Selection->Intensity_Measurement BG_Correction Background Correction I_corrected = I_cell - I_background Intensity_Measurement->BG_Correction SBR_Calculation Signal-to-Background Ratio (SBR) SBR = I_cell / I_background Intensity_Measurement->SBR_Calculation Data_Analysis Further Data Analysis - Time-course analysis - Colocalization studies BG_Correction->Data_Analysis SBR_Calculation->Data_Analysis End End: Quantitative Results Data_Analysis->End

References

An In-depth Technical Guide to the DFHO and Corn Aptamer Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the fluorogenic molecule 3,5-difluoro-4-hydroxybenzylidene-imidazolinone-2-oxime (DFHO) and the Corn RNA aptamer. This system is a powerful tool for RNA imaging in living cells due to its high photostability and bright fluorescence upon binding. This document details the binding characteristics, structural basis of interaction, and the experimental protocols utilized for its characterization.

Core Interaction Mechanism

The Corn aptamer is a 28-nucleotide RNA sequence that was identified through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) to bind specifically to this compound.[1][2][3] A key feature of this interaction is that the functional unit is a quasisymmetric homodimer of the Corn aptamer.[4][5] This homodimer forms a binding pocket that encapsulates a single molecule of this compound, leading to a significant increase in the fluorophore's quantum yield and a bright yellow fluorescence.[4][6] The formation of the Corn homodimer is a high-affinity interaction that occurs independently of this compound binding.[6] The binding of this compound to the pre-formed dimer interface then triggers the fluorescence enhancement.[2][6]

Structurally, the Corn-DFHO complex reveals that each Corn protomer contains a G-quadruplex motif.[4][5] The this compound molecule is sandwiched between the G-quadruplexes of the two RNA protomers at the dimer interface.[4][5] This encapsulation restricts the rotational freedom of this compound, which is a primary reason for the dramatic increase in fluorescence. Unusually, the dimer interface lacks any intermolecular base pairs and is characterized by the presence of six unpaired adenosine residues that break the overall two-fold symmetry.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound-Corn aptamer interaction.

ParameterValueReference
Dissociation Constant (Kd) for this compound~70 nM[4][7][8]
Dissociation Constant (Kd) for Corn Dimerization< 1 nM[6]
Stoichiometry (Corn:this compound)2:1[4]
Fluorescence Enhancement>1000-fold[4]
Excitation Maximum (λex)505 nm[1][2][7]
Emission Maximum (λem)545 nm[1][2][7]
Extinction Coefficient29,000 M⁻¹cm⁻¹[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) for Corn Aptamer Selection

This protocol outlines the general steps used to isolate the Corn aptamer.

  • Library Preparation: A starting library of approximately 10¹⁴ random RNA sequences is generated.

  • Target Immobilization: this compound is synthesized with an aminohexyl linker to allow for its covalent attachment to a solid support, such as agarose beads.[1][2]

  • Binding: The RNA library is incubated with the this compound-derivatized beads.

  • Partitioning: Unbound RNA sequences are washed away.

  • Elution: RNA molecules that have bound to the immobilized this compound are eluted.

  • Amplification: The eluted RNA is reverse transcribed and amplified by PCR to create a DNA template for the next round of selection.

  • In Vitro Transcription: The amplified DNA is transcribed back into an enriched RNA pool.

  • Iteration: Steps 3-7 are repeated for multiple rounds (e.g., 8 rounds) with increasing selection stringency to enrich for high-affinity binders.[1][2]

  • Sequencing and Truncation: After the final round, the enriched RNA pool is sequenced to identify candidate aptamers. The initial 119-nucleotide aptamer was truncated to a minimal 28-nucleotide sequence (T2) that retained the ability to induce this compound fluorescence.[1][2][3] A single A to G mutation was introduced to create the final, brighter Corn aptamer.[3][9]

Fluorescence Titration Assay for Determining Binding Affinity (Kd)

This protocol is used to measure the dissociation constant (Kd) of the this compound-Corn aptamer interaction.

  • Reagent Preparation:

    • Prepare a stock solution of the Corn aptamer RNA in a suitable buffer (e.g., 40 mM K-HEPES pH 7.5, 100 mM KCl, 0.5 mM MgCl₂).

    • Prepare a stock solution of this compound in the same buffer. Protect the this compound solution from light.

  • Annealing of Aptamer: To ensure proper folding, the Corn aptamer is typically annealed by heating at 95°C for 3 minutes followed by rapid cooling on ice for 5-10 minutes.

  • Fluorescence Measurement:

    • In a fluorometer cuvette, add a fixed concentration of the Corn aptamer (e.g., 50 nM).[1]

    • Sequentially add increasing concentrations of this compound to the cuvette.

    • After each addition, allow the solution to equilibrate.

    • Measure the fluorescence intensity at the excitation and emission maxima (505 nm and 545 nm, respectively).[6]

  • Data Analysis:

    • Correct the fluorescence measurements for dilution.

    • Plot the fluorescence intensity as a function of the this compound concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the Kd.

Visualizations

Signaling Pathway of this compound-Corn Aptamer Interaction

DFHO_Corn_Interaction cluster_0 Inactive State cluster_1 Active State Free_this compound Free this compound (non-fluorescent) Complex Corn-DFHO Complex (Fluorescent) Free_this compound->Complex Monomeric_Corn Monomeric Corn Aptamer Dimeric_Corn Corn Aptamer Homodimer Monomeric_Corn->Dimeric_Corn Dimerization (Kd < 1 nM) Dimeric_Corn->Complex This compound Binding (Kd ~70 nM) Fluorescence Fluorescence Complex->Fluorescence Fluorescence Emission (545 nm) Excitation Excitation (505 nm) Excitation->Complex

Caption: Binding and fluorescence activation of this compound by the Corn aptamer.

Experimental Workflow for SELEX

SELEX_Workflow Start Start: Initial RNA Library (~10^14 sequences) Immobilize Immobilize this compound on solid support Start->Immobilize Incubate Incubate RNA library with immobilized this compound Immobilize->Incubate Wash Wash to remove non-binding RNA Incubate->Wash Elute Elute bound RNA Wash->Elute Amplify Reverse Transcription & PCR Amplification Elute->Amplify Transcribe In Vitro Transcription Amplify->Transcribe Enriched_Pool Enriched RNA Pool Transcribe->Enriched_Pool Repeat Repeat for 8 rounds with increasing stringency Enriched_Pool->Repeat Repeat->Incubate Next Round Sequence Sequence enriched pool Repeat->Sequence After Final Round Identify Identify & Truncate Corn Aptamer Sequence->Identify

Caption: Workflow for the SELEX-based discovery of the Corn aptamer.

Experimental Workflow for Fluorescence Titration

Fluorescence_Titration_Workflow Start Start: Prepare annealed Corn aptamer and this compound solutions Setup Place fixed concentration of Corn aptamer in cuvette Start->Setup Titrate Add increasing concentrations of this compound Setup->Titrate Equilibrate Allow to equilibrate Titrate->Equilibrate Measure Measure fluorescence intensity (Ex: 505 nm, Em: 545 nm) Equilibrate->Measure Repeat Repeat titration steps Measure->Repeat Repeat->Titrate Plot Plot fluorescence vs. [this compound] Repeat->Plot After all additions Analyze Fit data to binding model to determine Kd Plot->Analyze

Caption: Workflow for determining the binding affinity via fluorescence titration.

References

Getting Started with DFHO: A Technical Guide for RNA Visualization in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Transcriptome with DFHO

In the landscape of drug discovery and molecular biology, the ability to visualize and quantify RNA in living cells is paramount. Traditional methods often fall short, burdened by the need for cell fixation, high background signals, or the use of bulky protein-based reporters. Enter this compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime), a fluorogenic dye that, in concert with a specific RNA aptamer, offers a streamlined and powerful solution for real-time RNA imaging. This guide provides a comprehensive overview of the this compound system, its core principles, detailed experimental protocols, and its applications in a research and drug development setting.

This compound is a cell-permeable small molecule that is essentially non-fluorescent on its own. Its fluorescence is dramatically activated upon binding to a specific RNA aptamer, most notably the Corn aptamer.[1][2] This "light-up" mechanism provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the amount of target RNA present. The this compound-Corn system is analogous to the well-known Green Fluorescent Protein (GFP), but for RNA, allowing for the genetic tagging and subsequent visualization of RNA transcripts in living cells.[3][4]

Core Principles: The this compound-Aptamer Interaction

The functionality of the this compound system hinges on the specific and high-affinity interaction between the this compound molecule and its cognate RNA aptamer.

Mechanism of Fluorescence Activation:

The Corn aptamer, a relatively small RNA molecule, folds into a specific three-dimensional structure that creates a binding pocket for this compound.[5] Unbound this compound in an aqueous environment is flexible, and its excited state energy is rapidly dissipated through non-radiative pathways, resulting in minimal fluorescence.[6] Upon binding to the Corn aptamer, the this compound molecule is conformationally constrained, which restricts these non-radiative decay pathways and forces the energy to be released as photons, leading to a significant increase in fluorescence.[4][6] The functional binding unit is a homodimer of the Corn aptamer, which encapsulates the this compound molecule at the dimer interface.[7][8]

dot

Mechanism of this compound Fluorescence Activation cluster_unbound Unbound State cluster_bound Bound State Unbound_this compound Unbound this compound Low_Fluorescence Low Fluorescence Unbound_this compound->Low_Fluorescence Non-radiative decay Bound_this compound Bound this compound Unbound_this compound->Bound_this compound Binding Corn_Monomer1 Corn Aptamer (Monomer) Corn_Dimer Corn Aptamer Dimer Corn_Monomer2 Corn Aptamer (Monomer) High_Fluorescence High Fluorescence Corn_Dimer->High_Fluorescence Fluorescence Activation

Caption: Unbound this compound exhibits low fluorescence, which is activated upon binding to the Corn aptamer dimer.

Quantitative Data and Performance

The selection of a fluorescent reporter system is critically dependent on its performance metrics. The this compound-Corn system exhibits favorable characteristics for live-cell imaging.

PropertyValueReference
Binding Affinity (Kd) ~70 nM[2]
Excitation Maximum ~505 nm
Emission Maximum ~545 nm
Extinction Coefficient ~29,000 M⁻¹cm⁻¹
Photostability More photostable than mVenus and DFHBI[9]

Photostability Comparison:

One of the key advantages of the this compound-Corn system is its enhanced photostability compared to other fluorescent reporters, which is crucial for long-term imaging experiments.

FluorophoreRelative PhotostabilityReference
This compound-Corn High[9]
mVenus Lower than this compound-Corn[9]
DFHBI-Broccoli Lower than this compound-Corn[9]

Cytotoxicity:

This compound is reported to have low cytotoxicity, making it suitable for live-cell applications. However, as with any exogenous compound, it is crucial to determine the optimal, non-toxic concentration for each cell type and experimental condition.

Cell LineAssayCC50 / ObservationReference
HEK293Not specifiedNo cytotoxicity observed up to 100 µM for some compounds in a study.[10]
Jurkat & HEK293WST-1 assayHigh tolerance (>20 µM) for several compounds in one study.[3]

Experimental Protocols

This section provides a detailed methodology for utilizing the this compound-Corn system for live-cell RNA imaging in mammalian cells.

4.1. Plasmid Design and Construction

The first step is to genetically fuse the Corn aptamer sequence to the RNA of interest. The aptamer can be placed at the 5' or 3' untranslated region (UTR) or within an intron of the target gene. The entire construct is then cloned into a suitable mammalian expression vector.

dot

Plasmid Design for Corn Aptamer Expression Promoter Promoter (e.g., CMV) Gene_of_Interest Gene of Interest (GOI) Promoter->Gene_of_Interest Corn_Aptamer Corn Aptamer Gene_of_Interest->Corn_Aptamer PolyA Polyadenylation Signal Corn_Aptamer->PolyA

Caption: A typical expression vector for tagging a gene of interest with the Corn aptamer.

4.2. Cell Culture and Transfection

  • Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a glass-bottom imaging dish suitable for fluorescence microscopy.[11]

  • Transfection: When cells reach 70-80% confluency, transfect them with the Corn aptamer-tagged plasmid using a standard transfection reagent (e.g., FuGENE HD) according to the manufacturer's protocol.[1][11]

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.

4.3. This compound Loading and Live-Cell Imaging

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. A 10 mM stock is commonly used.[9]

  • Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.[1][9] Remove the old medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells with this compound for 5-30 minutes at 37°C.[1][11]

  • Washing (Optional but Recommended): Gently wash the cells with pre-warmed medium to remove excess unbound this compound.[1]

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets.

    • Excitation: ~488 nm laser or a filter set in the range of 470-490 nm.[1][12]

    • Emission: A filter set in the range of 500-550 nm.[1][12]

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[13]

4.4. In-Gel Fluorescence Analysis

The this compound-Corn system can also be used to visualize the tagged RNA in a polyacrylamide gel.

  • RNA Extraction: Extract total RNA from the transfected cells.

  • Gel Electrophoresis: Run the RNA on a native polyacrylamide gel.

  • Staining: Stain the gel with a solution containing 10 µM this compound.[8]

  • Imaging: Image the gel using a gel imager with appropriate excitation and emission filters.[8]

Applications in Drug Development

The this compound-Corn system offers a versatile platform for various applications in drug discovery and development.

5.1. High-Throughput Screening (HTS) for Antiviral Agents

Many viruses rely on specific RNA structures for their replication, such as Internal Ribosome Entry Sites (IRES) or packaging signals. The this compound-Corn system can be adapted for HTS to identify small molecules that disrupt these viral RNA functions.

dot

HTS for Antiviral Drugs Using this compound-Corn Compound_Library Small Molecule Library Incubation Incubate with Compounds and this compound Compound_Library->Incubation Transfected_Cells Cells expressing Viral RNA-Corn Aptamer Transfected_Cells->Incubation Imaging High-Content Imaging Incubation->Imaging Analysis Quantify Fluorescence Imaging->Analysis Hit_Identification Identify Hits (Reduced Fluorescence) Analysis->Hit_Identification

Caption: Workflow for a high-throughput screen to identify inhibitors of viral RNA function.

Experimental Design:

  • Construct Design: Create a reporter construct where the expression of the Corn aptamer is dependent on the function of a viral RNA element (e.g., an IRES).

  • Cell Line Generation: Establish a stable cell line expressing this reporter.

  • Screening: Plate the cells in a multi-well format and treat with a compound library. Add this compound and measure fluorescence.

  • Hit Identification: Compounds that disrupt the viral RNA element's function will lead to a decrease in Corn aptamer expression and, consequently, a reduction in fluorescence.

5.2. Studying the Impact of Drugs on Non-Coding RNA (ncRNA) in Cancer

Non-coding RNAs, such as long non-coding RNAs (lncRNAs), are increasingly recognized as key players in cancer progression and drug resistance. The this compound-Corn system can be used to monitor the expression and localization of specific lncRNAs in response to cancer therapeutics.

Experimental Design:

  • Tagging lncRNA: Use CRISPR-Cas9 to knock-in the Corn aptamer sequence into the endogenous locus of a lncRNA of interest in a cancer cell line.

  • Drug Treatment: Treat the engineered cells with a panel of anti-cancer drugs.

  • Live-Cell Imaging: Perform time-lapse imaging after this compound addition to monitor changes in the lncRNA's expression level and subcellular localization in real-time.

  • Data Analysis: Quantify the fluorescence intensity and distribution to understand how different drugs affect the target lncRNA.

Conclusion

The this compound-Corn aptamer system represents a significant advancement in our ability to study RNA in its native cellular context. Its high signal-to-noise ratio, photostability, and ease of use make it an invaluable tool for researchers and drug development professionals. From elucidating fundamental RNA biology to enabling high-throughput drug screening, the applications of this compound are poised to accelerate discoveries and the development of novel therapeutics targeting RNA. As our understanding of the transcriptome's role in disease continues to expand, technologies like this compound will be at the forefront of this exciting field.

References

Methodological & Application

Protocol for Using DFHO with Corn Aptamer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for utilizing the DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) fluorophore with the Corn RNA aptamer for fluorescence-based applications. The Corn aptamer is a synthetically evolved RNA sequence that specifically binds to this compound, a non-fluorescent dye, and induces a significant increase in its fluorescence emission.[1][2][3] This system offers a robust and photostable tool for RNA imaging in living cells and other in vitro assays.[1][2][4]

The core of this technology lies in the unique interaction between the Corn aptamer and this compound. Two Corn aptamer molecules form a homodimer, creating a specific binding pocket for this compound.[4][5] This binding event restricts the non-radiative decay pathways of this compound, leading to a bright, yellow fluorescence.[4] The exceptional photostability of the Corn-DFHO complex makes it particularly well-suited for applications requiring long-term imaging or quantitative measurements.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound-Corn aptamer system, providing a quick reference for experimental design.

Table 1: Photophysical and Binding Properties of the this compound-Corn Aptamer Complex

ParameterValueReference
Excitation Maximum (λex)505 nm[1][6][7]
Emission Maximum (λem)545 nm[1][6][7]
Dissociation Constant (Kd)70 nM[2][8]
Extinction Coefficient (ε)29,000 M⁻¹cm⁻¹[8]

Table 2: Recommended Concentration Ranges for Key Reagents

ReagentIn Vitro AssaysLive Cell ImagingReference
Corn Aptamer0.05 - 90 µMGenetically Encoded[1][4]
This compound1 - 20 µM10 - 40 µM[1][4][9]

Signaling Pathway and Experimental Workflow

The interaction between the Corn aptamer and this compound follows a distinct pathway, leading to fluorescence activation. This process, along with a general experimental workflow, is depicted below.

cluster_0 Signaling Pathway Corn Monomer 1 Corn Monomer 1 Corn Dimer Corn Dimer Corn Monomer 1->Corn Dimer Corn Monomer 2 Corn Monomer 2 Corn Monomer 2->Corn Dimer Corn-DFHO Complex (Fluorescent) Corn-DFHO Complex (Fluorescent) Corn Dimer->Corn-DFHO Complex (Fluorescent) This compound (non-fluorescent) This compound (non-fluorescent) This compound (non-fluorescent)->Corn-DFHO Complex (Fluorescent)

Figure 1: Signaling pathway of this compound activation by the Corn aptamer.

cluster_1 Experimental Workflow Prepare Corn Aptamer Prepare Corn Aptamer Incubate Corn and this compound Incubate Corn and this compound Prepare Corn Aptamer->Incubate Corn and this compound Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Incubate Corn and this compound Measure Fluorescence Measure Fluorescence Incubate Corn and this compound->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Figure 2: General experimental workflow for using this compound with the Corn aptamer.

Experimental Protocols

This section provides detailed methodologies for common applications of the this compound-Corn aptamer system.

Protocol 1: In Vitro Fluorescence Measurement

This protocol is designed for the basic characterization of the this compound-Corn aptamer interaction in a cell-free system.

Materials:

  • Purified Corn aptamer RNA

  • This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime)

  • DMSO

  • Assay Buffer: 40 mM K-HEPES (pH 7.5), 100 mM KCl, 0.5 mM MgCl₂[4]

  • Fluorometer or plate reader with appropriate filters (Excitation: ~505 nm, Emission: ~545 nm)

Procedure:

  • Prepare Corn Aptamer Stock Solution: Resuspend lyophilized Corn aptamer in nuclease-free water to a stock concentration of 100 µM. Store at -20°C or below.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.[3] Store protected from light at -20°C.

  • Prepare Working Solutions:

    • Dilute the Corn aptamer stock solution in the assay buffer to the desired final concentration (e.g., 20 µM).[1]

    • Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 1 µM).[1]

  • Incubation: Mix the Corn aptamer and this compound working solutions. Incubate at 37°C for 1 hour to allow for binding and fluorescence development.[4]

  • Fluorescence Measurement: Measure the fluorescence of the solution using a fluorometer with excitation set to 505 nm and emission set to 545 nm.[4] A slit width of 5 nm is recommended.[4]

  • Background Subtraction: Measure the fluorescence of a blank sample containing only the assay buffer and this compound (at the same concentration as the experimental sample) and subtract this value from the experimental readings.[4]

Protocol 2: Live Cell Imaging of RNA

This protocol outlines the general steps for visualizing Corn-tagged RNA in living cells.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector encoding the Corn aptamer fused to the RNA of interest

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Confocal microscope with appropriate laser lines and filters (e.g., 488 nm laser for excitation and a 500-550 nm emission filter).[9][10]

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on a suitable imaging dish or slide.

    • Transfect the cells with the Corn-tagged RNA expression vector using a standard transfection protocol.

    • Allow for sufficient time for gene expression (typically 24-48 hours).

  • This compound Staining:

    • Prepare a working solution of this compound in cell culture medium at a final concentration of 10-40 µM.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for at least 30 minutes at 37°C to allow for this compound uptake and binding to the Corn aptamer.[9]

  • Imaging:

    • Image the cells using a confocal microscope.

    • Use a 488 nm laser for excitation and collect the emission signal between 500 nm and 550 nm.[9][10]

    • Acquire images with appropriate settings to minimize phototoxicity and photobleaching, although the Corn-DFHO complex is noted for its high photostability.[1]

  • Control Experiments:

    • Image untransfected cells stained with this compound to determine the background fluorescence.

    • Image cells expressing the Corn-tagged RNA without this compound to ensure there is no autofluorescence from the RNA construct itself.

Troubleshooting

  • Low Fluorescence Signal:

    • In Vitro: Verify the integrity and concentration of the Corn aptamer RNA. Ensure the assay buffer composition is correct, particularly the Mg²⁺ concentration, which is crucial for RNA folding. Optimize the this compound concentration.

    • In Cellulo: Check the transfection efficiency and the expression level of the Corn-tagged RNA. Increase the this compound concentration or incubation time.

  • High Background Fluorescence:

    • In Vitro: Use high-purity reagents and nuclease-free water. Ensure complete dissolution of this compound.

    • In Cellulo: Wash the cells with fresh medium after this compound incubation to remove excess, unbound dye. Use a lower this compound concentration if background remains high.

Conclusion

The this compound-Corn aptamer system provides a versatile and powerful platform for RNA research. Its bright, photostable fluorescence, coupled with the specificity of the aptamer-ligand interaction, enables a wide range of applications from in vitro quantification to live-cell imaging. By following the detailed protocols and guidelines presented in this document, researchers can effectively harness this technology to advance their studies in gene expression, RNA trafficking, and drug discovery.

References

Illuminating the Transcriptome: A Guide to Labeling RNA with DFHO in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing RNA dynamics within living mammalian cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The development of fluorogenic RNA aptamers has provided a powerful tool for real-time imaging of RNA without the need for fixation or genetically encoded protein tags. This document provides a detailed guide to labeling RNA in mammalian cells using the fluorogenic dye DFHO in conjunction with the "Corn" RNA aptamer.

This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a cell-permeable, non-toxic dye that is intrinsically non-fluorescent.[1][2] Upon binding to the specific G-quadruplex structure of the Corn RNA aptamer, this compound's fluorescence is activated, emitting a bright yellow-green signal.[3][4] This "light-up" system offers high contrast and photostability, making it an excellent choice for live-cell imaging of RNA localization, trafficking, and transcriptional dynamics.[3][5]

This guide outlines the necessary protocols for designing and cloning Corn-tagged RNA constructs, transfecting them into mammalian cells, preparing and applying the this compound dye, and acquiring high-quality fluorescence microscopy images.

Mechanism of this compound-Based RNA Labeling

The fluorescence of this compound is activated through a process of conformational restriction upon binding to the Corn aptamer. In its unbound state in solution, this compound can freely undergo cis-trans isomerization, a non-radiative decay pathway that quenches fluorescence. The Corn aptamer forms a homodimer that creates a specific binding pocket for this compound.[4][6] This binding event constrains the this compound molecule in a planar conformation, inhibiting the non-radiative decay pathway and forcing the molecule to release its absorbed energy as fluorescence.[4]

cluster_0 Unbound State cluster_1 Binding and Fluorescence Activation Unbound_this compound This compound (non-fluorescent) Free_Corn Corn Aptamer (monomer) Bound_this compound This compound (fluorescent) Unbound_this compound->Bound_this compound Conformational Restriction Dimerized_Corn Corn Aptamer Dimer Free_Corn->Dimerized_Corn Dimerization Dimerized_Corn->Bound_this compound Binding

Mechanism of this compound fluorescence activation by the Corn RNA aptamer.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound-Corn system, providing a basis for experimental design and data interpretation.

ParameterValueReference
This compound Properties
Excitation Maximum (bound)505 nm[3]
Emission Maximum (bound)545 nm[3]
Extinction Coefficient (bound)29,000 M⁻¹cm⁻¹
Molecular Weight281.22 g/mol
Binding Kinetics
Dissociation Constant (Kd)70 nM[7][8]
Cellular Imaging Parameters
Recommended this compound Concentration10 - 40 µM[1][3]
Incubation Time20 - 30 minutes[9][10]
Excitation Laser488 nm[1]
Emission Filter500 - 550 nm[1]

Experimental Protocols

Protocol 1: Construction of Corn Aptamer-Tagged RNA Expression Vector

This protocol describes the cloning of the Corn aptamer sequence in-frame with a gene of interest (GOI) in a mammalian expression vector. For enhanced stability and proper folding, the Corn aptamer can be embedded within a scaffold, such as a tRNA or the F30 scaffold.[3][9]

Materials:

  • Mammalian expression vector (e.g., pcDNA3.1)

  • Gene of Interest (GOI) sequence

  • Corn aptamer sequence (and scaffold, if applicable)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli for cloning

  • Plasmid purification kit

Procedure:

  • Design Primers: Design PCR primers to amplify your GOI and the Corn aptamer sequence. Include appropriate restriction sites for cloning into your mammalian expression vector. The Corn aptamer should be placed at either the 5' or 3' end of the GOI's coding sequence, or within an intron, depending on the experimental goals.

  • PCR Amplification: Amplify the GOI and Corn aptamer sequences using high-fidelity DNA polymerase.

  • Restriction Digest and Ligation: Digest both the PCR products and the mammalian expression vector with the chosen restriction enzymes. Purify the digested DNA fragments and perform a ligation reaction using T4 DNA ligase to insert the GOI-Corn fusion into the vector.

  • Transformation and Selection: Transform the ligation mixture into competent E. coli. Select for positive clones on antibiotic-containing agar plates.

  • Verification: Pick several colonies and grow overnight cultures. Isolate the plasmid DNA and verify the correct insertion and sequence of the GOI-Corn construct by restriction digest and Sanger sequencing.

Protocol 2: Transfection of Mammalian Cells

This protocol outlines the transient transfection of mammalian cells with the GOI-Corn expression vector.

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • GOI-Corn expression vector

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM or other serum-free medium

  • Culture plates or dishes with coverslips for imaging

Procedure:

  • Cell Seeding: The day before transfection, seed the mammalian cells in a culture plate or on coverslips at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • Dilute the GOI-Corn plasmid DNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression.

Protocol 3: this compound Labeling and Live-Cell Imaging

This protocol details the steps for labeling the transfected cells with this compound and acquiring fluorescence images.

Materials:

  • This compound dye

  • Anhydrous DMSO

  • Live-cell imaging medium (phenol red-free)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters and an environmental chamber.

Procedure:

  • This compound Stock Solution Preparation: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution. Store at -20°C, protected from light.[7]

  • Cell Preparation for Imaging:

    • Gently wash the transfected cells twice with pre-warmed PBS.

    • Replace the culture medium with pre-warmed, phenol red-free live-cell imaging medium.

  • This compound Labeling:

    • Dilute the 10 mM this compound stock solution in the live-cell imaging medium to a final concentration of 10-40 µM.[1]

    • Add the this compound-containing medium to the cells and incubate for 20-30 minutes at 37°C in a CO₂ incubator.[9][10]

  • Microscopy and Image Acquisition:

    • Transfer the cells to the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Use a 488 nm laser for excitation and collect the emission signal between 500-550 nm.[1]

    • Optimize imaging parameters (laser power, exposure time) to maximize the signal-to-noise ratio while minimizing phototoxicity.

    • Acquire images of cells expressing the GOI-Corn construct. As a negative control, image non-transfected cells or cells transfected with a vector lacking the Corn aptamer that have been treated with this compound to assess background fluorescence.[3]

Experimental Workflow

The following diagram illustrates the complete experimental workflow for labeling RNA with this compound in mammalian cells.

cluster_0 Vector Construction cluster_1 Cell Culture and Transfection cluster_2 Labeling and Imaging A Design GOI-Corn Construct B PCR and Ligation A->B C Transformation and Verification B->C D Seed Mammalian Cells C->D E Transfect with GOI-Corn Vector D->E F Incubate for Expression (24-48h) E->F H Incubate Cells with this compound (20-30 min) F->H G Prepare this compound Solution G->H I Live-Cell Fluorescence Microscopy H->I

Experimental workflow for this compound-based RNA labeling in mammalian cells.

Conclusion

The this compound-Corn aptamer system provides a robust and versatile method for visualizing RNA in living mammalian cells. Its high photostability and low background fluorescence make it particularly well-suited for quantitative and long-term imaging studies. By following the detailed protocols and guidelines presented in this document, researchers can successfully implement this technology to investigate the complex dynamics of RNA in a cellular context, paving the way for new discoveries in fundamental biology and drug development.

References

Application Notes and Protocols for DFHO: Optimizing Fluorescence for RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), a fluorogenic dye that exhibits enhanced fluorescence upon binding to specific RNA aptamers, most notably the Corn aptamer. This document outlines the optimal concentrations, detailed experimental protocols, and key considerations for achieving maximal fluorescence in various research applications.

Introduction to this compound

This compound is a cell-permeable, non-fluorescent dye that is structurally analogous to the chromophore found in red fluorescent proteins (RFP).[1] Its fluorescence is dramatically activated upon binding to the Corn RNA aptamer, making the this compound-Corn system a powerful tool for visualizing RNA dynamics in living cells.[1][2] The complex is characterized by its high photostability, which surpasses that of other RNA-fluorophore complexes like those involving DFHBI and DFHBI-1T.[1]

Key Properties of the this compound-Corn Complex:

  • Excitation Maximum: 505 nm[1][3]

  • Emission Maximum: 545 nm[1][3]

  • Dissociation Constant (Kd): ~70 nM[2][4]

  • Cell Permeability: Yes[1]

  • Reported Cytotoxicity: Low[4]

Data Presentation: Optimizing this compound Concentration

The optimal concentration of this compound is critical for maximizing the signal-to-noise ratio (SNR) while minimizing potential cytotoxicity. The following tables summarize recommended concentration ranges for various applications based on available data. Researchers are encouraged to perform their own titrations to determine the ideal concentration for their specific experimental setup.

Table 1: Recommended this compound Concentrations for Common Applications

ApplicationRecommended Starting ConcentrationConcentration Range to TestKey Considerations
Live-Cell Imaging of RNA 10 µM[1][5]1 - 20 µMBalance signal intensity with potential long-term cytotoxicity. Higher concentrations may be needed for low-expressing RNA targets.
In Vitro Fluorescence Assays 1 µM0.1 - 10 µMConcentration should be optimized based on the concentration of the RNA aptamer to ensure saturation for maximal signal.
Cytotoxicity Assessment 10 µM1 - 100 µMIt is crucial to determine the cytotoxic threshold in your specific cell line and experimental duration.

Table 2: Factors Influencing Optimal this compound Concentration

FactorEffect on this compound ConcentrationRationale
RNA Aptamer Expression Level Higher expression may require higher this compound concentrations.To ensure all aptamer molecules are bound by this compound for a maximal and quantifiable signal.
Cell Type and Density May vary.Different cell lines can have varying sensitivities and uptake efficiencies for this compound.
Incubation Time Longer incubation may allow for lower concentrations.Allows more time for this compound to penetrate the cells and bind to the aptamer.
Imaging System Sensitivity More sensitive systems may require lower concentrations.Reduces background fluorescence and potential phototoxicity.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent and store it properly to ensure its stability and performance.

Materials:

  • Lyophilized this compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Nuclease-free water (optional)

  • Microcentrifuge tubes

Protocol:

  • Centrifuge the vial of lyophilized this compound briefly to collect all the powder at the bottom.

  • Resuspend the this compound in anhydrous DMSO to a final concentration of 10 mM.[1] Mix well by vortexing until the dye is completely dissolved.

  • Optional: For applications where DMSO might be a concern, this compound can be resuspended in nuclease-free water at a pH >7.4 to a concentration of 100 µM.[1] It is important to then titrate the pH back to neutral to ensure the stability of the dye.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least two years when stored under these conditions.[1]

Live-Cell Imaging of RNA with this compound-Corn System

This protocol describes the general steps for visualizing Corn aptamer-tagged RNA in living mammalian cells.

Materials:

  • Mammalian cells expressing a Corn aptamer-tagged RNA of interest

  • Appropriate cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Imaging-compatible plates or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP)

Protocol:

  • Cell Seeding: Seed the cells on imaging-compatible plates or coverslips at an appropriate density to allow for optimal imaging the next day.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Incubation:

    • Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium to a final concentration of 10 µM. For initial optimization, a range of 1-20 µM can be tested.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the this compound-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C to allow for dye uptake and binding to the Corn aptamer.

  • Imaging:

    • Image the cells directly in the this compound-containing medium.

    • Use a fluorescence microscope equipped with a filter set appropriate for the this compound-Corn complex (Excitation: ~505 nm, Emission: ~545 nm). A standard YFP filter set is often suitable.[1]

    • Optimize imaging parameters such as exposure time and laser power to maximize the signal-to-noise ratio and minimize phototoxicity.

In Vitro Fluorescence Assay

This protocol can be used to measure the fluorescence of the this compound-Corn complex in a cell-free system, for instance, to quantify in vitro transcribed RNA.

Materials:

  • In vitro transcribed Corn aptamer-tagged RNA

  • This compound stock solution

  • Assay buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂)

  • Fluorometer or plate reader

Protocol:

  • Prepare RNA solution: Dilute the in vitro transcribed RNA in the assay buffer to the desired concentration.

  • Prepare this compound solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. A 2-fold concentrated solution is often prepared for easy mixing.

  • Mix and Incubate: Mix equal volumes of the RNA and this compound solutions in a microplate or cuvette. Incubate at room temperature for 15-30 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a fluorometer or plate reader with excitation set to ~505 nm and emission to ~545 nm.

Cytotoxicity Assay

Given that this compound is intended for use in live cells, it is crucial to assess its potential cytotoxicity at the desired working concentrations.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • A commercial cytotoxicity assay kit (e.g., based on MTT, LDH release, or cell viability dyes)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in fresh culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 24, 48, or 72 hours).

  • Assess Cytotoxicity: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. This will help determine the non-toxic concentration range for your specific cell line.

Note on Protein Labeling: this compound's fluorescence is specifically activated by binding to the Corn RNA aptamer. It is not designed for and does not function as a protein labeling agent. Researchers seeking to label proteins should utilize fluorophores specifically designed for this purpose, such as those with amine-reactive (e.g., NHS esters) or thiol-reactive (e.g., maleimides) functional groups.

Visualizations

DFHO_Activation_Pathway DFHO_free Free this compound (Non-fluorescent) Complex This compound-Corn Complex (Highly Fluorescent) DFHO_free->Complex Binding Corn_aptamer Corn RNA Aptamer Corn_aptamer->Complex Emission Emission Light (~545 nm) Complex->Emission Excitation Excitation Light (~505 nm) Excitation->Complex Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis start Seed cells expressing Corn-tagged RNA culture Culture overnight start->culture prepare_this compound Prepare this compound-containing medium (e.g., 10 µM) culture->prepare_this compound incubate Incubate cells with this compound (30-60 min) prepare_this compound->incubate image Fluorescence Microscopy (Ex: ~505 nm, Em: ~545 nm) incubate->image analyze Image Analysis (e.g., RNA localization, quantification) image->analyze end Results analyze->end

References

Expressing Corn Aptamer for DFHO Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corn aptamer is a synthetically-derived RNA molecule capable of binding to the fluorophore 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), resulting in a significant increase in the fluorophore's quantum yield and a bright, yellow fluorescence. This "light-up" system offers a versatile tool for various applications, including RNA imaging in living cells, biosensor development, and high-throughput screening assays.[1][2][3][4] The Corn aptamer forms a homodimer that creates a binding pocket for this compound, and this dimerization is essential for fluorescence activation.[5][6][7] This document provides detailed protocols for the expression of the Corn aptamer via in vitro transcription, and its subsequent characterization of this compound binding using Fluorescence Polarization and Isothermal Titration Calorimetry.

Data Presentation

Table 1: Physicochemical Properties of the Corn-DFHO Complex
ParameterValueReference
Aptamer Sequence (minimal)5'-CGAGGAAGGAGGUCUGAGGAGGUCACUG-3'[4]
Fluorophore3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound)[1]
Dissociation Constant (Kd)70 nM[2][8]
Excitation Maximum (λex)505 nm[6][9]
Emission Maximum (λem)545 nm[6][9]
Molar Extinction Coefficient (ε)29,000 M⁻¹cm⁻¹[8]
StructureQuasisymmetric homodimer encapsulating one this compound molecule[6][7]
Table 2: Comparison of Corn-DFHO with other Fluorogenic RNA Aptamers
Aptamer SystemFluorophoreExcitation Max (nm)Emission Max (nm)Key Feature
Corn This compound 505 545 High photostability [4][9]
SquashThis compound505545Binds this compound with slightly higher affinity (Kd = 54 nM)[8]
BroccoliDFHBI-1T472507Widely used for RNA imaging
ChiliDMHBI+~490~560Red-shifted fluorescence

Signaling Pathway and Experimental Workflows

Signaling Pathway: Corn Aptamer-DFHO Fluorescence Activation

G Corn Aptamer-DFHO Fluorescence Activation Pathway cluster_0 In Solution cluster_1 Binding and Activation Aptamer_monomer Corn Aptamer (Monomer) Aptamer_dimer Corn Aptamer (Homodimer) Aptamer_monomer->Aptamer_dimer Dimerization (Kd < 1 nM) DFHO_non_fluorescent This compound (Non-fluorescent) Complex Corn-DFHO Complex (Fluorescent) DFHO_non_fluorescent->Complex Aptamer_dimer->Complex This compound Binding Fluorescence Yellow Fluorescence Complex->Fluorescence Fluorescence Emission (545 nm) Excitation Excitation (505 nm) Excitation->Complex

Caption: Dimerization of Corn aptamer monomers creates a binding site for this compound, leading to fluorescence upon excitation.

Experimental Workflow: Corn Aptamer Expression and Purification

G Workflow for Corn Aptamer Expression and Purification cluster_0 Template Preparation cluster_1 RNA Synthesis cluster_2 Purification and Quality Control DNA_template dsDNA Template Synthesis PCR PCR Amplification DNA_template->PCR IVT In Vitro Transcription (T7 RNA Polymerase) PCR->IVT DNase DNase I Treatment IVT->DNase PAGE Denaturing PAGE Purification DNase->PAGE Elution Elution and Desalting PAGE->Elution QC Quantification (UV-Vis) & Purity Check (PAGE) Elution->QC

Caption: Workflow for producing pure Corn aptamer RNA for binding studies.

Experimental Workflow: this compound Binding Assays

G Workflow for Characterizing Corn Aptamer-DFHO Binding cluster_0 Fluorescence Polarization (FP) cluster_1 Isothermal Titration Calorimetry (ITC) FP_prep Prepare Serial Dilutions of Corn Aptamer FP_mix Mix with Constant this compound Concentration FP_prep->FP_mix FP_measure Measure Fluorescence Polarization FP_mix->FP_measure FP_analyze Analyze Data to Determine Kd FP_measure->FP_analyze ITC_prep Prepare Corn Aptamer and this compound Solutions ITC_load Load Aptamer into Sample Cell, this compound into Syringe ITC_prep->ITC_load ITC_titrate Titrate this compound into Aptamer Solution ITC_load->ITC_titrate ITC_analyze Analyze Heat Changes to Determine Kd, ΔH, and ΔS ITC_titrate->ITC_analyze

References

Application Notes and Protocols for DFHO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that mimics the chromophore of red fluorescent protein (RFP).[1] It is non-fluorescent on its own but becomes highly fluorescent upon binding to specific RNA aptamers such as Corn and Squash. This property makes this compound a valuable tool for imaging RNA in living cells with low background fluorescence and cytotoxicity.[2][3] The Corn-DFHO complex is noted for its enhanced photostability compared to other RNA-fluorophore complexes.[2][3] This document provides detailed protocols for the resuspension, storage, and handling of this compound.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₉F₂N₃O₃[4]
Molecular Weight281.22 g/mol [4]
AppearanceLyophilized dye; Yellow to brown solid powder[3][4][5]
Purity≥95% (HPLC)[4]

Resuspension Protocols

This compound is typically supplied as a lyophilized powder and should be resuspended to create a stock solution before use. The choice of solvent depends on the desired concentration and experimental requirements.

Protocol for High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Materials:

  • Lyophilized this compound

  • Anhydrous, pure DMSO

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation: Briefly centrifuge the vial containing the lyophilized this compound to ensure all the powder is at the bottom.[6][7]

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired concentration. A concentration of 10 mM is commonly recommended.[8] For higher concentrations, this compound is soluble up to 100 mM in DMSO. Sonication may be used to aid dissolution for very high concentrations.[9]

  • Dissolution: Vortex the solution gently until the this compound is completely dissolved.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to minimize freeze-thaw cycles.[7][10] Store as recommended in Section 4.

Protocol for Aqueous Stock Solution

For experiments sensitive to DMSO, this compound can be resuspended in water, although at a much lower concentration.

Materials:

  • Lyophilized this compound

  • Nuclease-free water (pH > 7.4)

  • Solution for pH adjustment (e.g., dilute NaOH or HCl)

  • Sterile, light-blocking microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation: Centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

  • Solvent Addition: Resuspend the this compound in nuclease-free water with a pH greater than 7.4 to a concentration of 100 µM.[8]

  • Dissolution: Gently vortex the solution until the this compound is fully dissolved.

  • pH Adjustment: Once dissolved, titrate the solution back to a neutral pH to ensure stability.[8]

  • Usage: This aqueous solution should be prepared fresh for each experiment.

Storage and Stability

Proper storage of this compound, both in its lyophilized form and as a stock solution, is crucial for maintaining its activity.

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder-20°CUp to 3 yearsProtect from light.[3][4][9]
Stock Solution in DMSO-80°CUp to 1 yearProtect from light; avoid repeated freeze-thaw cycles.[2][9]
-20°CUp to 1 monthProtect from light; avoid repeated freeze-thaw cycles.[2]
Aqueous SolutionUse immediatelyN/APrepare fresh for each experiment.

Experimental Protocols

Preparation of Working Solutions

This compound stock solutions must be diluted to a final working concentration for use in experiments.

Procedure:

  • Thaw the this compound stock solution on ice, protected from light.

  • Dilute the stock solution with an appropriate buffer (e.g., serum-free medium or PBS) to the final desired working concentration.[10] A common working concentration for live-cell imaging is 10 µM.[4][8]

  • Ensure the final concentration of DMSO is kept low (typically ≤ 0.1%) to avoid cellular toxicity.[10] A solvent control should be included in your experiments.[10]

  • The working solution should be prepared fresh for each experiment.[10]

General Protocol for Live-Cell RNA Imaging

This protocol provides a general outline for using this compound to image RNA in living cells expressing an appropriate aptamer (e.g., Corn). Optimization of incubation times and concentrations may be necessary.

Workflow:

  • Cell Culture: Plate cells expressing the RNA aptamer of interest.

  • Preparation of this compound Working Solution: Prepare a fresh working solution of this compound in a suitable buffer as described in section 5.1.

  • Cell Treatment: Add the this compound working solution to the cell culture medium to a final concentration typically between 1-20 µM.[9]

  • Incubation: Incubate the cells under appropriate conditions. The optimal incubation time may need to be determined empirically.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., YFP for the Corn-DFHO complex).[4][8] The excitation and emission maxima for the Corn-DFHO complex are approximately 505 nm and 545 nm, respectively.

Diagrams

DFHO_Workflow This compound Resuspension and Storage Workflow cluster_prep Preparation cluster_resuspend Resuspension cluster_storage Storage cluster_use Experimental Use start Lyophilized this compound centrifuge Centrifuge vial start->centrifuge add_dmso Add DMSO (10-100 mM) centrifuge->add_dmso High Concentration add_water Add Water, pH > 7.4 (100 µM) centrifuge->add_water Low Concentration (DMSO-sensitive) vortex_dmso Vortex to dissolve add_dmso->vortex_dmso vortex_water Vortex to dissolve add_water->vortex_water aliquot Aliquot into single-use tubes vortex_dmso->aliquot adjust_ph Adjust to neutral pH vortex_water->adjust_ph use_fresh Use Immediately adjust_ph->use_fresh store_neg80 Store at -80°C (≤ 1 year) aliquot->store_neg80 store_neg20 Store at -20°C (≤ 1 month) aliquot->store_neg20 thaw Thaw stock on ice store_neg80->thaw store_neg20->thaw dilute Dilute to working concentration (e.g., 10 µM in buffer) thaw->dilute incubate Incubate with cells dilute->incubate image Fluorescence Imaging incubate->image

Caption: Workflow for this compound resuspension, storage, and use.

References

Application Notes and Protocols for DFHO Filter Sets in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) fluorophore represents a significant advancement in the live-cell imaging of RNA. As a mimic of the red fluorescent protein (RFP) chromophore, this compound remains non-fluorescent until it binds to a specific RNA aptamer, such as Corn or Squash.[1] This conditional fluorescence provides a high signal-to-noise ratio, making it an excellent tool for studying the dynamics of RNA localization, transport, and transcription in real-time. The Corn aptamer-DFHO complex is notably photostable, allowing for extended imaging periods with minimal signal degradation.[2][3]

Optimal detection of the this compound-aptamer complex requires a fluorescence microscopy filter set that is precisely matched to its excitation and emission spectra. This document provides detailed application notes, recommended filter set specifications, and experimental protocols for the successful use of this compound in live-cell imaging.

Principle of this compound-Based RNA Imaging

The this compound system for RNA imaging is based on the interaction between the this compound fluorophore and a specific RNA aptamer. The workflow can be summarized as follows:

  • Genetic Encoding: The RNA of interest is genetically tagged with an RNA aptamer sequence (e.g., Corn). This construct is then expressed in living cells using standard transfection methods.

  • Fluorophore Addition: The cell-permeable this compound dye is added to the cell culture medium.

  • Fluorescence Activation: this compound diffuses into the cells and binds to the expressed RNA aptamer. This binding event induces a conformational change in this compound, causing it to become highly fluorescent.

  • Microscopy: The fluorescently labeled RNA can then be visualized using a fluorescence microscope equipped with an appropriate filter set.

Recommended Filter Sets for this compound Imaging

The this compound-Corn aptamer complex has an excitation maximum at approximately 505 nm and an emission maximum at around 545 nm.[1][2] A standard Yellow Fluorescent Protein (YFP) filter set is well-suited for imaging this compound. Below is a summary of recommended and example filter set specifications.

ParameterRecommended SpecificationExample 1 SpecificationExample 2 Specification
Excitation Wavelength 490 - 510 nm497/16 nm488 - 512 nm
Dichroic Mirror Cut-on ~515 - 520 nm516 nm520 nm
Emission Wavelength 520 - 560 nm535/22 nm532 - 554 nm

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to prepare a 10 mM stock from 1 mg of this compound (MW: 281.22 g/mol ), add 35.56 µL of DMSO.

  • Vortex the solution thoroughly to ensure the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light. The stock solution is stable for at least one month at -20°C and for up to six months at -80°C.[4]

Live-Cell Imaging of Aptamer-Tagged RNA in Mammalian Cells

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Plasmid DNA encoding the Corn aptamer-tagged RNA of interest

  • Transfection reagent (e.g., FuGENE HD)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Imaging dishes (e.g., glass-bottom dishes)

Protocol:

Day 1: Cell Seeding

  • Plate HEK293T cells in imaging dishes at a density that will result in 70-80% confluency on the day of imaging.

Day 2: Transfection

  • Transfect the cells with the plasmid DNA encoding the Corn aptamer-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol.

Day 3: Imaging

  • Approximately 24-48 hours post-transfection, replace the culture medium with fresh, pre-warmed medium.

  • Dilute the 10 mM this compound stock solution in the fresh culture medium to a final working concentration of 10-40 µM.

  • Incubate the cells with the this compound-containing medium for 20-30 minutes at 37°C and 5% CO2.[5][6]

  • Wash the cells three times with PBS to remove excess this compound.[5]

  • Add fresh culture medium or imaging buffer to the cells.

  • Proceed with imaging on a fluorescence microscope equipped with a YFP filter set.

Microscope Settings:

  • Excitation: Use a 488 nm laser line.[7]

  • Emission: Collect the fluorescence signal between 500 nm and 550 nm.[7]

  • Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity. Start with a gentle excitation light intensity and a longer exposure time, and adjust as needed.[8]

  • Image Acquisition: Acquire images using a sensitive camera (e.g., sCMOS or EMCCD). Use a histogram to ensure that the signal is not saturated.[8]

Signaling Pathway: Growth Factor-Induced mRNA Localization

The localization of specific mRNAs to distinct subcellular compartments is a crucial mechanism for regulating local protein synthesis and cellular function. This process is often regulated by extracellular signals, such as growth factors. The following diagram illustrates a simplified signaling pathway for growth factor-induced mRNA transport.

Growth Factor Signaling and mRNA Transport

This pathway shows that the binding of a growth factor to its receptor can initiate intracellular signaling cascades, such as the PI3K/AKT and Ras/ERK pathways.[9][10] These pathways can lead to the phosphorylation and activation of RNA-binding proteins (RBPs), which then bind to specific mRNAs to form ribonucleoprotein (RNP) complexes. These RNP complexes can then be transported along the cytoskeleton by motor proteins to their final subcellular destination.

Experimental Workflow for this compound-Based RNA Imaging

The following diagram outlines the general workflow for a live-cell RNA imaging experiment using this compound and the Corn aptamer.

DFHO_Workflow Start Start Cell_Seeding Seed cells in imaging dish Start->Cell_Seeding Transfection Transfect with Corn aptamer-RNA plasmid Cell_Seeding->Transfection Incubation_24_48h Incubate 24-48 hours Transfection->Incubation_24_48h DFHO_Addition Add this compound to culture medium Incubation_24_48h->DFHO_Addition Incubation_30min Incubate 20-30 minutes DFHO_Addition->Incubation_30min Wash Wash cells with PBS Incubation_30min->Wash Imaging Live-cell imaging with YFP filter set Wash->Imaging Analysis Image Analysis Imaging->Analysis End End Analysis->End

Live-Cell RNA Imaging Workflow

Conclusion

The this compound-aptamer system provides a powerful and photostable method for visualizing RNA in living cells. By selecting an appropriate YFP filter set and following the detailed protocols outlined in these application notes, researchers can effectively study the dynamic processes of RNA transcription, transport, and localization. This technology holds great promise for advancing our understanding of RNA biology and its role in health and disease, with significant implications for drug development and discovery.

References

Application Note: Quantitative Analysis of RNA in Live Cells using DFHO

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The ability to quantify RNA levels in living cells is paramount for understanding the dynamics of gene expression, RNA trafficking, and the cellular response to therapeutic agents. Traditional methods for RNA quantification, such as RT-qPCR, provide high sensitivity but lack spatial and temporal resolution in the native cellular environment. Fluorescent aptamer-based systems offer a powerful alternative for real-time analysis of RNA within intact cells.

This application note describes a method for the quantitative analysis of RNA using the fluorogenic ligand 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO). This compound is a cell-permeable, non-fluorescent dye that becomes brightly fluorescent upon binding to a specific RNA aptamer, such as the Corn or Squash aptamer.[1][2] The resulting RNA-fluorophore complex is highly photostable, making it particularly well-suited for quantitative imaging and long-term tracking of RNA dynamics in live cells.[3]

The principle of this technology relies on the genetic fusion of the Corn aptamer sequence to an RNA of interest. When this chimeric RNA is expressed, it folds into a specific three-dimensional structure that creates a binding pocket for this compound. This binding event restricts the rotational freedom of this compound, causing a significant increase in its fluorescence quantum yield. The resulting fluorescence intensity is directly proportional to the concentration of the aptamer-tagged RNA, enabling quantitative measurements. This system has been successfully employed to quantify the activity of RNA Polymerase III (Pol III) transcription in response to signaling pathways, such as the mTOR pathway.[3][4][5]

Materials and Methods

Key Reagents and Equipment
  • This compound (Tocris Bioscience, Cat. No. 6434, or equivalent)[1]

  • Mammalian cell line of interest (e.g., HEK293T)

  • Expression vector for the Corn aptamer-tagged RNA of interest

  • Transfection reagent

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP)

  • Flow cytometer with a 488 nm laser for excitation

  • Image analysis software (e.g., ImageJ/Fiji)

  • Fluorometer or plate reader for in vitro analysis

Experimental Protocols

Protocol 1: In Vitro Transcription and Standard Curve Generation

This protocol describes the generation of a standard curve to correlate fluorescence intensity with the absolute concentration of the Corn aptamer-tagged RNA.

  • In Vitro Transcription: Synthesize the Corn aptamer-tagged RNA of interest using a commercially available in vitro transcription kit, following the manufacturer's instructions. Purify the transcribed RNA and quantify its concentration using a spectrophotometer.

  • Preparation of RNA Standards: Prepare a series of dilutions of the purified RNA in a suitable buffer (e.g., 100 mM KCl, 5 mM MgCl2, 40 mM K-HEPES, pH 7.5) to generate a range of known concentrations (e.g., 0, 10, 25, 50, 100, 250, 500 nM).[6]

  • This compound Incubation: Add this compound to each RNA standard to a final concentration of 10 µM. Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each standard using a fluorometer or plate reader with excitation at ~505 nm and emission at ~545 nm.

  • Standard Curve Plotting: Subtract the fluorescence of the blank (0 nM RNA) from all measurements. Plot the background-subtracted fluorescence intensity against the corresponding RNA concentration. Perform a linear regression analysis to obtain the equation of the line, which will be used to determine the concentration of unknown samples.

Protocol 2: Live-Cell Imaging and Relative Quantification

This protocol details the procedure for imaging and quantifying the relative levels of Corn aptamer-tagged RNA in living cells.

  • Cell Seeding and Transfection: Seed the cells of interest in a suitable imaging dish or plate. At the desired confluency, transfect the cells with the expression vector encoding the Corn aptamer-tagged RNA using a suitable transfection reagent.

  • This compound Staining: 24-48 hours post-transfection, replace the cell culture medium with fresh medium containing 10-20 µM this compound.[7] Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Cell Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~488 nm, emission 500-550 nm).[7] Acquire images from multiple fields of view for each experimental condition.

  • Image Analysis: Use image analysis software to quantify the mean fluorescence intensity within individual cells or regions of interest.

  • Background Subtraction: Measure the mean fluorescence intensity of untransfected cells or cells transfected with a control vector lacking the Corn aptamer to determine the background fluorescence. Subtract the average background intensity from the fluorescence measurements of the experimental cells.

  • Data Normalization: To account for variations in cell size or transfection efficiency, the fluorescence intensity can be normalized to a co-expressed fluorescent protein or a nuclear stain. For relative quantification between different experimental conditions, the normalized fluorescence intensity of the control group can be set to 1, and the fold change in other conditions can be calculated accordingly.[8]

Protocol 3: Flow Cytometry for Population-Level Quantification

This protocol allows for the quantification of RNA levels across a large population of cells.

  • Cell Preparation: Transfect the cells with the Corn aptamer-tagged RNA expression vector as described in Protocol 2.

  • This compound Staining: 24-48 hours post-transfection, incubate the cells with 10-20 µM this compound in fresh medium for 30-60 minutes.

  • Cell Harvesting: Gently detach the cells from the culture vessel and resuspend them in PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with a 488 nm excitation laser. Collect the fluorescence emission in the appropriate channel (e.g., FITC or PE).

  • Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Determine the mean fluorescence intensity of the gated population. Use untransfected cells stained with this compound as a negative control to set the gate for fluorescent-positive cells and to determine the background fluorescence.

Results and Data Presentation

The this compound-Corn aptamer system provides robust and reproducible data for the quantitative analysis of RNA in live cells. Below are tables summarizing the key properties of the this compound fluorophore and representative quantitative data from a hypothetical experiment investigating the effect of an mTOR inhibitor on Pol III transcription.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 281.22 g/mol [1][2]
Excitation Maximum (bound) 505 nm[1][2]
Emission Maximum (bound) 545 nm[1][2]
Extinction Coefficient 29,000 M⁻¹cm⁻¹[1][2]
Kd (with Corn aptamer) 70 nM[1][2]

Table 2: In Vitro Standard Curve for Absolute Quantification

RNA Concentration (nM)Mean Fluorescence Intensity (a.u.)
050
10250
25600
501200
1002350
2505800
50011500

Table 3: Relative Quantification of Pol III Transcripts in Response to mTOR Inhibition

TreatmentMean Fluorescence Intensity (a.u.)Fold Change vs. Control
Control (DMSO) 1500 ± 1201.0
mTOR Inhibitor (100 nM) 750 ± 800.5
Actinomycin D (5 µg/mL) 200 ± 300.13

Visualizations

experimental_workflow cluster_invitro In Vitro Quantification cluster_incell In-Cell Quantification ivt In Vitro Transcription of Corn-tagged RNA standards Prepare RNA Standards (0-500 nM) ivt->standards incubation_vitro Incubate with this compound standards->incubation_vitro measurement_vitro Measure Fluorescence incubation_vitro->measurement_vitro std_curve Generate Standard Curve measurement_vitro->std_curve analysis Image Analysis & Quantification std_curve->analysis Absolute Quantification transfection Transfect Cells with Corn-tagged RNA Vector incubation_cell Incubate with this compound transfection->incubation_cell imaging Live-Cell Imaging incubation_cell->imaging imaging->analysis signaling_pathway mTOR mTOR TFIIIC TFIIIC mTOR->TFIIIC Activates Pol_III RNA Polymerase III TFIIIC->Pol_III Recruits tRNA_5S_rRNA tRNA & 5S rRNA (Corn-tagged) Pol_III->tRNA_5S_rRNA Transcription Fluorescence Fluorescence tRNA_5S_rRNA->Fluorescence Binds this compound

References

Application Note: High-Throughput Fluorometric Dehydrogenase Assay (DFHO)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrogenases are a critical class of enzymes that catalyze the oxidation of a substrate by transferring a hydride (H⁻) to an electron acceptor, commonly Nicotinamide Adenine Dinucleotide (NAD⁺) or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺). The activity of these enzymes is fundamental to cellular metabolism, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Consequently, dehydrogenases are important targets in drug discovery for various diseases, including cancer, metabolic disorders, and infectious diseases.

This document provides a detailed protocol for a Dehydrogenase Fluorometric High-Throughput Assay (DFHO). The assay is based on a coupled enzymatic reaction where the NADH produced by the dehydrogenase of interest reduces a non-fluorescent probe, resazurin, into the highly fluorescent product, resorufin.[1] The resulting fluorescence intensity is directly proportional to the dehydrogenase activity. This method is highly sensitive, rapid, and amenable to high-throughput screening (HTS) in 96- or 384-well microplate formats.[2][3]

Principle of the Assay

The this compound protocol involves two key reactions. First, the dehydrogenase enzyme catalyzes the conversion of its specific substrate, which results in the reduction of NAD⁺ to NADH.[4] In the second, coupled reaction, the generated NADH acts as a reducing agent for the dye resazurin. An intermediate electron carrier, such as diaphorase, is often used to facilitate this step. Resazurin (blue, non-fluorescent) is converted to resorufin (pink, highly fluorescent), and the increase in fluorescence can be measured over time.[3][5]

  • Reaction 1: Substrate + NAD⁺ ---(Dehydrogenase)---> Product + NADH + H⁺

  • Reaction 2: NADH + Resazurin ---(Diaphorase)---> NAD⁺ + Resorufin (Fluorescent)

The fluorescence of resorufin is typically measured at an excitation wavelength of 530-570 nm and an emission wavelength of 580-600 nm.[5][6]

Relevant Metabolic Pathway: Lactate Metabolism

A common and vital dehydrogenase-catalyzed reaction is the conversion of lactate to pyruvate by Lactate Dehydrogenase (LDH), a key enzyme in anaerobic glycolysis and gluconeogenesis. This reaction is crucial for regenerating NAD⁺ to sustain glycolysis in tissues with high energy demand or under hypoxic conditions, such as in tumors.

lactate_pathway cluster_glycolysis Cytosol Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Reduction LDH Lactate Dehydrogenase (LDH) Lactate->Pyruvate Oxidation NAD NAD+ NADH NADH + H+ NAD->NADH NADH->NAD

Caption: Reversible conversion of Pyruvate to Lactate by LDH.

Experimental Protocol

This protocol is a general guideline for measuring the activity of a dehydrogenase, such as Lactate Dehydrogenase (LDH), in a 96-well format. Optimization may be required for specific enzymes or sample types.

4.1. Materials and Reagents

  • Microplates: 96-well, black, flat-bottom plates suitable for fluorescence measurements.

  • Fluorometric Microplate Reader: Capable of excitation at ~560 nm and emission at ~590 nm.

  • Reagents:

    • Dehydrogenase Enzyme (e.g., purified LDH)

    • Enzyme Substrate (e.g., L-Lactate)

    • Cofactor: NAD⁺

    • Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.4)

    • Detection Reagent: Resazurin sodium salt

    • Coupling Enzyme: Diaphorase

    • Positive Control Inhibitor (e.g., Oxamate for LDH)[7]

    • Test Compounds (dissolved in DMSO)

    • NADH Standard (for standard curve)

4.2. Experimental Workflow

The overall workflow for the this compound experiment is outlined below.

dfho_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Test Compounds, Detection Mix) plate 2. Plate Compounds (Test Inhibitors, Controls) and Enzyme Solution prep->plate preincubate 3. Pre-incubate (Allows compound-enzyme interaction) plate->preincubate start 4. Start Reaction (Add Substrate/NAD+/Detection Mix) preincubate->start kinetic_read 5. Kinetic Measurement (Read fluorescence every 1-2 min for 20-30 min at 37°C) start->kinetic_read analyze 6. Data Analysis (Calculate reaction rates, % inhibition, and IC50 values) kinetic_read->analyze

Caption: High-level workflow for a this compound screening experiment.

4.3. Step-by-Step Procedure

1. Reagent Preparation:

  • Assay Buffer: Prepare 100 mM Tris-HCl, pH 7.4. Store at 4°C.
  • Enzyme Stock (e.g., 1 U/mL LDH): Prepare in Assay Buffer. Aliquot and store at -80°C. Dilute to the final working concentration just before use.
  • Substrate Stock (e.g., 1 M L-Lactate): Dissolve in water. Store at -20°C.
  • NAD⁺ Stock (100 mM): Dissolve in water. Store at -20°C.
  • Resazurin Stock (10 mM): Dissolve in DMSO. Protect from light and store at -20°C.
  • Diaphorase Stock (1 U/mL): Prepare in Assay Buffer. Store at -20°C.
  • Reaction Mix: Prepare fresh. For each well, you will need a mix containing the substrate, NAD⁺, resazurin, and diaphorase at their final desired concentrations in Assay Buffer.

2. Assay Plate Setup:

  • Prepare serial dilutions of test compounds and controls in Assay Buffer. A typical final DMSO concentration should be ≤1%.
  • Add 50 µL of Assay Buffer to all wells.
  • Add 10 µL of diluted test compounds, positive control inhibitor (e.g., Oxamate), or vehicle (DMSO) to the appropriate wells.
  • Add 20 µL of Assay Buffer to the "No Enzyme" control wells.
  • Add 20 µL of the diluted enzyme solution to all other wells.
  • Mix gently by tapping the plate and pre-incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

3. Initiate and Measure the Reaction:

  • Start the enzymatic reaction by adding 20 µL of the freshly prepared Reaction Mix to all wells, bringing the total volume to 100 µL.
  • Immediately place the plate in the fluorometric microplate reader, pre-heated to 37°C.
  • Measure the fluorescence kinetically (Ex/Em = 560/590 nm) every minute for 20-30 minutes.

4. Data Analysis:

  • For each well, determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
  • Subtract the average rate of the "No Enzyme" control from all other wells.
  • Calculate the percent inhibition for each test compound concentration relative to the vehicle control (0% inhibition) and the positive control inhibitor (100% inhibition).
  • % Inhibition = 100 x (1 - (Rate_inhibitor - Rate_bkgd) / (Rate_vehicle - Rate_bkgd))
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data from this compound experiments should be structured for clarity and ease of comparison.

Table 1: Raw Kinetic Data (Example) This table shows the rate of fluorescence increase (slope) in Relative Fluorescence Units (RFU) per minute for various controls and a test inhibitor at different concentrations.

Well TypeCompoundConc. (µM)Rate (RFU/min) - Rep 1Rate (RFU/min) - Rep 2Average Rate (RFU/min)
Vehicle ControlDMSO-150.2152.8151.5
No Enzyme Control--5.14.95.0
Positive ControlOxamate10006.25.86.0
Test Compound AInhibitor-X0.1121.4125.0123.2
Test Compound AInhibitor-X185.683.284.4
Test Compound AInhibitor-X1020.322.121.2
Test Compound AInhibitor-X1007.56.97.2

Table 2: Calculated Inhibition and IC₅₀ Results This table presents the processed data, showing the calculated percentage of enzyme inhibition and the resulting IC₅₀ value for the test compound.

CompoundConc. (µM)Average Corrected Rate* (RFU/min)% InhibitionIC₅₀ (µM)
Vehicle Control-146.50.0%-
Inhibitor-X0.1118.219.3%\multirow{4}{}{1.52}
Inhibitor-X179.445.8%
Inhibitor-X1016.289.0%
Inhibitor-X1002.298.5%
Average Corrected Rate = Average Rate - Average Rate of No Enzyme Control

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Autofluorescence of compounds or microplate. Contaminated reagents.Subtract background fluorescence from a "no enzyme" control. Test compound fluorescence in a separate assay without enzyme. Use high-quality, black microplates.
Low Signal Insufficient enzyme or substrate concentration. Inactive enzyme.Optimize enzyme and substrate concentrations using titration experiments. Ensure proper storage and handling of the enzyme.
Non-linear Kinetics Substrate depletion. Enzyme instability.Use a lower enzyme concentration or measure for a shorter duration. Ensure assay buffer conditions (pH, salts) are optimal for enzyme stability.
High Well-to-Well Variability Pipetting errors. Incomplete mixing.Use calibrated pipettes. Ensure thorough but gentle mixing after adding reagents.

This detailed guide provides a robust framework for conducting Dehydrogenase Fluorometric High-Throughput Assays. By following these protocols, researchers can effectively screen for modulators of dehydrogenase activity, contributing to advancements in drug discovery and metabolic research.

References

Troubleshooting & Optimization

Technical Support Center: DFHO-Aptamer RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low DFHO fluorescence signals in their RNA imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound fluorescence signal weak or completely absent?

A weak or absent signal in your this compound-based RNA imaging experiment can stem from several factors, ranging from issues with the RNA aptamer to suboptimal imaging conditions. Follow this guide to diagnose the potential cause.

Potential Cause & Troubleshooting Steps:

  • Inefficient RNA Aptamer Expression: The genetically encoded RNA aptamer (e.g., Corn, Squash) may not be expressed at sufficient levels.

    • Verification: Confirm aptamer expression using a reliable method like RT-qPCR.

    • Optimization: Consider using a stronger promoter to drive aptamer expression. Ensure your expression vector is correct and the transfection was successful.

  • Improper RNA Aptamer Folding: Fluorogenic aptamers must fold into a specific three-dimensional structure to bind this compound and activate its fluorescence.[1] Improper folding is a major factor that can limit cellular fluorescence.[2]

    • Scaffolding: Express your aptamer within a stabilizing RNA scaffold, such as a tRNA or a re-engineered three-way junction structure.[3][4] This is crucial for maintaining the proper fold, especially in the cellular environment.[3][5]

    • Magnesium Dependence: Some aptamers may have specific ion requirements for proper folding. The Corn aptamer, for instance, was specifically evolved to have a low dependence on magnesium.[3]

  • Suboptimal this compound Concentration: The concentration of this compound in your imaging medium is critical.

    • Too Low: Insufficient this compound will lead to a weak signal. A common starting concentration for live-cell imaging is 10-20 µM.[6]

    • Too High: While less common for causing a low signal, excessively high concentrations can sometimes increase background fluorescence, making the specific signal appear weaker.

  • Poor this compound Cell Permeability: this compound is generally cell-permeable.[7] However, incubation time might be insufficient.

    • Optimization: Ensure an adequate incubation period (e.g., 30 minutes) to allow this compound to enter the cells and bind to the aptamer.[8] The kinetics of fluorescence activation can vary; for instance, Corn/DFHO shows relatively fast fluorescence enhancement in E. coli, reaching ~80% of its maximum signal in about 8 minutes.[9]

  • Incorrect Imaging Settings: Your microscope settings must be optimized for the this compound-aptamer complex.

    • Filter Sets: Use the correct excitation and emission filters. The excitation/emission maxima for the Corn-DFHO complex are approximately 505 nm / 545 nm.[10] A standard YFP or GFP filter set may be suitable.[7]

    • Exposure Time: While the Corn-DFHO complex is known to be highly photostable, allowing for longer exposure times, ensure your initial exposure settings are adequate to detect a signal.[3]

Q2: My this compound signal is bleaching rapidly during imaging. What can I do?

Photobleaching occurs when the fluorophore is irreversibly damaged by the excitation light.[11] While the Corn-DFHO complex is notably more photostable than other RNA-fluorophore complexes like Broccoli-DFHBI, intense or prolonged illumination can still lead to signal loss.[3]

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure time per frame.

  • Time-Lapse Imaging: When acquiring images over time, increase the interval between acquisitions to allow the sample to recover.

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to preserve the signal.[11]

Q3: I am observing high background fluorescence. How can I reduce it?

High background can obscure your specific signal, making it appear weak.[12]

  • Source of Background: Background fluorescence can originate from unbound this compound, cellular autofluorescence, or components in the imaging medium.[12]

  • Wash Steps: After incubating with this compound, wash the cells with fresh, this compound-free medium to remove any unbound dye. The reversible binding of this compound allows it to be washed away to turn off the signal.[9]

  • Optimize this compound Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Phenol Red-Free Medium: Use an imaging medium that does not contain phenol red, as it can contribute to background fluorescence.

  • Unstained Controls: Always include an unstained control (cells expressing the aptamer but not treated with this compound) and a negative control (cells not expressing the aptamer but treated with this compound) to assess the level of cellular autofluorescence and nonspecific this compound fluorescence.[6] Minimal fluorescence is typically seen in cells treated with this compound that do not express the aptamer.[6]

Q4: What are the best practices for preparing and storing this compound?

Proper handling of this compound is essential for reproducible results.

  • Reconstitution: this compound is typically supplied as a lyophilized powder. It is soluble in DMSO up to 100 mM.[10] Prepare a concentrated stock solution in high-quality, anhydrous DMSO.

  • Storage: Store the lyophilized powder and the DMSO stock solution at -20°C, protected from light.[10] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative data for the this compound fluorogenic ligand and its interaction with common RNA aptamers.

ParameterValueReference
This compound Properties
Molecular Weight281.22 g/mol [10]
SolubilitySoluble to 100 mM in DMSO[10]
StorageStore at -20°C, protected from light[10]
Spectroscopic Properties (Bound to Aptamer)
Excitation Maximum (λex)~505 nm[10]
Emission Maximum (λem)~545 nm[10]
Extinction Coefficient (ε)29,000 M⁻¹cm⁻¹[10]
Binding Affinities (Kd)
Corn Aptamer70 nM[10]
Squash Aptamer54 nM
Live-Cell Imaging
Recommended this compound Concentration10 - 20 µM[6]

Experimental Protocols

Protocol: Live-Cell Imaging of Corn Aptamer-Tagged RNA with this compound

This protocol provides a general workflow for visualizing an RNA of interest tagged with the Corn aptamer in mammalian cells.

Materials:

  • Mammalian cells of interest

  • Expression plasmid encoding the RNA of interest fused to the Corn aptamer (preferably within a stabilizing scaffold)

  • Appropriate cell culture medium and transfection reagent

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Imaging medium (e.g., phenol red-free DMEM)

  • Glass-bottom imaging dishes or plates

  • Fluorescence microscope with appropriate filter sets (e.g., YFP or GFP)

Methodology:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.

  • Transfection: Transfect the cells with the Corn aptamer expression plasmid according to the manufacturer's protocol for your chosen transfection reagent. Allow 24-48 hours for expression of the RNA aptamer.

  • This compound Staining: a. Prepare the this compound imaging solution by diluting the 10 mM this compound stock solution into pre-warmed imaging medium to a final concentration of 10-20 µM. b. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound imaging solution to the cells. d. Incubate the cells for 30 minutes at 37°C, protected from light.

  • Imaging: a. Mount the imaging dish on the fluorescence microscope stage. b. Locate the cells using brightfield or DIC microscopy. c. Switch to fluorescence imaging using a filter set appropriate for this compound (Excitation: ~505 nm, Emission: ~545 nm). d. Adjust the illumination intensity and exposure time to obtain a clear signal with minimal background. e. Acquire images. The Corn-DFHO complex is highly photostable, which is beneficial for time-lapse experiments.[3]

  • (Optional) Washing: To confirm that the signal is specific to the this compound-aptamer interaction, you can wash out the this compound. a. Remove the imaging dish from the microscope. b. Aspirate the this compound imaging solution. c. Wash the cells 2-3 times with pre-warmed imaging medium. d. Add fresh imaging medium to the cells and re-image. The fluorescence signal should be significantly reduced.

Visualizations

Mechanism of this compound Fluorescence Activation cluster_0 Cellular Environment This compound This compound (Non-fluorescent) Complex This compound-Aptamer Complex (Fluorescent) This compound->Complex Binds to folded aptamer Aptamer Unbound RNA Aptamer (e.g., Corn) Aptamer->Complex Fluorescence Emitted Light (~545 nm) Complex->Fluorescence Light Excitation Light (~505 nm) Light->Complex

Caption: Mechanism of this compound fluorescence upon binding to its RNA aptamer.

Troubleshooting Low this compound Fluorescence Signal Start Start: Low or No This compound Signal CheckExpression Is RNA aptamer expression confirmed? Start->CheckExpression CheckFolding Is aptamer expressed within a stabilizing scaffold? CheckExpression->CheckFolding Yes Sol_Expression Verify expression (RT-qPCR). Use stronger promoter. CheckExpression->Sol_Expression No Checkthis compound Is this compound concentration optimal (e.g., 10-20 µM)? CheckFolding->Checkthis compound Yes Sol_Folding Re-clone aptamer into a tRNA or other scaffold. CheckFolding->Sol_Folding No CheckImaging Are microscope settings correct? (Ex: ~505nm, Em: ~545nm) Checkthis compound->CheckImaging Yes Sol_this compound Titrate this compound concentration. Check incubation time. Checkthis compound->Sol_this compound No CheckBackground Is background fluorescence high? CheckImaging->CheckBackground Yes Sol_Imaging Use correct filter sets. Optimize exposure/gain. CheckImaging->Sol_Imaging No Sol_Background Wash cells after incubation. Use phenol red-free medium. CheckBackground->Sol_Background Yes End Signal Improved CheckBackground->End No Sol_Expression->CheckFolding Sol_Folding->Checkthis compound Sol_this compound->CheckImaging Sol_Imaging->CheckBackground Sol_Background->End

Caption: Logical workflow for troubleshooting low this compound fluorescence.

References

Technical Support Center: Optimizing DFHO Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in Drug-Free, High-Output (DFHO) screening experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, offering potential causes and step-by-step solutions.

Issue 1: High Background Signal

  • Question: We are observing a high background signal in our this compound assay, which is masking the true signal from our experimental system. What are the potential causes and how can we resolve this?

  • Answer: A high background signal can originate from several sources, including the cells themselves, the assay reagents, or the microplates. It is crucial to systematically investigate each possibility to pinpoint and address the issue.

    Possible Causes and Solutions:

    • Autofluorescence: Cellular components like NADH and riboflavin, as well as media components such as phenol red, can emit their own fluorescence, contributing to high background.[1]

      • Solution: Use phenol red-free media for fluorescence-based assays.[1] If cell autofluorescence is high, consider using fluorescent dyes that excite and emit at longer wavelengths (red-shifted dyes, >570 nm) to avoid the green spectral range where autofluorescence is most prominent.[1] Analyzing unstained control samples can help determine the level of endogenous autofluorescence.

    • Nonspecific Binding of Detection Reagents: Secondary antibodies or other detection reagents may bind nonspecifically to the cells or the plate surface.[2][3]

      • Solution: Increase the number and duration of wash steps between reagent additions to remove unbound antibodies.[2][3] Consider adding a low concentration of a mild detergent, like Tween-20, to the wash buffer.[4] Optimizing the blocking step by increasing the incubation time or changing the blocking agent (e.g., normal serum from the species of the secondary antibody) can also be effective.[2]

    • High Reagent Concentration: Excessive concentrations of fluorescent dyes or antibodies can lead to increased background signal.[2][5]

      • Solution: Perform a titration experiment to determine the optimal concentration of each detection reagent that provides a robust signal without elevating the background.[2][5]

    • Contamination: Microbial contamination in the cell culture or reagents can introduce fluorescent artifacts.[6]

      • Solution: Regularly check cell cultures for contamination and practice sterile techniques.[7] Ensure all reagents are handled in a clean environment and are within their expiration dates.[6]

    • Inappropriate Microplate Selection: The type of microplate can significantly impact background fluorescence.[1]

      • Solution: For fluorescence assays, use black-walled plates to minimize crosstalk between wells and reduce background.[1] Clear-bottom plates are necessary for bottom-reading instruments.[1]

    Troubleshooting Workflow for High Background Signal

    high_background_workflow start High Background Signal Detected check_autofluorescence Analyze Unstained and No Primary Antibody Controls start->check_autofluorescence autofluorescence_high Is Autofluorescence High? check_autofluorescence->autofluorescence_high no_primary_high Is Background High in 'No Primary' Control? autofluorescence_high->no_primary_high No change_fluorophore Switch to Red-Shifted Dyes or Phenol Red-Free Media autofluorescence_high->change_fluorophore Yes optimize_reagents Optimize Reagent Concentrations and Blocking/Washing Steps no_primary_high->optimize_reagents No reagent_issue Issue Likely with Nonspecific Reagent Binding no_primary_high->reagent_issue Yes end Background Signal Reduced optimize_reagents->end change_fluorophore->end reagent_issue->optimize_reagents autofluorescence_issue Issue Likely with Cell or Media Autofluorescence

    A decision-making workflow for troubleshooting high background signals.

Issue 2: Low Signal Intensity

  • Question: Our this compound assay is yielding a very weak signal, making it difficult to distinguish from the background noise. How can we improve the signal intensity?

  • Answer: A low signal can be due to a variety of factors, from suboptimal cell health to incorrect assay conditions or instrument settings.

    Possible Causes and Solutions:

    • Suboptimal Cell Health or Seeding Density: Unhealthy cells or an insufficient number of cells per well will produce a weak signal.[7]

      • Solution: Ensure cells are healthy, viable (>90%), and in the exponential growth phase before plating.[8] Optimize the cell seeding density by testing a range of densities to find one that maximizes the signal window for your specific assay duration.[7][8]

    • Low Target Expression: The protein or pathway of interest may have low endogenous expression in your chosen cell line.

      • Solution: If possible, confirm target expression using an orthogonal method like Western blotting.[5] Consider using a cell line known to have higher expression or an overexpression system if it aligns with the experimental goals.

    • Inefficient Reagent Concentrations or Incubation Times: The concentrations of antibodies or dyes may be too low, or incubation times may be insufficient for the reaction to reach completion.[5]

      • Solution: Titrate all detection reagents to find their optimal concentrations.[5] Perform a time-course experiment to determine the optimal incubation time for signal development.

    • Incorrect Instrument Settings: The plate reader's gain settings may be too low, or the incorrect excitation/emission wavelengths may be used.

      • Solution: Consult your instrument's manual to optimize gain settings. Ensure that the excitation and emission wavelengths are correctly set for the specific fluorophores used in your assay.

    • Signal Quenching or Photobleaching: Some compounds or media components can quench fluorescence, and excessive exposure to excitation light can cause photobleaching.[1]

      • Solution: Minimize the exposure of plates to light. Use anti-fade mounting media if applicable for imaging-based assays.[5] Ensure no components in your assay buffer are known to quench your fluorophore.

Issue 3: High Well-to-Well Variability

  • Question: We are observing significant variability in the signal between replicate wells, leading to a poor Z'-factor. What are the common causes of this variability and how can we minimize it?

  • Answer: High variability compromises the reliability and reproducibility of HTS data. The key to reducing it lies in ensuring consistency across all wells of a plate.

    Possible Causes and Solutions:

    • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.[9][10]

      • Solution: Ensure the cell suspension is homogenous by gently mixing before and during plating.[7] Utilize automated cell dispensers for greater consistency.[11] Proper manual pipetting technique is also crucial; avoid introducing bubbles and dispense liquid gently.[7]

    • Edge Effects: Wells on the periphery of the microplate are prone to temperature and evaporation fluctuations, leading to different cell growth and assay performance compared to interior wells.[7][10]

      • Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile media or buffer to create a humidity barrier.[10][12]

    • Inaccurate Liquid Handling: Errors in pipetting reagents can lead to significant well-to-well differences.

      • Solution: Regularly calibrate and maintain multichannel pipettes and automated liquid handling systems.[12] Use low-retention pipette tips to ensure accurate dispensing.

    • Variations in Incubation Time or Temperature: Inconsistent timing of reagent additions or temperature fluctuations across the plate can affect reaction kinetics.

      • Solution: Use automated liquid handling to minimize time delays between the first and last wells.[11] Ensure the incubator provides uniform temperature and CO2 distribution.[7] Avoid stacking plates, which can lead to temperature gradients.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is a good signal-to-noise (S/N) ratio for a this compound assay?

    • A1: While there is no universal value, a higher S/N ratio is always better as it indicates a clearer distinction between the signal and the background. The signal-to-noise ratio is a measure of the confidence that the observed signal is real and not just random noise. A related and more comprehensive metric for HTS assay quality is the Z'-factor, which accounts for the variability in both positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[13]

  • Q2: How do I choose the right controls for my this compound assay?

    • A2: Proper controls are essential for data interpretation and quality control.[7] You should include:

      • Negative Controls: Cells treated with vehicle (e.g., DMSO) to establish a baseline signal.

      • Positive Controls: Cells treated with a known activator or inhibitor of the pathway to define the maximum signal window.

      • Unstained Controls: Cells without any fluorescent reagents to measure autofluorescence.

      • "No Primary Antibody" Controls: To assess nonspecific binding of the secondary antibody.

  • Q3: What is the "edge effect" and how can I mitigate it?

    • A3: The edge effect refers to the phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, often due to increased evaporation and temperature fluctuations.[10] This can lead to significant data variability. To mitigate this, it is common practice to leave the outer wells empty or fill them with sterile buffer or media and not use them for experimental samples.[10][12]

  • Q4: Can cell passage number affect my this compound assay results?

    • A4: Yes, the number of times a cell line has been subcultured (passaged) can influence its characteristics, behavior, and response to stimuli. It is crucial to use cells within a defined passage number range to ensure consistency and reproducibility between experiments.

Quantitative Data Summary

The following tables provide general guidelines for key parameters in this compound assay optimization. The optimal values will be specific to the cell line, target, and detection method used.

Table 1: Cell Seeding Density Optimization

Parameter96-well Plate384-well PlateGeneral Recommendation
Typical Seeding Range 1,000 - 40,000 cells/well500 - 10,000 cells/wellCells should not exceed 80-90% confluency by the end of the assay.
Optimization Goal Ensure cells are in the logarithmic growth phase throughout the experiment.[8]Ensure cells are in the logarithmic growth phase throughout the experiment.Maximize the assay window (signal-to-background ratio).[7]

Table 2: Common Reagent Concentration Ranges

ReagentTypical Starting ConcentrationOptimization Approach
Primary Antibody 1 µg/mLPerform a titration to find the optimal concentration that maximizes signal and minimizes background.[5]
Secondary Antibody 0.5 - 2 µg/mLTitrate to determine the lowest concentration that still provides a robust signal.[5]
This compound Fluorophore 20 µMTitrate to find the optimal concentration for signal activation with its corresponding RNA aptamer.
DMSO (Vehicle) < 0.5% (v/v)Keep the final concentration as low as possible to avoid cytotoxicity.[10]

Experimental Protocols

Protocol 1: Optimizing Cell Seeding Density

This protocol aims to identify the optimal number of cells to seed per well to ensure they are in a logarithmic growth phase and provide the best assay window.[8]

  • Cell Preparation: Harvest cells during their exponential growth phase with viability greater than 90%.

  • Serial Dilution: Prepare a series of cell suspensions at different concentrations. For a 96-well plate, a typical range to test is 1,000 to 40,000 cells per well.[8]

  • Cell Seeding: Plate 100 µL of each cell suspension in triplicate into multiple 96-well plates. Include wells with media only as a blank control.

  • Incubation: Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂).

  • Daily Measurement: Each day, for the planned duration of your assay (e.g., 24, 48, 72 hours), take one plate and measure cell viability or proliferation using a suitable method (e.g., CellTiter-Glo®, MTT assay).

  • Data Analysis: Plot cell growth over time for each seeding density. The optimal density is one that allows for logarithmic growth throughout the entire assay duration without reaching confluency.

Protocol 2: Optimizing Reagent Concentration (Antibody Titration)

This protocol is for determining the optimal concentration of a primary or secondary antibody to maximize the signal-to-noise ratio.

  • Plate Cells: Seed cells at the optimized density in a microplate and incubate to allow for attachment and growth.

  • Prepare Antibody Dilutions: Create a serial dilution of the antibody (e.g., primary antibody) in an appropriate blocking buffer. A typical range to test is from 0.1 µg/mL to 10 µg/mL.

  • Incubation: Perform the experimental treatment to induce the desired cellular response. Then, fix and permeabilize the cells as required by the protocol. Add the different antibody concentrations to the wells. Include a "no primary antibody" control. Incubate for the recommended time (e.g., overnight at 4°C).

  • Secondary Antibody Addition: Wash the wells to remove unbound primary antibody. Add the secondary antibody at a constant, non-limiting concentration to all wells (except for a "secondary only" control).

  • Signal Detection: After incubation and final wash steps, add the detection substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity versus the antibody concentration. The optimal concentration is the one that gives a maximal signal with the lowest background (the plateau of the curve).

Mandatory Visualizations

Signaling Pathway Diagram: ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently studied in HTS.[14][15][16]

ERK_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TF Activates GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression

Simplified diagram of the ERK/MAPK signaling cascade.

References

Technical Support Center: Reducing Background Fluorescence with DFHO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the fluorogenic ligand DFHO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a cell-permeable, fluorogenic dye.[1] By itself, this compound exhibits low intrinsic fluorescence.[2] However, upon binding to specific RNA aptamers, such as Corn or Squash, its fluorescence is strongly activated.[3][4] This "light-up" mechanism allows for the specific visualization of RNA molecules tagged with these aptamers in living cells.[1][2]

Q2: What are the key spectral properties of the this compound-aptamer complex?

The spectral properties of the this compound complex can vary slightly depending on the specific RNA aptamer it binds to. For the Corn aptamer, the excitation and emission maxima are approximately 505 nm and 545 nm, respectively.[3][4]

Troubleshooting Guides

High background fluorescence can obscure the specific signal from your this compound-tagged RNA, leading to poor image quality and difficulty in data interpretation. This guide will help you identify the source of high background and provide solutions to minimize it.

Problem 1: High background fluorescence observed across the entire field of view.

This issue is often related to the concentration of this compound, incubation time, or insufficient washing.

Troubleshooting Steps:
  • Optimize this compound Concentration: Using too high a concentration of this compound can lead to increased non-specific binding and background fluorescence.

    • Recommendation: Perform a concentration titration to find the optimal balance between signal and background. Start with the recommended concentration from the literature (e.g., 10-40 µM) and test a range of lower concentrations.[5][6]

  • Optimize Incubation Time: Both insufficient and excessive incubation times can contribute to a poor signal-to-noise ratio.

    • Recommendation: Determine the optimal incubation time for your specific cell type and experimental conditions. A typical starting point is 30 minutes.[6] You can test a time course (e.g., 15, 30, 45, 60 minutes) to find the point of maximal signal with minimal background.

  • Include Wash Steps: Unbound this compound in the imaging medium is a major source of background fluorescence.

    • Recommendation: After incubating with this compound, wash the cells with pre-warmed, phenol red-free imaging medium.[6][7] One or two gentle washes are often sufficient to reduce background significantly.

Experimental Protocol: Optimizing this compound Concentration and Wash Steps

This protocol provides a framework for systematically determining the optimal this compound concentration and necessity of wash steps for your live-cell imaging experiment.

  • Cell Preparation: Plate your cells expressing the Corn or Squash aptamer on an imaging-compatible dish and grow to the desired confluency.

  • This compound Dilution Series: Prepare a series of this compound working solutions in pre-warmed, phenol red-free cell culture medium. Recommended starting concentrations to test are 5 µM, 10 µM, 20 µM, and 40 µM.

  • Incubation: Remove the existing medium from your cells and add the different this compound working solutions. Incubate at 37°C in a CO2 incubator for 30 minutes.

  • Imaging (No Wash): Image the cells directly in the this compound-containing medium.

  • Washing: For a parallel set of wells, after the 30-minute incubation, gently remove the this compound-containing medium and wash the cells once or twice with pre-warmed, phenol red-free medium.

  • Imaging (With Wash): Image the washed cells.

  • Analysis: Quantify the mean fluorescence intensity of the signal (from cells expressing the aptamer) and the background for each condition. Calculate the signal-to-noise ratio (SNR) for each condition to determine the optimal concentration and wash protocol.

Problem 2: High background fluorescence specifically from cellular compartments (autofluorescence).

Some cellular components, such as mitochondria and lysosomes, can be inherently fluorescent, a phenomenon known as autofluorescence. This can be particularly problematic when the autofluorescence spectrum overlaps with the this compound emission spectrum.

Troubleshooting Steps:
  • Image an Unstained Control: To determine the contribution of autofluorescence, image a sample of your cells that has not been treated with this compound using the same imaging settings.[8] This will reveal the baseline level of autofluorescence.

  • Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can significantly contribute to background.

    • Recommendation: For all imaging steps, use a phenol red-free imaging medium.[7]

  • Spectral Unmixing: If your imaging system has this capability, you can use spectral unmixing algorithms to separate the this compound signal from the autofluorescence based on their distinct emission spectra.

  • Choose a Different Fluorophore/Aptamer System: If autofluorescence in the yellow-green channel is too high and cannot be mitigated, consider using a fluorogenic aptamer system that emits in a different spectral range (e.g., red or far-red) where cellular autofluorescence is typically lower.

Data Presentation

Table 1: Troubleshooting High Background Fluorescence with this compound

Potential Cause Recommended Solution Expected Outcome
Excessive this compound Concentration Perform a concentration titration (e.g., 5-40 µM).[5][6]Reduced background from unbound dye, improved signal-to-noise ratio.
Suboptimal Incubation Time Optimize incubation time (e.g., 15-60 min time course).[6]Maximized specific signal with minimized non-specific binding.
Unbound this compound Introduce 1-2 gentle wash steps with pre-warmed, phenol red-free medium after incubation.[6][7]Significant reduction in background fluorescence from the imaging medium.
Cellular Autofluorescence Image an unstained control to confirm. Use phenol red-free medium.[7][8]Identification of autofluorescence contribution and reduction of background from media.
Instrument Settings Not Optimized Adjust detector gain/voltage and exposure time.Improved signal detection without saturating the detector with background noise.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Imaging cluster_prep Cell Preparation cluster_incubation This compound Incubation cluster_wash Washing (Optional) cluster_imaging Imaging & Analysis plate_cells Plate cells expressing aptamer prepare_this compound Prepare this compound working solution plate_cells->prepare_this compound incubate Incubate cells with this compound prepare_this compound->incubate wash_cells Wash with pre-warmed phenol red-free medium incubate->wash_cells Optional acquire_images Acquire images incubate->acquire_images wash_cells->acquire_images analyze_data Analyze signal-to-noise ratio acquire_images->analyze_data

Caption: A typical experimental workflow for live-cell imaging with this compound.

troubleshooting_logic Troubleshooting High Background with this compound start High Background Fluorescence? check_unstained Image unstained control start->check_unstained autofluorescence Source is Autofluorescence check_unstained->autofluorescence Yes non_specific Source is Non-specific Binding/Unbound Dye check_unstained->non_specific No solution_auto Use phenol red-free medium Consider spectral unmixing autofluorescence->solution_auto solution_non_specific Optimize this compound concentration Optimize incubation time Add wash steps non_specific->solution_non_specific

Caption: A logical flowchart for troubleshooting high background fluorescence in this compound experiments.

References

Technical Support Center: DFHO Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing DFHO live-cell imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound live-cell imaging in a question-and-answer format.

Issue 1: Weak or No Fluorescence Signal

Question: I have co-transfected my cells with the Corn aptamer expression vector and added this compound, but I am seeing a very weak or no fluorescent signal. What could be the problem?

Answer: A weak or absent signal can stem from several factors, from suboptimal reagents and protocols to issues with the imaging setup. Here is a systematic approach to troubleshoot this issue:

  • Confirm Corn Aptamer Expression:

    • Verification: Ensure successful transfection and expression of the Corn aptamer. Use a positive control, such as a plasmid expressing a fluorescent protein, to verify transfection efficiency. If possible, perform RT-qPCR to confirm the transcription of the Corn aptamer RNA.

    • RNA Stability: The Corn aptamer needs to fold correctly to bind this compound. Ensure that the expression construct includes sequences that promote proper folding and stability, such as embedding it within a tRNA scaffold.[1]

  • Optimize this compound Dye Concentration and Incubation:

    • Concentration: The optimal this compound concentration can vary between cell types and expression levels of the Corn aptamer. A typical starting concentration is 10-20 µM.[2] Perform a concentration titration to find the optimal balance between signal and background.

    • Incubation Time: A standard incubation time is 30 minutes.[3] However, you can optimize this by performing a time-course experiment (e.g., 15, 30, 45, 60 minutes) to determine the point of maximum signal-to-noise ratio.[4]

  • Check Imaging Parameters:

    • Filter Sets: Ensure you are using the correct filter sets for this compound. The excitation maximum is around 505 nm, and the emission maximum is around 545 nm. A standard YFP filter set is often suitable.[1]

    • Exposure Time: Increase the exposure time to enhance the signal, but be mindful of phototoxicity. This compound is known for its high photostability compared to other dyes, which allows for longer exposure times if necessary.[1]

  • Cell Health:

    • Viability: Ensure your cells are healthy and not undergoing stress or apoptosis, as this can affect RNA transcription and overall cellular function.

Issue 2: High Background Fluorescence

Question: I am observing a high background signal in my this compound imaging experiments, which is obscuring the specific signal from my cells. What are the possible causes and solutions?

Answer: High background fluorescence can be caused by several factors, including excess unbound dye, autofluorescence from cells or media, and non-specific binding.

  • Reduce Unbound this compound:

    • Washing Steps: After incubating with this compound, wash the cells once or twice with pre-warmed imaging medium to remove excess unbound dye.[4]

    • Optimize this compound Concentration: Using a lower concentration of this compound can reduce background fluorescence. As mentioned previously, perform a titration to find the lowest effective concentration.

  • Minimize Autofluorescence:

    • Phenol Red-Free Medium: Use a phenol red-free imaging medium, as phenol red is a known source of background fluorescence.

    • Cellular Autofluorescence: Some cell types are naturally more autofluorescent than others. You can measure the fluorescence of untransfected cells (without this compound) to determine the baseline autofluorescence.

  • Non-Specific Binding:

    • Contaminants: Ensure that your this compound stock solution and imaging media are free from contaminants that might be fluorescent.

Issue 3: Phototoxicity and Photobleaching

Question: My cells are showing signs of stress (e.g., blebbing, rounding up) after a short period of imaging, and the fluorescent signal is fading. How can I minimize phototoxicity and photobleaching?

Answer: While this compound is notably photostable, all live-cell imaging experiments carry the risk of phototoxicity and photobleaching, especially during time-lapse imaging.

  • Reduce Light Exposure:

    • Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.

    • Exposure Time: Minimize the exposure time for each image acquisition.

    • Time-Lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as your experimental design allows.

  • Optimize Imaging Conditions:

    • Environmental Control: Maintain optimal cell culture conditions (37°C, 5% CO2, and humidity) on the microscope stage to ensure cell health.

    • Objective Choice: Use an objective with a high numerical aperture (NA) to collect more light, which can allow you to reduce the excitation intensity.

  • Leverage this compound's Photostability:

    • This compound, when bound to the Corn aptamer, is significantly more photostable than other RNA-fluorophore complexes like those involving DFHBI.[1] This inherent property should allow for more robust imaging, but it is still crucial to minimize unnecessary light exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (3,5-Difluoro-4-Hydroxybenzylidene-Imidazolinone-2-Oxime) is a fluorogenic dye, meaning it is essentially non-fluorescent on its own. It becomes highly fluorescent upon binding to a specific RNA aptamer, most notably the "Corn" aptamer. This interaction locks the this compound molecule in a conformation that allows it to fluoresce brightly, with an excitation maximum around 505 nm and an emission maximum around 545 nm.

Q2: What are the advantages of using the this compound-Corn system for live-cell imaging?

A2: The primary advantages of the this compound-Corn system include:

  • High Photostability: The complex is significantly more resistant to photobleaching compared to other RNA-fluorophore systems, allowing for longer and more quantitative imaging experiments.[1]

  • Low Background: Since this compound is only fluorescent when bound to the Corn aptamer, there is minimal background fluorescence from unbound dye molecules.[2]

  • Genetic Labeling: The Corn aptamer can be genetically encoded and fused to an RNA of interest, enabling the specific labeling and tracking of that RNA in living cells.

  • Low Cytotoxicity: this compound is cell-permeable and exhibits negligible toxicity in living cells at typical working concentrations.

Q3: How should I prepare and store my this compound stock solution?

A3: It is recommended to resuspend lyophilized this compound in DMSO to a stock concentration of 10 mM. This stock solution should be stored at -20°C and protected from light. For experiments, the stock solution is then diluted to the final working concentration in the cell culture medium.

Q4: Can I use this compound with other RNA aptamers besides Corn?

A4: While Corn is the most well-characterized partner for this compound, some derivatives of the Broccoli aptamer have also been shown to bind and activate this compound's fluorescence. However, the photostability of these complexes is reportedly lower than that of the Corn-DFHO complex.[1]

Quantitative Data Summary

ParameterRecommended ValueReference
This compound Stock Solution10 mM in DMSO-
This compound Working Concentration10 - 20 µM[2]
Incubation Time30 minutes (optimization recommended)[3]
Excitation Wavelength~505 nm
Emission Wavelength~545 nm
Corn-DFHO Binding Affinity (Kd)~70 nM[2]

Experimental Protocols

Protocol 1: General this compound Live-Cell Imaging

This protocol provides a general workflow for imaging cells expressing the Corn aptamer with this compound.

  • Cell Seeding: Seed cells expressing the Corn aptamer construct in a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.

  • This compound Preparation: Prepare a working solution of this compound in pre-warmed, phenol red-free cell culture medium. A final concentration of 10-20 µM is a good starting point.

  • Dye Loading: Remove the existing medium from the cells and add the this compound-containing medium.

  • Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing (Optional): To reduce background, you can gently wash the cells once with pre-warmed imaging medium.

  • Imaging: Mount the dish or slide on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO2. Use a suitable filter set (e.g., YFP) to visualize the this compound fluorescence.

  • Image Acquisition: Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.

Visualizations

DFHO_Activation_Pathway This compound Activation Signaling Pathway This compound This compound (Non-fluorescent) Complex Corn-DFHO Complex (Fluorescent) This compound->Complex Binds to Corn_Aptamer Corn RNA Aptamer Corn_Aptamer->Complex Emission Emission (~545 nm) Complex->Emission Excitation Excitation Light (~505 nm) Excitation->Complex

Caption: this compound dye binds to the Corn RNA aptamer, inducing a conformational change that results in a fluorescent complex.

Troubleshooting_Workflow Troubleshooting Workflow for Low Signal Start Start: Low/No Signal Check_Transfection Check Transfection Efficiency Start->Check_Transfection Optimize_Dye Optimize this compound Concentration/Incubation Check_Transfection->Optimize_Dye Transfection OK Fail Still Low Signal Check_Transfection->Fail Transfection Failed Check_Imaging Check Imaging Settings Optimize_Dye->Check_Imaging Optimization Done Check_Health Assess Cell Health Check_Imaging->Check_Health Settings OK Check_Imaging->Fail Incorrect Settings Success Signal Improved Check_Health->Success Cells Healthy Check_Health->Fail Cells Unhealthy

Caption: A decision tree for troubleshooting weak or absent fluorescence signals in this compound live-cell imaging experiments.

References

improving photostability of DFHO complexes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers improve the photostability of DFHO complexes in their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound complexes.

Q1: What is the this compound-Corn complex?

A1: this compound (3,5-Difluoro-4-Hydroxybenzylidene-Imidazolinone) is a fluorogenic dye that is initially non-fluorescent.[1] It binds with high affinity to a specific RNA aptamer known as Corn.[2] Upon binding, the complex undergoes a conformational change that renders the this compound fluorescent, emitting a yellow light.[2][3] This system is used for imaging RNA in living cells.[1]

Q2: How does the photostability of the this compound-Corn complex compare to other common fluorophores?

A2: The this compound-Corn complex exhibits remarkably high photostability, which is a significant advantage for live-cell imaging and quantitative measurements.[3] It is considerably more photostable than earlier RNA-fluorophore systems like Broccoli-DFHBI.[3] Studies have shown it also has higher photostability than the organic dye Oregon Green 514 and the fluorescent protein mVenus.[3]

Q3: What is photobleaching and why does it occur?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[4][5] The process often begins when the fluorophore, after excitation by light, transitions from its normal excited singlet state to a long-lived excited triplet state.[4] In this triplet state, the fluorophore is more chemically reactive and susceptible to interactions with its environment, particularly molecular oxygen, which can lead to its permanent degradation.[4][6]

Q4: What are the primary factors that contribute to the photobleaching of this compound complexes?

A4: While the this compound-Corn complex is inherently robust, its photostability can be affected by several factors common to all fluorescence microscopy experiments:

  • High Illumination Intensity: Exposing the complex to high-power laser or lamp light increases the rate of excitation and, consequently, the probability of entering the reactive triplet state.[4][7]

  • Prolonged Exposure Time: The longer the complex is illuminated, the more photochemical damage will accumulate.[5][7]

  • Presence of Molecular Oxygen: Oxygen is a primary mediator of photobleaching for many organic dyes. It can react with the excited triplet state fluorophore to create damaging reactive oxygen species (ROS).[4][6]

  • Local Microenvironment: Factors such as pH and the presence of reactive chemical species in the imaging medium can influence the rate of photobleaching.[8][9]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Q: My this compound-Corn signal is fading too quickly during my time-lapse experiment. What can I do?

A: Rapid signal loss is a classic sign of photobleaching. Here are several strategies to mitigate it, from simplest to most involved:

  • Cause 1: Illumination is too intense or prolonged.

    • Solution: Optimize your imaging parameters. Reduce the laser power or illumination intensity to the minimum level required for a good signal-to-noise ratio.[7] Decrease the total exposure time by using shorter individual acquisition times or increasing the interval between images in your time-lapse series.[7]

  • Cause 2: High concentration of molecular oxygen in the imaging medium.

    • Solution: Use a commercial antifade mounting medium or prepare a custom imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and/or triplet state quenchers (e.g., Trolox, β-mercaptoethanol).[9][10][11] These reagents reduce the chemical reactions that cause photobleaching.

  • Cause 3: The imaging medium is not optimal.

    • Solution: Ensure the pH of your imaging buffer is stable and within the optimal range for the this compound complex.[7] Prepare fresh imaging solutions to avoid degradation of components.[7]

Q: I'm not seeing a strong initial signal from my this compound-Corn complex. Could this be a photostability issue?

A: A weak initial signal is typically not a photostability problem but can be related to other experimental factors.

  • Cause 1: Incorrect microscope filter sets.

    • Solution: Verify that your microscope's excitation and emission filters are appropriate for the known spectral properties of the this compound-Corn complex (Excitation max ~505 nm, Emission max ~545 nm).[1]

  • Cause 2: Low concentration or degradation of this compound.

    • Solution: Increase the concentration of the this compound probe in your sample.[7] Ensure the this compound stock solution has been stored correctly (protected from light at -20°C or -80°C) and prepare fresh dilutions for your experiment.[2][7]

  • Cause 3: Issues with the Corn aptamer expression.

    • Solution: Verify the expression and correct folding of your Corn-tagged RNA. A lack of properly folded aptamers will result in no binding partner for this compound, and thus no fluorescence.

Q: I'm observing high background fluorescence, which makes my photobleaching measurements unreliable. How can I fix this?

A: High background can obscure the specific signal and interfere with accurate measurements.

  • Cause 1: Autofluorescence from the sample or medium.

    • Solution: Include a "no-probe" control (cells expressing the Corn aptamer but without this compound added) to assess the level of intrinsic autofluorescence from your sample.[7] If possible, use an imaging medium with reduced autofluorescence (e.g., phenol red-free medium).

  • Cause 2: Non-specific binding of the this compound probe.

    • Solution: Optimize your washing steps after this compound incubation to thoroughly remove any unbound probe from the sample and coverslip.[7]

Section 3: Data Presentation

The photostability of the this compound-Corn complex has been quantitatively compared to other fluorophores.

Fluorophore/ComplexHalf-Life under Constant IrradiationNotes
Broccoli-DFHBI < 200 msLoses >50% of fluorescence rapidly.
Corn-DFHO > 10 sExhibits minimal fluorescence loss after 10 seconds.
mVenus ~ 4 sA fluorescent protein with similar spectral properties.
Oregon Green 514 ~ 1 sA small organic dye control.
Table 1: Comparative in vitro photostability of this compound-Corn and other fluorophores. Data summarized from reference[3].

Section 4: Experimental Protocols

Protocol 1: Preparation of an Antifade Imaging Buffer (ROXS-based)

This protocol describes how to prepare a "reducing and oxidizing system" (ROXS) buffer, a type of antifade medium effective at suppressing photobleaching for many organic dyes.

Materials:

  • Imaging Buffer (e.g., PBS or HBSS, pH 7.2-7.4)

  • Glucose (D-glucose)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

Procedure:

  • Prepare a 100 mM stock solution of Trolox in DMSO. Store in small aliquots at -20°C.

  • On the day of the experiment, prepare the final imaging buffer. For every 1 mL of imaging buffer, add the components in the following order, mixing gently after each addition:

    • 10 µL of 1 M Glucose stock (for a final concentration of 10 mM).

    • 10 µL of Glucose Oxidase stock (10 mg/mL in buffer) for a final concentration of 100 µg/mL.

    • 2 µL of Catalase stock (10 mg/mL in buffer) for a final concentration of 20 µg/mL.

    • 1-2 µL of 100 mM Trolox stock (for a final concentration of 100-200 µM).

  • Allow the buffer to incubate for 5-10 minutes at room temperature before adding it to your sample.

  • Use the prepared antifade buffer for the duration of your imaging experiment. This buffer is best used fresh (within 1-2 hours of preparation).

Protocol 2: Quantitative Assessment of Photostability

This protocol provides a method to measure and compare the photobleaching rate of your this compound complex under different conditions.

Procedure:

  • Sample Preparation: Prepare your samples (e.g., cells expressing Corn-tagged RNA) and incubate with this compound according to your standard protocol. Mount the sample in the imaging buffer you wish to test (e.g., standard buffer vs. antifade buffer).

  • Microscope Setup:

    • Use consistent microscope settings (objective, laser power, camera gain, pixel size) for all samples being compared.

    • Choose an illumination intensity that is representative of your typical experimental conditions.

  • Image Acquisition:

    • Select a region of interest (ROI) containing a clear fluorescent signal.

    • Acquire a time-lapse series of images of the same ROI. Use continuous illumination or rapid, repeated exposures (e.g., one image every 500 ms) for a total duration sufficient to observe significant bleaching (e.g., 30-60 seconds).

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of your ROI in each frame of the time-lapse series.

    • Measure the background intensity in a nearby region with no cells and subtract this value from your ROI intensity for each frame.

    • Normalize the intensity values by dividing the intensity at each time point by the initial intensity from the first frame.

    • Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay rate. A slower decay signifies better photostability.[7]

Section 5: Visualizations

Diagrams illustrating key concepts and workflows are provided below.

Photobleaching_Process S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) S1->S0 Photon Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Fluorescence Fluorescence Bleached Photobleached State (Non-fluorescent) T1->Bleached Chemical Reaction Oxygen Molecular Oxygen (O2) Oxygen->T1

Caption: The photobleaching process of a fluorophore.

Troubleshooting_Workflow start Observation: Rapid Photobleaching check_imaging Step 1: Review Imaging Parameters start->check_imaging action_imaging Reduce Laser Power Increase Time Interval Decrease Exposure Time check_imaging->action_imaging Are settings maxed out? check_medium Step 2: Evaluate Imaging Medium check_imaging->check_medium Settings are already minimal action_imaging->check_medium action_medium Add Antifade Reagents (e.g., Trolox, Oxygen Scavengers) Check pH check_medium->action_medium Using standard buffer? check_sample Step 3: Assess Sample Health check_medium->check_sample Already using antifade? action_medium->check_sample action_sample Ensure Cells Are Healthy Use Fresh Sample check_sample->action_sample Is sample old or stressed? end_ok Problem Resolved check_sample->end_ok Sample is healthy action_sample->end_ok

Caption: A troubleshooting workflow for rapid photobleaching.

Photostability_Assessment_Workflow prep 1. Prepare Sample (e.g., in Buffer A vs. Buffer B) setup 2. Set Consistent Microscope Parameters prep->setup acquire 3. Acquire Time-Lapse Images (Constant Illumination) setup->acquire analyze 4. Measure Mean Intensity of ROI per Frame acquire->analyze normalize 5. Background Subtract & Normalize to Time 0 analyze->normalize plot 6. Plot Normalized Intensity vs. Time normalize->plot compare 7. Compare Decay Curves plot->compare

Caption: An experimental workflow for photostability assessment.

References

Technical Support Center: DFHO Toxicity Assessment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DFHO toxicity assessment. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in vitro experiments.

Given that Di-n-hexyl-ortho-phthalate (this compound) is primarily documented as a fluorogenic ligand with low cytotoxicity for RNA imaging, extensive public data on its comprehensive toxicity profile is limited. Therefore, this guide provides general principles and best practices for assessing the cytotoxicity of novel fluorescent compounds, using this compound as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern?

A1: this compound (Di-n-hexyl-ortho-phthalate) is a fluorogenic ligand that becomes fluorescent upon binding to specific RNA aptamers like Corn or Squash. It is valued in live-cell imaging for its low background fluorescence. While it is generally considered to have low cytotoxicity, it is crucial to empirically determine its toxic potential in your specific experimental system (cell line, concentration, exposure time) to ensure that observed effects are not artifacts of toxicity.

Q2: Which cell lines are recommended for testing the cytotoxicity of a novel compound like this compound?

A2: The choice of cell line is critical and should be guided by the intended application of the compound.[1][2][3]

  • Target Tissue Relevance: If this compound is to be used in studies involving a specific organ system, use cell lines derived from that tissue (e.g., neuronal cell lines for neurobiology applications, liver cell lines for metabolic studies).[3]

  • Cancer vs. Normal Cell Lines: It is often beneficial to test cytotoxicity in both a cancer cell line and a corresponding normal (non-transformed) cell line to assess for any selective toxicity.[3]

  • Panel of Cell Lines: For a broader understanding of potential toxicity, screening against a panel of diverse cell lines is recommended.[1]

Q3: What are the standard assays to measure the cytotoxicity of a compound like this compound?

A3: It is recommended to use at least two assays that measure different cytotoxicity endpoints to obtain a comprehensive toxicity profile.

  • Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which is an indicator of cell viability.[4]

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of cell death. The Lactate Dehydrogenase (LDH) assay is particularly common as it measures the release of this cytosolic enzyme into the culture medium from damaged cells.[5]

Q4: How should I design a dose-response experiment to determine the IC50 value for this compound?

A4: A well-designed dose-response experiment is crucial for accurately determining the half-maximal inhibitory concentration (IC50).

  • Concentration Range: Start with a broad range of concentrations, for example, from nanomolar to high micromolar, to identify the dynamic range of the compound's effect.

  • Serial Dilutions: Perform serial dilutions (e.g., 2-fold or 3-fold) to have a good distribution of data points across the dose-response curve.

  • Controls: Include appropriate negative (vehicle control, e.g., DMSO) and positive (a known cytotoxic compound) controls.[6]

  • Replicates: Use at least three technical replicates for each concentration and include biological replicates (independent experiments) to ensure the robustness of your findings.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background absorbance in control wells Contamination of media or reagents. Direct reduction of MTT by this compound.Use sterile technique and fresh reagents. Run a cell-free control with this compound and MTT to check for direct chemical reduction.
Low signal or poor color development Insufficient cell number. Low metabolic activity of the chosen cell line. Inadequate incubation time.Optimize cell seeding density. Ensure cells are in a healthy, proliferative state. Extend the MTT incubation time (e.g., from 2 to 4 hours).
Inconsistent results between replicate wells Uneven cell seeding. "Edge effect" in the 96-well plate. Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Calibrate pipettes and use consistent pipetting techniques.
Precipitation of formazan crystals Incomplete solubilization of the formazan product.Ensure thorough mixing after adding the solubilization buffer (e.g., DMSO). An orbital shaker can be used.
Interference from this compound's fluorescence The inherent fluorescence of this compound might interfere with the absorbance reading.Measure the absorbance of this compound alone at the same wavelength used for the MTT assay and subtract this background from the experimental wells.
LDH Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background LDH activity in control wells High spontaneous cell death. LDH present in the serum of the culture medium. Mechanical stress on cells.Ensure cells are healthy and not overgrown. Use serum-free medium for the assay period if possible. Handle cells gently during media changes and reagent additions.[5]
Low signal in positive control (lysis buffer) Incomplete cell lysis. Insufficient incubation time.Ensure the lysis buffer is added correctly and mixed well. Optimize the incubation time to ensure complete cell lysis.
High variability between replicates Inconsistent cell numbers. Pipetting errors during supernatant collection.Ensure uniform cell seeding. Be careful and consistent when collecting the supernatant to avoid disturbing the cell monolayer.
This compound interferes with the LDH enzyme activity The compound may directly inhibit or activate the LDH enzyme.Test this compound in a cell-free system with a known amount of LDH to see if it alters the enzyme's activity.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations. Include vehicle-only and positive controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[4]

General Protocol for LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (lysed cells).[7]

Quantitative Data Presentation

The following tables are illustrative examples of how to present cytotoxicity data for a compound like this compound. The values are hypothetical.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma85.4
SH-SY5YHuman Neuroblastoma> 100
A549Human Lung Carcinoma92.1

Table 2: Hypothetical Percentage of Cytotoxicity of this compound at a Fixed Concentration (50 µM) after 24h Treatment

Cell LineAssay% Cytotoxicity (Mean ± SD)
HepG2MTT15.2 ± 3.1
HepG2LDH Release12.8 ± 2.5
A549MTT10.5 ± 2.8
A549LDH Release8.9 ± 1.9

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability ic50 Determine IC50 calc_viability->ic50 signaling_pathway This compound This compound Exposure Cell Cell This compound->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Membrane Membrane Damage ROS->Membrane Caspase Caspase Activation Mitochondria->Caspase Necrosis Necrosis Membrane->Necrosis Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Necrosis->CellDeath

References

Technical Support Center: Preventing DFHO Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(2,4-Dihydroxy-5-isopropylphenyl)-4-(4-(morpholin-4-yl)phenyl)isoxazole-3-carboxylic acid (DFHO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound (5-(2,4-Dihydroxy-5-isopropylphenyl)-4-(4-(morpholin-4-yl)phenyl)isoxazole-3-carboxylic acid) is a small molecule compound. Like many organic small molecules, it can have limited aqueous solubility. Precipitation often occurs when a concentrated stock solution of this compound, typically in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous cell culture medium. This happens because the compound is less soluble in the aqueous environment of the media once the DMSO is diluted, a phenomenon often referred to as "crashing out".[1]

Q2: What are the common causes of this compound precipitation in cell culture media?

Several factors can lead to the precipitation of this compound:

  • High Final Concentration: The intended final concentration of this compound in the media exceeds its solubility limit.[1]

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[1] This is also known as "solvent shock".[2]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[1]

  • High DMSO Concentration in Final Solution: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1] It is generally recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][2][3]

  • pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3]

  • Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to precipitation over time.[3]

  • Media Evaporation: In long-term experiments, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.[1]

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

While DMSO is a common solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations.[3] The final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[1][2][3] The tolerable DMSO concentration can be cell-line specific, so it is advisable to run a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.[3]

Q4: Can serum in the media help prevent precipitation?

Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum. The type and percentage of serum can also influence its solubilizing capacity.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues with this compound precipitation.

Problem Potential Cause Recommended Solution
Immediate Precipitation upon adding this compound stock to media.High Final Concentration: The concentration of this compound exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocols).[1]
Rapid Dilution ("Solvent Shock"): Concentrated DMSO stock is added too quickly to the media.Perform a serial or intermediate dilution. Add the this compound stock dropwise to pre-warmed media while gently vortexing.[1][2]
Low Media Temperature: Cold media reduces the solubility of the compound.Always use pre-warmed (37°C) cell culture media for preparing your this compound working solutions.[1][3]
Precipitation Over Time in the incubator.pH Shift: The pH of the media changes in the CO2 incubator, affecting this compound solubility.Ensure the media is properly buffered for the incubator's CO2 concentration.[3]
Interaction with Media Components: this compound is interacting with salts, proteins, or other media components.Test the stability of this compound in your specific media over the intended duration of the experiment. Consider if a different media formulation can be used.[3] You can also test solubility in a simpler buffered saline solution (like PBS) to see if media components are the issue.[1]
Media Evaporation: Evaporation during long-term culture increases the compound's concentration.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Precipitate Observed after thawing a frozen stock solution.Poor Solubility at Low Temperatures: The compound may have come out of solution during freezing.Before use, warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure it is completely redissolved.[2]
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.

G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed check_stock Is stock solution clear? start->check_stock warm_stock Warm and vortex stock. Re-inspect. check_stock->warm_stock No immediate_precip Immediate or delayed precipitation? check_stock->immediate_precip Yes warm_stock->check_stock check_conc Is final concentration too high? immediate_precip->check_conc Immediate check_stability Is this compound unstable in media over time? immediate_precip->check_stability Delayed lower_conc Lower final concentration. Perform solubility assay. check_conc->lower_conc Yes check_dilution Was dilution rapid? check_conc->check_dilution No end_node Solution Clear lower_conc->end_node slow_dilution Use intermediate dilution step. Add stock slowly to pre-warmed media with mixing. check_dilution->slow_dilution Yes slow_dilution->end_node stability_test Perform time-course stability test. check_stability->stability_test Yes check_evap Is media evaporating? check_stability->check_evap No stability_test->end_node improve_humidity Improve incubator humidity. Use sealed plates. check_evap->improve_humidity Yes improve_humidity->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol details the recommended method for diluting a this compound stock solution to minimize precipitation.

Materials:

  • This compound stock solution (e.g., 10-100 mM in 100% DMSO)

  • Complete cell culture medium (with serum, if applicable)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution: Ensure this compound is fully dissolved in 100% anhydrous DMSO. Gentle warming at 37°C and vortexing can be used if necessary.[1]

  • Pre-warm Media: Pre-warm your complete cell culture medium to 37°C.[1][3]

  • Create an Intermediate Dilution (Optional but Recommended):

    • To minimize "solvent shock", first, dilute your high-concentration DMSO stock to a lower concentration (e.g., 1 mM) in DMSO.[1]

    • Alternatively, create an intermediate dilution in pre-warmed media.

  • Prepare the Final Working Solution:

    • While gently vortexing the pre-warmed medium, add a small volume of the this compound stock (or intermediate dilution) dropwise.[1]

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium for any signs of cloudiness or precipitate. If the solution is clear, it is ready to be added to your cells.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment will help you find the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium

  • Sterile 96-well plate or microcentrifuge tubes

  • Pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Microscope or plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare Serial Dilutions:

    • In a series of sterile tubes, prepare a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium. Start with a concentration higher than your intended highest experimental dose.

    • For example, create final concentrations ranging from 100 µM down to 1 µM.

    • Remember to add the stock solution to pre-warmed media slowly and with gentle mixing.

  • Include Controls: Include a "media only" control and a "vehicle control" containing the highest concentration of DMSO used in your dilutions (e.g., 0.5%).[2]

  • Incubate and Observe:

    • Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those conditions.[1]

    • For a more quantitative assessment, you can read the absorbance of the plate at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to the control indicates precipitation.[1]

Experimental Workflow Diagram

G start Start: Determine Max Soluble Concentration prep_stock Prepare concentrated This compound stock in 100% DMSO start->prep_stock warm_media Pre-warm complete cell culture media to 37°C prep_stock->warm_media serial_dilute Perform 2-fold serial dilution of this compound in pre-warmed media in a 96-well plate warm_media->serial_dilute add_controls Include 'media only' and 'vehicle control' (max DMSO %) serial_dilute->add_controls incubate Incubate at 37°C, 5% CO2 add_controls->incubate observe Visually inspect for precipitation at multiple time points (e.g., 0, 2, 6, 24h) incubate->observe end_node Result: Highest concentration that remains clear is the maximum soluble concentration observe->end_node

Caption: Experimental workflow for determining maximum soluble concentration.

References

Technical Support Center: Functional Corn Aptamer Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Corn fluorogenic RNA aptamer. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in expressing and utilizing functional Corn aptamers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Corn aptamer and how does it work?

A1: The Corn aptamer is a genetically encoded, fluorogenic RNA aptamer. Its function relies on a unique structural feature: it must form a quasi-symmetric homodimer to create a binding pocket for a small-molecule fluorophore, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO).[1][2][3] This binding event activates the this compound molecule, causing it to emit a bright and highly photostable yellow fluorescence.[1][2][4] Unlike many other RNA aptamers, the dimerization is essential for its function, and this property has been harnessed to create RNA-based biosensors.[1][3][5]

Q2: What are the main advantages of using the Corn aptamer over other fluorescent RNA aptamers like Spinach or Broccoli?

A2: The primary advantage of the Corn aptamer is its remarkable photostability, both in vitro and in vivo, when complexed with its fluorophore this compound.[4][6] This makes it particularly well-suited for applications requiring long-term imaging or quantitative measurements where photobleaching could be a significant issue.[1][3] In contrast, aptamers like Spinach are known to undergo rapid photobleaching.[6]

Q3: My in vitro transcribed Corn aptamer is not fluorescing. What could be the problem?

A3: Lack of fluorescence is a common issue that can stem from several factors:

  • Incorrect Folding: The Corn aptamer must fold into a specific three-dimensional G-quadruplex structure to function.[2] Disruptions in the sequence or buffer conditions can lead to misfolding.

  • Failed Dimerization: Fluorescence is only activated when two Corn aptamers form a dimer.[1][3] Insufficient RNA concentration or conditions that disfavor dimerization can prevent fluorescence.

  • Degradation: RNA is highly susceptible to degradation by RNases. Ensure you are using RNase-free water, tips, and tubes throughout your experiment.

  • Fluorophore Issues: Ensure the this compound fluorophore is fresh, has been stored correctly, and is used at the optimal concentration.

Q4: How can I improve the folding and stability of my Corn aptamer?

A4: To enhance proper folding and stability, several strategies are effective:

  • tRNA Scaffolding: Expressing the Corn aptamer sequence within a stable RNA scaffold, such as a tRNA, has been shown to significantly improve its folding and function.[1][6][7]

  • Chemical Modifications: For applications requiring high stability in biological fluids, chemical modifications can be introduced. 2'-fluoro (2'-F) or 2'-amino (2'-NH2) substitutions on pyrimidines can increase resistance to nuclease degradation.[8]

  • Circularization: In mammalian cells, using an expression system like the Tornado (Twister-optimized RNA for durable overexpression) system can produce highly stable circular RNAs that accumulate to high levels, overcoming the rapid degradation of linear RNAs.[1]

Q5: Can I use the Corn aptamer to detect molecules other than RNA?

A5: Yes. The Corn aptamer's dimerization-dependent fluorescence makes it an excellent module for creating biosensors. By fusing the Corn aptamer to another aptamer that binds a specific small molecule (e.g., S-adenosyl methionine, SAM), a sensor can be designed where the binding of the target molecule induces a conformational change, promoting Corn dimerization and fluorescence.[1][3] This strategy allows for the detection of various metabolites and other small molecules.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with the Corn aptamer.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Incorrect RNA folding/dimerization. 2. RNA degradation. 3. Suboptimal buffer conditions (Mg2+, pH). 4. Impure RNA sample. 5. Inactive or incorrect concentration of this compound fluorophore. 1. Fuse the aptamer to a tRNA scaffold to promote folding. [1][7] Ensure RNA concentration is sufficient to promote dimerization.2. Use strict RNase-free techniques. Purify the RNA immediately after transcription.3. Optimize the buffer. While Corn is less dependent on magnesium than some aptamers, ensure buffer conditions are optimal (e.g., physiological pH).[6]4. Purify the transcript using HPLC or denaturing PAGE to remove incomplete or misfolded products.[8]5. Use fresh this compound. Perform a concentration curve to find the optimal fluorophore concentration for your RNA concentration.
High Background Fluorescence 1. Excess unbound this compound fluorophore. 2. Non-specific binding of this compound. 3. Contaminants in the RNA sample. 1. Titrate the this compound concentration to find the lowest amount that gives a maximal signal-to-background ratio.2. Increase washing steps in imaging protocols. Include a blocking agent if non-specific binding to surfaces is suspected.3. Ensure high purity of the transcribed RNA through methods like HPLC.[8]
Low Yield from In Vitro Transcription 1. Suboptimal transcription reaction components. 2. Poor quality DNA template. 3. Nuclease contamination. 1. Optimize concentrations of NTPs, MgCl2, and T7 RNA polymerase. 2. Verify the sequence and purity of your DNA template. Ensure the T7 promoter sequence is correct.3. Use nuclease-free reagents and sterile techniques.
RNA Instability in Live Cells 1. Degradation by intracellular nucleases. 2. Rapid clearance of linear RNA transcripts. 1. Use the Tornado expression system to generate stable, circular Corn aptamer transcripts for mammalian cell expression.[1]2. For transient applications, consider co-transfecting with nuclease inhibitors , though this may have off-target effects.

Experimental Protocols & Methodologies

Protocol 1: High-Yield In Vitro Transcription of Corn Aptamer

This protocol is adapted from standard T7 RNA polymerase transcription procedures.

1. DNA Template Preparation:

  • Synthesize a double-stranded DNA template containing the T7 promoter sequence upstream of the Corn aptamer sequence (and any scaffolding sequence, like tRNA).
  • This can be achieved by PCR amplification or by annealing two complementary synthetic oligonucleotides.
  • Purify the DNA template using a standard PCR purification kit.

2. Transcription Reaction Setup:

  • In an RNase-free microcentrifuge tube, assemble the following components at room temperature in the order listed: | Component | Volume (for 50 µL reaction) | Final Concentration | | :--- | :--- | :--- | | Nuclease-Free Water | Up to 50 µL | - | | 5x Transcription Buffer | 10 µL | 1x | | 100 mM DTT | 5 µL | 10 mM | | NTP Mix (25 mM each) | 7.5 µL | 3.75 mM each | | DNA Template | 1-2 µg | 20-40 ng/µL | | T7 RNA Polymerase | 2 µL | - |
  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

3. DNase Treatment:

  • Add 1 µL of RNase-free DNase I to the reaction tube.
  • Incubate at 37°C for 15-20 minutes to digest the DNA template.

4. RNA Purification:

  • Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC for the highest purity.[8] Alternatively, for less stringent applications, use a silica-based spin column purification kit designed for RNA.

Protocol 2: Functional Validation using Fluorescence Spectroscopy

1. RNA Preparation:

  • Resuspend the purified Corn aptamer in an appropriate folding buffer (e.g., PBS with 1 mM MgCl2).
  • Heat the RNA solution to 95°C for 3 minutes, then cool slowly to room temperature to facilitate proper folding.

2. Fluorophore Binding:

  • Prepare a solution of the folded Corn aptamer at a known concentration (e.g., 1 µM).
  • Add this compound fluorophore to a final concentration of 1-10 µM.
  • Incubate the mixture in the dark for 1 hour at 37°C to allow for dimerization and binding.[1]

3. Fluorescence Measurement:

  • Using a fluorometer or plate reader, measure the fluorescence intensity.
  • The excitation maximum for the Corn-DFHO complex is ~505 nm, and the emission maximum is ~545 nm.[2]
  • As a negative control, measure the fluorescence of this compound in buffer without the aptamer to determine the background signal.

Visual Guides

Experimental Workflow for Corn Aptamer Expression and Validation

experimental_workflow cluster_expression Expression cluster_validation Functional Validation pcr PCR Amplification of DNA Template ivt In Vitro Transcription (T7 Polymerase) pcr->ivt anneal Oligo Annealing anneal->ivt dnase DNase I Treatment ivt->dnase purify RNA Purification (PAGE / HPLC) dnase->purify refold RNA Refolding (Heat & Cool) purify->refold bind Add this compound Fluorophore refold->bind measure Fluorescence Spectroscopy bind->measure

Caption: Workflow for producing and validating functional Corn aptamer in vitro.

Troubleshooting Logic for Low Fluorescence

troubleshooting_flow start Low / No Fluorescence Observed check_rna Check RNA Integrity on Gel start->check_rna check_conc Check RNA Concentration check_rna->check_conc Sharp Band degraded RNA is Degraded check_rna->degraded Smear/ No Band check_this compound Check this compound (Age, Concentration) check_conc->check_this compound OK low_yield Concentration Too Low for Dimerization check_conc->low_yield Low check_folding Optimize Folding Conditions check_this compound->check_folding OK bad_this compound This compound is Inactive check_this compound->bad_this compound Problem misfolded RNA is Misfolded check_folding->misfolded Still No Signal sol_rnase Solution: Use RNase-Free Technique, Re-purify degraded->sol_rnase sol_yield Solution: Re-transcribe for Higher Yield low_yield->sol_yield sol_this compound Solution: Use Fresh this compound, Titrate Concentration bad_this compound->sol_this compound sol_folding Solution: Use tRNA Scaffold, Optimize Buffer misfolded->sol_folding

Caption: A step-by-step guide to troubleshooting poor Corn aptamer fluorescence.

References

Technical Support Center: Validating DFHO Binding to Target RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in validating the binding of the fluorogenic dye DFHO to its target RNA aptamers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for RNA imaging?

This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye, meaning it exhibits minimal fluorescence on its own but becomes highly fluorescent upon binding to a specific RNA aptamer.[1] This "light-up" property makes it an excellent tool for visualizing and quantifying specific RNA molecules in living cells with low background signal.[1] It is often used with RNA aptamers like Corn and Squash.[2][3]

Q2: What are the key parameters to consider when validating this compound-RNA binding?

The primary parameter is the dissociation constant (Kd), which quantifies the affinity of this compound for its RNA target. A lower Kd value indicates a stronger binding affinity. Other important parameters include the association rate (kon), dissociation rate (koff), and the fluorescence enhancement upon binding.

Q3: What are the common in vitro methods to validate this compound-RNA binding?

Several biophysical techniques can be used to validate and quantify the interaction between this compound and its target RNA in vitro. The most common methods include:

  • Fluorescence Titration: This is the most direct method to determine the Kd. It involves titrating the RNA aptamer into a solution of this compound (or vice versa) and measuring the increase in fluorescence.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including Kd, enthalpy (ΔH), and entropy (ΔS).

  • Biolayer Interferometry (BLI): BLI is a label-free technique that measures the binding of an analyte (this compound) to a ligand (biotinylated RNA) immobilized on a biosensor tip in real-time, allowing for the determination of kon, koff, and Kd.[4][5][6]

Q4: How can I validate this compound binding to my target RNA inside living cells?

Validating target engagement in a cellular environment is crucial. Here are two common approaches:

  • Fluorescence Microscopy: This is a direct way to visualize the localization of the this compound-RNA complex within the cell. Co-localization studies with known cellular markers can provide further evidence of specific targeting.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of the target RNA upon ligand binding.[7][8][9] While traditionally used for proteins, it can be adapted for RNA-ligand interactions.

Troubleshooting Guide

This guide addresses common issues you might encounter during your this compound-RNA binding validation experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Fluorescence Signal 1. Incorrect excitation/emission wavelengths.1. Verify the correct wavelengths for this compound (Excitation: ~505 nm, Emission: ~545 nm).[2][3]
2. This compound degradation.2. Prepare fresh this compound solutions. Store stock solutions at -20°C, protected from light.
3. Incorrect RNA folding.3. Ensure your RNA aptamer is correctly folded. This may require optimizing buffer conditions (e.g., Mg2+ concentration) and performing a denaturation-renaturation step (e.g., heat at 95°C and cool slowly).
4. Inactive RNA.4. Verify the integrity and purity of your RNA transcript using gel electrophoresis.
High Background Fluorescence 1. Non-specific binding of this compound.1. Include a control with a non-binding or scrambled RNA sequence to assess non-specific binding.[10]
2. Autofluorescence from cells or media.2. Image cells before adding this compound to determine the baseline autofluorescence. Use phenol red-free media for imaging experiments.[11]
3. Contaminated buffers or reagents.3. Use high-purity, filtered buffers and reagents.
Inconsistent or Irreproducible Results 1. Pipetting errors.1. Use calibrated pipettes and ensure accurate and consistent pipetting, especially for titrations.
2. Temperature fluctuations.2. Maintain a constant and controlled temperature throughout the experiment, as binding affinities can be temperature-dependent.
3. This compound solubility issues.3. This compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your assay is low (e.g., <1%) and consistent across all samples to avoid solubility issues and effects on RNA structure.[12]
Difficulty in Data Analysis (e.g., poor curve fitting) 1. Inappropriate concentration range.1. For titration experiments, ensure the concentration of the titrant spans a range that covers both the unbound and saturated states of the binding partner. A good starting point is to have the concentration of the fluorescent partner well below the expected Kd, and the titrant concentration ranging from 0.1x to 10x the expected Kd.
2. Incorrect binding model.2. Ensure you are using an appropriate binding model for your data analysis (e.g., one-site binding).
3. Inner filter effect at high concentrations.3. If using high concentrations of this compound or RNA, you may need to correct for the inner filter effect, where the excitation or emission light is absorbed by the sample itself.

Quantitative Data Summary

The following table summarizes reported binding affinities for this compound with its common RNA aptamers.

RNA Aptamer Binding Affinity (Kd) Method Reference
Corn70 nMFluorescence Titration[1][2][3]
Squash54 nMFluorescence Titration[2][3]
Corn-SAM Sensor~270 nMFluorescence Titration[13]

Experimental Protocols & Methodologies

Here are detailed protocols for key experiments to validate this compound-RNA binding.

In Vitro Validation: Fluorescence Titration

This protocol describes how to determine the dissociation constant (Kd) of this compound binding to a target RNA aptamer by fluorescence titration.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Purified target RNA aptamer of known concentration

  • Binding buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2)

  • Fluorometer and microplates or cuvettes

Procedure:

  • Prepare a working solution of this compound: Dilute the this compound stock solution in the binding buffer to a final concentration significantly below the expected Kd (e.g., 10-50 nM).

  • Prepare a series of RNA dilutions: Prepare a serial dilution of the RNA aptamer in the binding buffer. The concentration range should span from well below to well above the expected Kd (e.g., 0 nM to 1 µM).

  • Set up the binding reaction: In a microplate or cuvette, mix the this compound working solution with each RNA dilution. Include a control with buffer only (no RNA).

  • Incubate: Incubate the reactions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30 minutes). Protect from light.

  • Measure fluorescence: Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for this compound (Ex: ~505 nm, Em: ~545 nm).

  • Data Analysis:

    • Subtract the fluorescence of the this compound-only sample (background) from all other readings.

    • Plot the change in fluorescence intensity as a function of the RNA concentration.

    • Fit the data to a one-site binding equation to determine the Kd.

In Vitro Validation: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for determining the thermodynamic parameters of this compound-RNA binding using ITC.

Materials:

  • This compound solution (in binding buffer)

  • Purified target RNA aptamer solution (in the same binding buffer)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the RNA aptamer (e.g., 5-20 µM) in the binding buffer. This will be in the sample cell.

    • Prepare a solution of this compound (e.g., 50-200 µM) in the exact same binding buffer. This will be in the titration syringe. The this compound concentration should be 10-20 times that of the RNA.

    • Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed and the injection volume and spacing.

  • Titration:

    • Load the RNA solution into the sample cell and the this compound solution into the syringe.

    • Perform a series of injections of the this compound solution into the RNA solution.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per injection against the molar ratio of this compound to RNA.

    • Fit the data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH).

In-Cell Validation: Fluorescence Microscopy

This protocol describes how to visualize the binding of this compound to a target RNA aptamer expressed in living cells.

Materials:

  • Mammalian cells expressing the target RNA aptamer

  • This compound stock solution

  • Cell culture medium (phenol red-free for imaging)

  • Fluorescence microscope with appropriate filters for this compound

Procedure:

  • Cell Culture: Plate the cells expressing the target RNA on a glass-bottom dish or chamber slide suitable for microscopy.

  • This compound Staining:

    • Replace the culture medium with fresh, pre-warmed, phenol red-free medium.

    • Add this compound to the medium to a final concentration of 1-10 µM.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.

  • Imaging:

    • Wash the cells with PBS to remove excess this compound.

    • Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., YFP or GFP filter set).

  • Controls:

    • Image cells that do not express the target RNA aptamer but are treated with this compound to assess background fluorescence.

    • Image cells expressing the target RNA but not treated with this compound to assess cellular autofluorescence.

Visualizations

Experimental Workflow for this compound-RNA Binding Validation

G cluster_invitro In Vitro Validation cluster_assays Biophysical Assays cluster_incell In-Cell Validation rna_prep Prepare Purified Target RNA fluorescence Fluorescence Titration rna_prep->fluorescence itc Isothermal Titration Calorimetry (ITC) rna_prep->itc bli Biolayer Interferometry (BLI) rna_prep->bli dfho_prep Prepare this compound Solution dfho_prep->fluorescence dfho_prep->itc dfho_prep->bli data_analysis Data Analysis & Binding Characterization (Kd, kon, koff) fluorescence->data_analysis itc->data_analysis bli->data_analysis cell_culture Culture Cells Expressing Target RNA dfho_stain Incubate Cells with this compound cell_culture->dfho_stain microscopy Fluorescence Microscopy dfho_stain->microscopy cetsa Cellular Thermal Shift Assay (CETSA) dfho_stain->cetsa microscopy->data_analysis cetsa->data_analysis

Caption: Workflow for validating this compound binding to target RNA.

Signaling Pathway: this compound-Aptamer Interaction

G This compound This compound (non-fluorescent) Complex This compound-RNA Complex (Fluorescent) This compound->Complex Binding RNA_unbound Unbound RNA Aptamer (e.g., Corn, Squash) RNA_unbound->Complex Binding Complex->this compound Dissociation Complex->RNA_unbound Dissociation

Caption: Principle of this compound fluorescence activation upon binding to an RNA aptamer.

References

Technical Support Center: Optimizing Incubation Time for DFHO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHO) labeling experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling, focusing on optimizing incubation time for the best signal-to-noise ratio while maintaining cell health.

Issue 1: Low or No Fluorescence Signal

A weak or absent fluorescence signal is a common issue in fluorescence microscopy. Here’s a step-by-step guide to troubleshoot this problem.

Possible Cause Recommended Solution
Insufficient Incubation Time The this compound dye may not have had enough time to enter the cells and bind to the target RNA aptamer. Increase the incubation time in increments (e.g., 15-30 minutes) and monitor the fluorescence signal.
Low this compound Concentration The concentration of the this compound dye may be too low for optimal labeling. Prepare fresh this compound solutions and consider increasing the concentration. A common starting concentration is 10 µM.[1]
Low Expression of RNA Aptamer The target RNA aptamer (e.g., Corn) may not be expressed at high enough levels. Verify the expression of your RNA aptamer using a sensitive method like RT-qPCR.
Incorrect Filter Set Ensure that the excitation and emission filters on your microscope are appropriate for the this compound-aptamer complex (Excitation/Emission maxima ≈ 505/545 nm).[2]
Photobleaching The fluorescent signal may be fading quickly due to photobleaching. To minimize this, reduce the intensity and duration of the excitation light, use an anti-fade mounting medium, and acquire images using a more sensitive detector.

Issue 2: High Background Fluorescence

High background fluorescence can obscure the specific signal from your labeled cells, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Excessive Incubation Time Prolonged incubation can lead to non-specific binding of the this compound dye to cellular components or the coverslip. Reduce the incubation time.
This compound Concentration Too High A high concentration of this compound can result in increased background. Perform a concentration titration to find the optimal concentration that provides a good signal-to-noise ratio.
Insufficient Washing Unbound this compound dye that is not washed away will contribute to background fluorescence. Increase the number and duration of wash steps after probe incubation.
Autofluorescence Cells and media components can have natural fluorescence. Image an unstained sample using the same imaging parameters to determine the level of autofluorescence. If autofluorescence is high, consider using a different imaging medium or applying background subtraction during image analysis.
Contaminated Reagents Ensure all buffers and solutions are freshly prepared and free from microbial contamination, which can be a source of fluorescence.

Issue 3: Cellular Toxicity or Altered Morphology

It is crucial to ensure that the labeling process does not adversely affect the health of the cells.

Possible Cause Recommended Solution
Prolonged Incubation Long exposure to any external agent can be stressful for cells. If you observe signs of cytotoxicity, such as membrane blebbing or cell detachment, reduce the incubation time.
High this compound Concentration High concentrations of the dye may be toxic to some cell lines. Reduce the this compound concentration.
Suboptimal Culture Conditions Ensure that cells are healthy and not overly confluent before starting the experiment. Maintain optimal temperature, CO2, and humidity during incubation and imaging.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting incubation time and concentration for this compound labeling?

A common starting point for this compound labeling is a concentration of 10 µM.[1] A typical initial incubation time to test is 30 minutes. However, the optimal conditions can vary significantly depending on the cell type, the expression level of the RNA aptamer (e.g., Corn), and the specific experimental setup.

Q2: How can I determine the optimal incubation time for my specific experiment?

To determine the optimal incubation time, you should perform a time-course experiment. This involves incubating your cells with this compound for varying durations and then measuring the signal-to-noise ratio (SNR) at each time point. The optimal incubation time is the point at which the SNR reaches a plateau or its maximum value before decreasing due to potential cytotoxicity or increased background.

Q3: Is this compound cytotoxic?

This compound is generally considered to have low cytotoxicity, making it suitable for live-cell imaging.[3] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging experiments.

Q4: Can I reuse the this compound-containing media?

It is generally not recommended to reuse this compound-containing media for multiple experiments. This ensures consistent and reproducible results, as the dye concentration and stability in the media may change over time.

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time

This protocol describes how to perform a time-course experiment to determine the optimal incubation time for this compound labeling.

Materials:

  • Cells expressing the Corn RNA aptamer

  • This compound dye

  • Live-cell imaging medium

  • Multi-well imaging plate

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed your cells of interest in a multi-well imaging plate and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration (e.g., 10 µM).

  • Replace the culture medium in each well with the this compound-containing medium.

  • Incubate the cells at 37°C in a CO2 incubator for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min, 90 min, 120 min).

  • At each time point, wash the cells once with pre-warmed imaging medium to remove unbound this compound.

  • Acquire fluorescence images from multiple fields of view for each time point. Include cells that are not expressing the RNA aptamer as a negative control for background measurement.

Data Analysis:

  • For each time point, measure the mean fluorescence intensity of the fluorescently labeled cells (Signal).

  • Measure the mean fluorescence intensity of the background region or non-expressing cells (Noise).

  • Calculate the Signal-to-Noise Ratio (SNR) for each time point using the formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity.

  • Plot the SNR as a function of incubation time. The optimal incubation time will correspond to the point where the SNR reaches a plateau.

Illustrative Data for Incubation Time Optimization:

Incubation Time (minutes)Mean Signal Intensity (a.u.)Mean Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
153005012.5
306005524.8
458506033.0
609506534.1
909808030.0
12099010022.3

Note: The values in this table are for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Protocol 2: Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a commercially available live/dead viability/cytotoxicity kit.

Materials:

  • Cells of interest

  • This compound dye

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Multi-well imaging plate

  • Fluorescence microscope

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with a range of this compound concentrations for the desired incubation times. Include an untreated control group.

  • At the end of the incubation period, wash the cells with PBS.

  • Prepare the live/dead staining solution according to the manufacturer's protocol.

  • Incubate the cells with the staining solution for the recommended time.

  • Image the cells using appropriate filter sets for the live (e.g., Calcein AM - green) and dead (e.g., Ethidium Homodimer-1 - red) cell stains.

  • Quantify the percentage of live and dead cells for each condition to determine if this compound exhibits cytotoxic effects at the tested concentrations and incubation times.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_labeling This compound Labeling cluster_imaging Imaging and Analysis cell_seeding Seed Cells Expressing Corn Aptamer cell_growth Cell Growth and Adherence cell_seeding->cell_growth prepare_this compound Prepare this compound Working Solution incubate_this compound Incubate Cells with this compound cell_growth->incubate_this compound prepare_this compound->incubate_this compound wash_cells Wash to Remove Unbound this compound incubate_this compound->wash_cells acquire_images Acquire Images wash_cells->acquire_images analyze_images Analyze Signal-to-Noise Ratio acquire_images->analyze_images

Caption: Experimental workflow for this compound labeling and optimization.

Troubleshooting_Logic cluster_low_signal Low Signal cluster_high_bg High Background cluster_toxicity Cell Toxicity start Start Troubleshooting inc_time Increase Incubation Time start->inc_time dec_time Decrease Incubation Time start->dec_time dec_time_tox Decrease Incubation Time start->dec_time_tox inc_conc Increase this compound Conc. check_expr Verify Aptamer Expression check_filters Check Microscope Filters dec_conc Decrease this compound Conc. inc_wash Increase Washing Steps check_auto Check Autofluorescence dec_conc_tox Decrease this compound Conc. check_health Check Initial Cell Health

Caption: Troubleshooting logic for common this compound labeling issues.

References

Validation & Comparative

A Head-to-Head Comparison of RNA Imaging Dyes: DFHO vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the vibrant landscape of live-cell RNA imaging, selecting the optimal fluorescent dye is a critical decision that directly impacts experimental success. This guide provides a comprehensive comparison of DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) with other prominent RNA imaging dyes, offering a deep dive into their performance characteristics, underlying mechanisms, and experimental considerations.

The ability to visualize RNA in real-time within living cells has revolutionized our understanding of gene expression, regulation, and localization. At the forefront of this technological wave are fluorogenic dyes that exhibit fluorescence only upon binding to a specific RNA aptamer. This compound, in complex with its cognate aptamer Corn, has emerged as a powerful tool in this domain, distinguished by its exceptional photostability. This guide will objectively compare this compound with other widely used RNA imaging systems, including the Spinach and Broccoli systems that utilize DFHBI and its derivatives, the Mango system with its TO1-biotin ligand, and commercially available dyes like SYTO RNASelect.

Quantitative Performance Metrics: A Comparative Analysis

To facilitate a clear and objective comparison, the following table summarizes the key photophysical and binding properties of this compound and other leading RNA imaging dyes. These parameters are crucial for determining the suitability of a dye for specific applications, such as long-term tracking or imaging of low-abundance RNAs.

Dye SystemFluorophoreAptamerExcitation Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Dissociation Constant (Kd) (nM)Relative BrightnessPhotostability
This compound/Corn This compoundCorn50554519,800[1]Data not available70[2]1.00 (Reference)[3]High[1][3][4]
Spinach/DFHBI DFHBISpinach~447501Data not availableData not available420 ± 40[5]Data not availableLow[3]
Broccoli/DFHBI-1T DFHBI-1TBroccoli~472505Data not availableData not availableData not availableData not availableModerate
Mango/TO1-biotin TO1-biotinMango II~510~535Data not availableData not available< 1[6]High[7]Moderate[7]
SYTO RNASelect ProprietaryN/A (binds RNA)~490~530Data not availableData not availableData not availableData not availableModerate[8]

Note: The performance of aptamer-based systems can be influenced by the specific RNA construct and cellular environment. Brightness is a product of the extinction coefficient and quantum yield. Data for some parameters were not consistently available across all platforms in the reviewed literature.

Mechanism of Action: How They Shine a Light on RNA

The fluorescence of aptamer-based dyes like this compound is activated through a specific and high-affinity interaction with their cognate RNA aptamers. This "light-up" mechanism ensures a high signal-to-noise ratio, as the unbound dyes are essentially non-fluorescent.

This compound and the Corn Aptamer: A Dimer-Driven Fluorescence

The this compound/Corn system operates through a unique dimerization mechanism. Two Corn aptamers form a homodimer, creating a binding pocket that encapsulates a single this compound molecule.[6][9] This rigid environment restricts the non-radiative decay pathways of this compound, forcing it into a highly fluorescent state.[3] This distinct mechanism is also believed to contribute to the remarkable photostability of the complex.

cluster_0 This compound/Corn Activation Unbound this compound Unbound this compound Fluorescent Complex Fluorescent Complex Unbound this compound->Fluorescent Complex Binds Corn Aptamer (Monomer) Corn Aptamer (Monomer) Corn Dimer Corn Dimer Corn Aptamer (Monomer)->Corn Dimer Dimerizes Corn Dimer->Fluorescent Complex Encapsulates

This compound/Corn fluorescence activation pathway.
Other Aptamer-Based Systems

  • Spinach/Broccoli and DFHBI/DFHBI-1T: Similar to the this compound/Corn system, Spinach and Broccoli are RNA aptamers that bind to GFP-like chromophores (DFHBI and its derivatives).[4] Upon binding, the dye's fluorescence is switched on. However, these complexes are known to be less photostable compared to the this compound/Corn system.[3]

  • Mango and TO1-biotin: The Mango aptamer binds with very high affinity to the thiazole orange derivative, TO1-biotin.[5] This system is known for its high brightness.[7]

Non-Aptamer Dyes
  • SYTO RNASelect: This is a cell-permeant dye that selectively binds to RNA, exhibiting enhanced fluorescence upon binding.[10] It does not require a specific aptamer and is often used to visualize total RNA distribution, with prominent staining in the nucleolus and cytoplasm.[10][11]

Experimental Protocols: A Guide to Live-Cell RNA Imaging

The following provides a generalized workflow for live-cell RNA imaging using aptamer-based dyes and a commercially available RNA stain. Specific incubation times and concentrations may need to be optimized for different cell types and experimental setups.

cluster_workflow Live-Cell RNA Imaging Workflow Cell Culture Cell Culture Transfection (Aptamer Systems) Transfection (Aptamer Systems) Cell Culture->Transfection (Aptamer Systems) Dye Incubation Dye Incubation Cell Culture->Dye Incubation For non-aptamer dyes Transfection (Aptamer Systems)->Dye Incubation Washing Washing Dye Incubation->Washing Imaging Imaging Washing->Imaging

General workflow for live-cell RNA imaging.
Protocol for Aptamer-Based Dyes (this compound, DFHBI, TO1-biotin)

  • Cell Culture and Transfection:

    • Plate cells on a suitable imaging dish or slide.

    • Transfect cells with a plasmid encoding the RNA of interest tagged with the appropriate aptamer (e.g., Corn for this compound). Standard transfection protocols can be followed. Allow for sufficient time for gene expression (typically 24-48 hours).

  • Dye Preparation and Incubation:

    • Prepare a stock solution of the dye (e.g., 10 mM this compound in DMSO).[1]

    • Dilute the dye stock to the final working concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but is often in the range of 5-20 µM.

    • Remove the existing medium from the cells and replace it with the dye-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing and Imaging:

    • After incubation, wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove excess dye.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific dye.

Protocol for SYTO RNASelect
  • Cell Culture:

    • Plate cells on a suitable imaging dish or slide.

  • Dye Preparation and Incubation:

    • Prepare a 500 nM working solution of SYTO RNASelect in pre-warmed cell culture medium or PBS.[11]

    • Remove the existing medium and add the SYTO RNASelect solution to the cells.

    • Incubate for 15-30 minutes at 37°C.[11]

  • Washing and Imaging:

    • Wash the cells twice with fresh medium or PBS.[11]

    • Image the cells using a standard fluorescein (FITC) filter set.

Choosing the Right Tool for the Job

The selection of an RNA imaging dye should be guided by the specific requirements of the experiment:

  • For long-term imaging and quantitative studies: The high photostability of the This compound/Corn system makes it an excellent choice, as it minimizes signal loss during extended time-lapse experiments.[3][4]

  • For maximizing signal brightness, especially for low-abundance RNAs: The Mango/TO1-biotin system, with its high affinity and brightness, is a strong contender.[7]

  • For general visualization of total RNA distribution: SYTO RNASelect provides a convenient and aptamer-free method for staining RNA in the nucleolus and cytoplasm.[10]

  • For established, well-characterized green fluorescence imaging: The Spinach/Broccoli systems offer a viable option, although their lower photostability should be considered.

Future Directions

The field of RNA imaging is continuously evolving, with ongoing efforts to develop new dye-aptamer pairs with improved brightness, photostability, and a wider range of colors. The development of brighter and more photostable red and far-red fluorogenic systems is a particularly active area of research, as these would allow for deeper tissue imaging and multiplexing with other fluorescent probes. As these new tools become available, they will undoubtedly provide even greater insights into the dynamic world of RNA biology.

References

A Comparative Guide to Fluorescent RNA Aptamer Systems: DFHO vs. Spinach and Broccoli

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent RNA imaging, the choice of an appropriate aptamer system is critical. This guide provides an objective comparison of the DFHO-binding aptamers (exemplified by the Corn aptamer) against the widely used Spinach and Broccoli systems, supported by experimental data to inform your selection process.

The advent of light-up RNA aptamers has revolutionized the study of RNA localization, trafficking, and dynamics in living cells. These genetically encodable tags bind to specific fluorogens, inducing a conformational change that triggers fluorescence. Among the most prominent are the Spinach and Broccoli aptamers, which activate the green fluorescence of DFHBI and its derivatives. A newer addition to this toolkit is the this compound fluorophore, which, when paired with the Corn aptamer, offers enhanced photostability, a crucial attribute for quantitative and long-term imaging studies.

Performance Characteristics at a Glance

The selection of an optimal RNA aptamer system hinges on several key performance indicators, including fluorescence brightness, photostability, and performance under physiological conditions. While Spinach and Broccoli have paved the way for live-cell RNA imaging, the Corn-DFHO system presents a significant advancement in terms of photostability.

PropertySpinach2-DFHBI-1TBroccoli-DFHBI-1TCorn-DFHOFluorogen
Size (nucleotides) ~98 nt49 nt~89 nt (dimer)DFHBI-1T / this compound
Excitation Max (nm) ~470~470~505N/A
Emission Max (nm) ~505~505~545N/A
Relative Brightness GoodBetter (approx. 2x brighter than Spinach2)[1]BrightN/A
Photostability Low (rapid photobleaching)[1]Low (rapid photobleaching)[2]High[1][2]N/A
Thermostability (Tm) ~37 °C[3]~48 °C[3]Not explicitly stated, but functions well at 37°CN/A
Magnesium Dependence HighLow[3]Not explicitly stated, but functions well in cellsN/A
Binding Affinity (Kd) ~305 nM~305 nM~70 nM[2]N/A

In-Depth Comparison

Brightness and Signal-to-Noise Ratio:

Broccoli was developed through directed evolution to be approximately twice as bright as its predecessor, Spinach2, when bound to DFHBI.[1] This increased brightness is a significant advantage for detecting low-abundance RNAs. The Corn-DFHO system also provides robust fluorescence, suitable for quantitative measurements.[2] The choice of fluorogen is also critical; for instance, DFHBI-1T exhibits a brighter fluorescence signal and lower background compared to the original DFHBI, thereby improving the signal-to-noise ratio for both Spinach and Broccoli systems.[4]

Photostability: A Key Differentiator

A major limitation of the Spinach and Broccoli systems is the rapid photobleaching of the DFHBI fluorophore, which restricts their use primarily to qualitative studies.[1] This is where the Corn-DFHO system excels. The interaction between the Corn aptamer and this compound results in a complex with markedly enhanced photostability, surpassing that of both Broccoli-DFHBI and even some fluorescent proteins like mVenus.[2] This superior photostability is crucial for time-lapse imaging and quantitative analysis of RNA dynamics.

In Vivo Performance and Stability:

The in vivo performance of RNA aptamers is influenced by their folding efficiency and stability within the cellular environment. The original Spinach aptamer was found to be unstable at 37°C and required a tRNA scaffold to improve its folding and stability.[1] Broccoli, being smaller and more thermostable, generally performs better in vivo.[1][3] The Corn aptamer, expressed with a tRNA scaffold, also demonstrates robust performance in living cells.[5] Broccoli's lower dependence on magnesium for folding compared to Spinach2 is another advantage for intracellular applications, as free magnesium concentrations in the cytosol can be limiting.[3]

Signaling Pathways and Experimental Workflows

The fundamental principle behind these light-up aptamer systems is the binding-induced fluorescence activation of a small molecule fluorogen. The RNA aptamer, upon transcription and proper folding, creates a specific binding pocket for the fluorogen. This interaction restricts the fluorogen's rotational freedom, forcing it into a planar conformation and thereby significantly enhancing its quantum yield, resulting in a bright fluorescent signal.[6][7]

Signaling_Pathway cluster_transcription Cellular Process cluster_folding Aptamer Folding cluster_activation Fluorescence Activation DNA_Template Aptamer Gene RNA_Aptamer Unfolded RNA Aptamer DNA_Template->RNA_Aptamer Transcription Folded_Aptamer Folded RNA Aptamer (Binding Pocket) RNA_Aptamer->Folded_Aptamer Folding Complex Aptamer-Fluorogen Complex (Fluorescent) Folded_Aptamer->Complex Binding Fluorogen Fluorogen (e.g., DFHBI, this compound) (Non-fluorescent) Fluorogen->Complex Detection Microscopy/ Plate Reader Complex->Detection Fluorescence Signal

Caption: General signaling pathway for light-up RNA aptamers.

A typical experimental workflow for utilizing these aptamer systems involves the genetic fusion of the aptamer sequence to the RNA of interest, followed by the introduction of the corresponding fluorogen to the cells or in vitro reaction.

Experimental_Workflow Start Start Construct Design and Clone Aptamer-tagged RNA construct Start->Construct Introduce Introduce construct into cells (e.g., transfection, transformation) Construct->Introduce Express Express Aptamer-tagged RNA Introduce->Express Add_Fluorogen Add cell-permeable fluorogen (DFHBI or this compound) Express->Add_Fluorogen Image Image cells using fluorescence microscopy Add_Fluorogen->Image Analyze Analyze fluorescence data Image->Analyze End End Analyze->End

Caption: General experimental workflow for live-cell RNA imaging.

Detailed Experimental Protocols

1. In Vitro Transcription and Fluorescence Measurement of RNA Aptamers

This protocol is adapted from methodologies described for the in vitro characterization of Spinach and Broccoli aptamers.[8][9]

a. DNA Template Preparation:

  • Prepare a linear DNA template containing a T7 promoter followed by the RNA aptamer sequence (Spinach2, Broccoli, or Corn). This can be generated by PCR amplification from a plasmid template.

  • Purify the PCR product using a standard PCR purification kit.

b. In Vitro Transcription:

  • Set up a 20 µL in vitro transcription reaction using a T7 RNA polymerase kit. Include 1-2 µg of the purified DNA template.

  • Incubate the reaction at 37°C for 2-4 hours.

  • (Optional) Treat the reaction with DNase I to remove the DNA template.

  • Purify the transcribed RNA using a suitable RNA purification kit or by denaturing polyacrylamide gel electrophoresis (PAGE).

c. RNA Folding and Fluorescence Measurement:

  • Dilute the purified RNA to the desired concentration in a folding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2).

  • Heat the RNA solution to 70-95°C for 3-5 minutes, then allow it to cool slowly to room temperature to ensure proper folding.

  • Add the corresponding fluorogen (DFHBI-1T for Spinach/Broccoli, this compound for Corn) to a final concentration of 10-20 µM.

  • Incubate at room temperature for 15-30 minutes in the dark.

  • Measure the fluorescence using a fluorometer or a fluorescence plate reader with the appropriate excitation and emission wavelengths.

2. Live-Cell Imaging of Aptamer-Tagged RNA

This protocol provides a general framework for imaging RNA in living cells.[10][11]

a. Plasmid Construction and Transfection:

  • Clone the RNA aptamer sequence (e.g., Broccoli or Corn) into an expression vector, typically downstream of the RNA of interest. For mammalian cells, a polymerase III promoter like U6 can be used for expressing small RNAs.

  • Transfect the plasmid into the desired cell line using a suitable transfection reagent.

b. Cell Culture and Fluorogen Loading:

  • Culture the transfected cells for 24-48 hours to allow for expression of the aptamer-tagged RNA.

  • Replace the culture medium with imaging medium (e.g., Opti-MEM).

  • Add the cell-permeable fluorogen (DFHBI-1T or this compound) to the imaging medium at a final concentration of 20-40 µM.

  • Incubate the cells for 30-60 minutes at 37°C to allow for fluorogen uptake and binding to the aptamer.

c. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.

  • For time-lapse imaging, acquire images at desired intervals. The photostability of the Corn-DFHO system makes it particularly well-suited for long-term observation.

Conclusion and Recommendations

The choice between this compound-based systems and the Spinach/Broccoli family depends heavily on the specific experimental goals.

  • For qualitative imaging and applications where high brightness is paramount and photobleaching is less of a concern, the Broccoli aptamer with DFHBI-1T is an excellent choice due to its strong fluorescence signal and improved in vivo performance over Spinach.

  • For quantitative studies, long-term live-cell imaging, and experiments requiring high photostability, the Corn-DFHO system is the superior option. Its resistance to photobleaching allows for more accurate and prolonged measurements of RNA dynamics.

As the field of RNA biology continues to expand, the development of increasingly robust and versatile fluorescent aptamer systems will undoubtedly provide even more powerful tools for unraveling the complex roles of RNA in cellular processes and disease.

References

Validating the Specificity of DFHO for the Corn Aptamer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in RNA imaging and biosensor development, the fidelity of the interaction between a fluorogenic aptamer and its cognate dye is paramount. This guide provides a comprehensive comparison of the DFHO-Corn aptamer system against other common fluorescent RNA aptamers, with a focus on validating the specificity of this compound for the Corn aptamer. Experimental data is presented to support these comparisons, alongside detailed protocols for key validation assays.

Performance Comparison of Fluorescent RNA Aptamers

The selection of a fluorescent RNA aptamer system is often a trade-off between brightness, binding affinity, and photostability. The Corn-DFHO system distinguishes itself primarily through its exceptional photostability.

Aptamer SystemLigandDissociation Constant (Kd)Excitation Max (nm)Emission Max (nm)Relative PhotostabilitySpecificity Notes
Corn This compound 70 nM[1][2]505545Very HighHighly specific for this compound. Corn-DFHO is >400-fold brighter than Corn-DFHBI.
SquashThis compound54 nM505545Not extensively reportedBinds this compound with high affinity.
Spinach2DFHBI~420 nM472501LowSubject to rapid photobleaching.
BroccoliDFHBI-1TNot specified472507Low>50% fluorescence loss after 200 ms of irradiation.

Key Findings:

  • Binding Affinity: The Corn aptamer exhibits a strong binding affinity for this compound with a dissociation constant (Kd) of 70 nM[1][2]. This is comparable to the Squash aptamer's affinity for this compound (54 nM). In contrast, the Spinach2 aptamer has a significantly weaker affinity for its ligand, DFHBI (~420 nM).

  • Photostability: A critical advantage of the Corn-DFHO system is its remarkable photostability. In comparative studies, the Corn-DFHO complex demonstrated minimal loss of fluorescence after 10 seconds of continuous irradiation, whereas the Broccoli-DFHBI complex lost over 50% of its fluorescence within 200 milliseconds[3]. This high photostability is crucial for long-term imaging experiments and quantitative measurements.

  • Specificity: The Corn aptamer displays a high degree of specificity for its cognate ligand, this compound. The fluorescence of the Corn-DFHO complex is over 400 times brighter than when the Corn aptamer is incubated with the related fluorophore, DFHBI. This indicates a strong preference and specific recognition of the this compound structure by the Corn aptamer.

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the this compound-Corn aptamer interaction and the methodologies for its validation, the following diagrams illustrate the key processes.

Signaling Pathway of this compound-Corn Aptamer This compound This compound (non-fluorescent) Complex This compound-Corn Complex (fluorescent) This compound->Complex Binding Corn Corn Aptamer (unbound) Corn->Complex Conformational Change Fluorescence Light Emission (545 nm) Complex->Fluorescence Fluorescence Emission

Caption: Binding of this compound to the Corn aptamer induces a conformational change, leading to fluorescence.

Experimental Workflow for Kd Determination cluster_prep Preparation cluster_assay Fluorescence Titration cluster_analysis Data Analysis Aptamer_Prep In vitro transcribe and purify Corn aptamer Titration Titrate increasing concentrations of Corn aptamer into a fixed concentration of this compound Aptamer_Prep->Titration DFHO_Prep Prepare a stock solution of this compound DFHO_Prep->Titration Measurement Measure fluorescence intensity at 545 nm after each addition Titration->Measurement Plotting Plot fluorescence intensity vs. aptamer concentration Measurement->Plotting Fitting Fit the data to a binding isotherm to determine Kd Plotting->Fitting

Caption: Workflow for determining the binding affinity (Kd) of the this compound-Corn aptamer interaction.

Logical Relationship of Specificity Testing cluster_fluorophores Test Fluorophores Corn_Aptamer Corn Aptamer This compound This compound (Cognate) Corn_Aptamer->this compound Incubate with DFHBI DFHBI (Non-cognate) Corn_Aptamer->DFHBI Incubate with Other_Dyes Other Fluorophores Corn_Aptamer->Other_Dyes Incubate with Measurement Measure Fluorescence Intensity This compound->Measurement DFHBI->Measurement Other_Dyes->Measurement Comparison Compare Fluorescence Enhancement Measurement->Comparison

Caption: Logic for assessing the specificity of the Corn aptamer for this compound versus other fluorophores.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to validate the specificity and binding affinity of the this compound-Corn aptamer system.

In Vitro Transcription and Purification of the Corn Aptamer

Objective: To produce high-purity Corn RNA aptamer for use in binding and specificity assays.

Materials:

  • Linearized DNA template encoding the Corn aptamer under a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleoside triphosphates (rNTPs).

  • Transcription buffer.

  • DNase I.

  • Urea-polyacrylamide gel electrophoresis (PAGE) supplies.

  • Elution buffer (e.g., 0.3 M sodium acetate).

  • Ethanol.

Protocol:

  • Set up the in vitro transcription reaction by combining the DNA template, T7 RNA polymerase, rNTPs, and transcription buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for a further 15 minutes to digest the DNA template.

  • Purify the transcribed Corn aptamer using denaturing urea-PAGE.

  • Excise the RNA band from the gel and elute the RNA overnight in elution buffer.

  • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend the purified Corn aptamer in nuclease-free water.

  • Quantify the RNA concentration using a spectrophotometer.

Fluorescence Binding Assay for Kd Determination

Objective: To determine the dissociation constant (Kd) of the this compound-Corn aptamer interaction.

Materials:

  • Purified Corn aptamer.

  • This compound stock solution (e.g., in DMSO).

  • Binding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2, pH 7.4).

  • Fluorometer.

Protocol:

  • Prepare a solution of this compound at a fixed concentration (typically in the low nanomolar range) in the binding buffer.

  • Prepare a series of dilutions of the purified Corn aptamer in the same binding buffer.

  • In a fluorometer cuvette or a multi-well plate, add the this compound solution.

  • Sequentially add increasing concentrations of the Corn aptamer to the this compound solution, mixing thoroughly after each addition.

  • After a brief incubation period to allow for binding equilibration, measure the fluorescence intensity at an excitation wavelength of 505 nm and an emission wavelength of 545 nm.

  • Plot the fluorescence intensity as a function of the Corn aptamer concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

This compound Specificity Assay

Objective: To validate the specific binding of the Corn aptamer to this compound compared to other fluorophores.

Materials:

  • Purified Corn aptamer.

  • This compound stock solution.

  • Stock solutions of other fluorophores to be tested (e.g., DFHBI, fluorescein, etc.).

  • Binding buffer.

  • Fluorometer.

Protocol:

  • Prepare separate solutions of the Corn aptamer at a fixed concentration in the binding buffer.

  • To each aptamer solution, add one of the test fluorophores (this compound, DFHBI, etc.) to a final concentration that is consistent across all samples.

  • Include control samples containing each fluorophore in the binding buffer without the aptamer to measure background fluorescence.

  • Incubate all samples for a sufficient time to allow for any potential binding to occur.

  • Measure the fluorescence intensity of each sample using the optimal excitation and emission wavelengths for each respective fluorophore.

  • Calculate the fluorescence enhancement for each aptamer-fluorophore pair by subtracting the background fluorescence of the fluorophore alone from the fluorescence of the aptamer-fluorophore mixture.

  • Compare the fluorescence enhancement of the Corn aptamer with this compound to that with other fluorophores to determine the degree of specificity.

References

A Comparative Guide to DFHO and DFHBI Fluorogenic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the ability to visualize and track RNA in living cells is paramount. Fluorogenic dyes, which exhibit enhanced fluorescence upon binding to specific RNA aptamers, have emerged as indispensable tools for this purpose. Among these, 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) are two prominent fluorophores. This guide provides a comprehensive comparative analysis of this compound and DFHBI, offering researchers, scientists, and drug development professionals the necessary information to select the appropriate tool for their experimental needs.

At a Glance: Key Differences

FeatureDFHBIThis compound
Analogue of Green Fluorescent Protein (GFP) chromophore[1][2][3]Red Fluorescent Protein (RFP) chromophore[4]
Primary Aptamers Spinach, Spinach2, Broccoli[5][6]Corn, Squash[4]
Fluorescence Color Green / Bluish-Green[3]Yellow / Red[4][7]
Key Advantage Established system with multiple aptamer optionsHigh photostability[4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and DFHBI, facilitating a direct comparison of their performance characteristics.

Table 1: Physicochemical Properties

PropertyDFHBIThis compound
Molecular Formula C₁₂H₁₀F₂N₂O₂[1][5]C₁₂H₉F₂N₃O₃
Molecular Weight ( g/mol ) 252.22[1][5]281.22
CAS Number 1241390-29-3[1][5]1420815-34-4
Solubility Soluble to 100 mM in DMSO[5]Soluble to 100 mM in DMSO

Table 2: Spectroscopic Properties of Fluorophore-Aptamer Complexes

ParameterDFHBI-Spinach2This compound-CornThis compound-Squash
Excitation Maxima (nm) 447[3][5]505505
Emission Maxima (nm) 501[3][5]545[4]545
Extinction Coefficient (M⁻¹cm⁻¹) Not specified29,000Not specified
Dissociation Constant (Kd) Not specified70 nM[7]54 nM

Note: The spectral properties of DFHBI can vary slightly depending on the specific aptamer it is bound to (e.g., Spinach vs. Broccoli). DFHBI-1T, a derivative of DFHBI, exhibits an excitation maximum of 482 nm and an emission maximum of 505 nm when bound to Spinach2.

Mechanism of Fluorescence Activation

The fluorescence of both DFHBI and this compound is activated upon binding to their respective RNA aptamers. In their unbound state in aqueous solution, these molecules are essentially non-fluorescent due to non-radiative decay pathways, such as photoisomerization.[6] The structured binding pocket of the RNA aptamer restricts the conformational freedom of the fluorophore, forcing the excited molecule to relax through the emission of a photon, thereby "switching on" its fluorescence.[6]

cluster_unbound Unbound State cluster_bound Bound State Unbound Unbound Fluorophore (this compound or DFHBI) Nonradiative Non-radiative Decay (e.g., Photoisomerization) Unbound->Nonradiative Excitation Bound Aptamer-Bound Fluorophore Unbound->Bound Binding to RNA Aptamer Nonradiative->Unbound Quenched Fluorescence Radiative Radiative Decay Bound->Radiative Excitation Radiative->Bound Fluorescence Emission

Mechanism of fluorescence activation for this compound and DFHBI.

Experimental Protocols

Below are generalized protocols for utilizing this compound and DFHBI for RNA imaging in living cells. It is recommended to optimize concentrations and incubation times for specific cell types and expression systems.

In Situ RNA Imaging in Live Cells

Objective: To visualize the localization of a target RNA tagged with a specific aptamer within living cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA encoding the RNA of interest tagged with the appropriate aptamer (e.g., Spinach2 for DFHBI, Corn for this compound)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • DFHBI or this compound stock solution (e.g., 20 mM in DMSO)

  • Imaging buffer (e.g., HBSS or PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC for DFHBI, YFP/TRITC for this compound)

Procedure:

  • Cell Seeding: One day prior to transfection, seed cells in a glass-bottom dish at a density that will result in 70-90% confluency at the time of imaging.

  • Transfection: Transfect the cells with the plasmid encoding the aptamer-tagged RNA using a standard transfection protocol. Incubate for 24-48 hours to allow for RNA expression.

  • Staining:

    • Prepare a working solution of DFHBI (typically 20-40 µM) or this compound (typically 10-20 µM) in pre-warmed cell culture medium or imaging buffer.[7][9]

    • Aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire images using the appropriate filter sets. For DFHBI-Spinach2, use excitation around 447 nm and collect emission around 501 nm.[5] For this compound-Corn, use excitation around 505 nm and collect emission around 545 nm.

Start Start Seed Seed Cells Start->Seed Transfect Transfect with Aptamer-tagged RNA Plasmid Seed->Transfect Incubate Incubate (24-48h) Transfect->Incubate PrepareStain Prepare Staining Solution (this compound or DFHBI) Incubate->PrepareStain Wash Wash Cells PrepareStain->Wash AddStain Add Staining Solution and Incubate (30-60 min) Wash->AddStain Image Fluorescence Microscopy AddStain->Image End End Image->End

References

A Head-to-Head Comparison: The Advantages of DFHO for Long-Term Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the choice of fluorescent probe is critical. An ideal probe should offer bright, stable signal with minimal perturbation to cellular processes. This guide provides an objective comparison of the fluorogen-activating RNA aptamer system, DFHO-Corn, with other common alternatives, supported by experimental data, to inform the selection of the most suitable tools for your research.

Introduction to this compound and the Fluorogen-Aptamer System

This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that exhibits minimal fluorescence on its own. However, upon binding to its specific RNA aptamer, Corn, it undergoes a significant increase in fluorescence, emitting a bright, yellow light.[1] This "light-up" mechanism is a key advantage, as it reduces background noise from unbound probes. The this compound-Corn system is a powerful tool for imaging RNA dynamics in living cells, offering a genetically encodable alternative to traditional fluorescent proteins and organic dyes.[1]

Quantitative Comparison of Fluorescent Probes

The performance of a fluorescent probe for long-term imaging is determined by several key parameters: photostability, brightness, and cytotoxicity. The following table summarizes the quantitative comparison of the this compound-Corn system with other widely used fluorescent probes.

PropertyThis compound-CornBroccoli-DFHBImVenus (Fluorescent Protein)EGFP (Fluorescent Protein)
Excitation Max (nm) 505[1]472515488
Emission Max (nm) 545[1]507528507
Extinction Coefficient (M⁻¹cm⁻¹) 29,000[1]27,00092,20056,000
Quantum Yield 0.25[1][2]0.770.570.60
Relative Brightness 100[1]131 (OrangeBroccoli-DFHO)[1]--
Photostability Remarkably high; minimal fluorescence loss after 10s of irradiation[1]Rapid photobleaching; >50% fluorescence loss in 200ms[1]Less photostable than this compound-Corn[1]Moderate photostability
Cytotoxicity Low to negligible[1]Low to negligibleGenerally low, but overexpression can be burdensomeGenerally low, but overexpression can be burdensome

Key Advantages of this compound for Long-Term Imaging

The data clearly highlights the primary advantage of the this compound-Corn system for long-term imaging: its exceptional photostability . In experiments directly comparing this compound-Corn to Broccoli-DFHBI and the fluorescent protein mVenus, this compound-Corn exhibited minimal loss of fluorescence after 10 seconds of continuous irradiation, whereas Broccoli-DFHBI lost over half of its fluorescence in a mere 200 milliseconds.[1] This remarkable resistance to photobleaching allows for prolonged and repeated imaging sessions without significant signal degradation, a critical requirement for tracking slow biological processes.

Another significant advantage is its low cytotoxicity . As a small molecule that is only fluorescent upon binding to its target RNA aptamer, this compound can be used at low concentrations, minimizing potential toxic effects on the cells.[1] This is in contrast to the continuous expression of fluorescent proteins, which can sometimes lead to cellular stress and artifacts.

The "light-up" mechanism inherent to the this compound-Corn system provides a high signal-to-noise ratio. Unbound this compound molecules are essentially invisible, reducing the background fluorescence that can obscure the signal from the target of interest. This is particularly beneficial when imaging low-abundance RNAs.

Alternatives to this compound

While this compound-Corn offers significant advantages, a number of alternative technologies are available for long-term live-cell imaging, each with its own set of strengths and weaknesses.

  • Other Fluorogen-Aptamer Systems:

    • Spinach/Broccoli-DFHBI: These were among the first developed RNA aptamer-fluorogen systems and are widely used. However, as the data indicates, they suffer from significantly lower photostability compared to this compound-Corn.[1]

    • Mango-TO1-Biotin: The Mango aptamer binds to a derivative of thiazole orange and exhibits high affinity.

    • Pepper-HBC: The Pepper aptamer family binds to a range of HBC fluorogens, offering a variety of colors.

  • Fluorescent Proteins (FPs):

    • GFPs, YFPs, RFPs: Fluorescent proteins are genetically encoded and have been the workhorses of live-cell imaging for decades. They are available in a wide array of colors and brightness levels. However, their photostability is generally lower than that of this compound-Corn, and their continuous expression can sometimes interfere with cellular processes.[1]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key experiments are provided below.

Experimental Protocol 1: Live-Cell Imaging of RNA with this compound-Corn

Objective: To visualize the localization and dynamics of a target RNA in living cells using the this compound-Corn system.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Expression vector encoding the target RNA fused to the Corn aptamer

  • Transfection reagent

  • This compound dye (10 mM stock in DMSO)

  • Cell culture medium

  • Confocal microscope with appropriate filter sets (e.g., YFP)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a glass-bottom imaging dish at an appropriate density to reach 50-70% confluency on the day of transfection.

    • Transfect the cells with the Corn aptamer-tagged RNA expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.

  • Labeling with this compound:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10 µM is often used, but this may need to be optimized for your specific cell type and experiment.[3]

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30-60 minutes at 37°C to allow for this compound to enter the cells and bind to the Corn aptamer.

  • Live-Cell Imaging:

    • Mount the imaging dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Use a 488 nm laser for excitation and collect emission between 500-550 nm.[3]

    • Acquire time-lapse images at the desired intervals to capture the dynamics of the target RNA.

Experimental Protocol 2: In Vitro Phototoxicity Assay (Adapted 3T3 Neutral Red Uptake Assay)

Objective: To assess the phototoxicity of this compound upon light exposure in a standardized cell-based assay.

Materials:

  • Balb/c 3T3 mouse fibroblast cells

  • Cell culture medium

  • This compound

  • Neutral Red solution

  • Solar simulator or other appropriate light source with a known irradiance

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed 3T3 cells into two 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Treatment:

    • Prepare a range of concentrations of this compound in cell culture medium.

    • Remove the medium from the cells and add the this compound solutions to both plates. Include vehicle-only controls.

    • Incubate for 1 hour at 37°C.

  • Irradiation:

    • Expose one plate to a non-toxic dose of light from the solar simulator. The other plate should be kept in the dark as a control.

  • Neutral Red Uptake:

    • After irradiation, wash the cells with PBS and replace with medium containing Neutral Red.

    • Incubate for approximately 3 hours to allow for the uptake of the dye by viable cells.

  • Quantification:

    • Wash the cells and then extract the Neutral Red from the viable cells using a destain solution (e.g., 1% acetic acid, 50% ethanol).

    • Measure the absorbance of the extracted dye at 540 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated controls for both the irradiated and non-irradiated plates. A significant decrease in viability in the irradiated plate compared to the dark control indicates phototoxicity.

Visualizations

Experimental Workflow for Live-Cell Imaging with this compound-Corn

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Plate cells in imaging dish transfection Transfect with Corn-tagged RNA vector cell_culture->transfection expression Incubate for 24-48h for expression transfection->expression prepare_this compound Prepare this compound working solution add_this compound Add this compound to cells expression->add_this compound prepare_this compound->add_this compound incubate_this compound Incubate for 30-60 min add_this compound->incubate_this compound mount_scope Mount on confocal microscope incubate_this compound->mount_scope set_conditions Set imaging parameters (488nm ex, 500-550nm em) mount_scope->set_conditions acquire_images Acquire time-lapse images set_conditions->acquire_images end End acquire_images->end start Start start->cell_culture

Caption: Workflow for live-cell RNA imaging using this compound-Corn.

Signaling Pathway of Fluorogen Activation

G cluster_cellular_environment Cellular Environment cluster_complex_formation Complex Formation cluster_detection Detection DFHO_free Free this compound (non-fluorescent) DFHO_Corn_complex This compound-Corn Complex (fluorescent) DFHO_free->DFHO_Corn_complex Binding Corn_aptamer Corn RNA Aptamer (unbound) Corn_aptamer->DFHO_Corn_complex Binding Emission Emitted Light (e.g., 545nm) DFHO_Corn_complex->Emission Excitation Excitation Light (e.g., 488nm) Excitation->DFHO_Corn_complex Microscope Microscope Detection Emission->Microscope

References

Illuminating the Message: A Guide to Confirming DFHO-Labeled RNA Localization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise subcellular localization of RNA is paramount to unraveling its function in cellular processes and disease. The development of fluorogenic RNA aptamers, such as those that bind 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHO), has provided a powerful tool for live-cell RNA imaging. However, rigorous confirmation of the observed localization is crucial. This guide provides an objective comparison of the this compound-Corn aptamer system with alternative methods for validating RNA localization, supported by experimental data and detailed protocols.

The this compound-Corn system is a genetically encoded RNA labeling technique where a specific RNA aptamer, "Corn," is fused to the RNA of interest.[1] Upon binding to the cell-permeable, non-toxic this compound dye, the complex emits a bright and highly photostable yellow fluorescence, allowing for real-time tracking of the RNA in living cells.[1] While this method offers significant advantages for dynamic studies, its findings should be corroborated using orthogonal approaches to ensure the accuracy of the observed localization patterns.

Comparative Analysis of RNA Localization Techniques

This section provides a quantitative comparison of the this compound-Corn system with established and emerging techniques for RNA localization. The data presented is a synthesis of findings from multiple studies and should be considered as a general guide.

Technique Principle Signal-to-Noise Ratio (SNR) Photostability Cytotoxicity Perturbation to RNA Function Live/Fixed Cell
This compound-Corn Genetically encoded RNA aptamer binds to the this compound fluorophore, inducing fluorescence.[1]HighHigh[1]Low[1]Moderate; the aptamer tag may influence RNA metabolism.Live
MS2-MCP System An array of MS2 stem-loops on the target RNA is bound by the MS2 coat protein (MCP) fused to a fluorescent protein (e.g., GFP).[2][3]Moderate to High; can be affected by unbound MCP-FP background.[2]Moderate; dependent on the fused fluorescent protein.Low to Moderate; overexpression of MCP-FP can be toxic.High; the large MS2 array and bound proteins can significantly alter RNA function and localization.[2]Live
CRISPR-dCas13 A catalytically dead Cas13 protein (dCas13) is guided by a specific guide RNA (gRNA) to the target RNA. dCas13 is fused to a fluorescent protein.[4][5]Moderate; can have off-target binding and background from unbound dCas13-FP.Moderate; dependent on the fused fluorescent protein.Low to Moderate; overexpression of dCas13-FP can be toxic.Moderate; binding of the large dCas13 protein may affect the target RNA.[4]Live
Single-Molecule FISH (smFISH) Multiple short, fluorescently labeled oligonucleotide probes bind along the length of a single target RNA molecule in fixed cells.[6][7]HighHigh (in fixed cells)N/A (fixed cells)Low; probes are small and bind after fixation.Fixed
Molecular Beacons Hairpin-shaped oligonucleotide probes with a fluorophore and a quencher. Fluorescence is emitted upon hybridization to the target RNA, which separates the fluorophore and quencher.HighModerateLowLow to Moderate; requires microinjection or transfection for live-cell imaging.Live & Fixed

Experimental Protocols

Detailed methodologies for the key techniques are provided below to facilitate their implementation in your research.

This compound-Corn Live-Cell Imaging Protocol

This protocol is adapted for mammalian cells.

1. Plasmid Construction:

  • Clone the Corn aptamer sequence in tandem repeats (e.g., 4x to 8x) and fuse it to the 3' UTR of your RNA of interest in a suitable mammalian expression vector.

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T, HeLa) in appropriate media.

  • Transfect the cells with the Corn-tagged RNA expression plasmid using a standard transfection reagent.

3. This compound Staining:

  • 24-48 hours post-transfection, replace the culture medium with fresh medium containing 5-20 µM this compound.

  • Incubate the cells for 30-60 minutes at 37°C to allow for this compound uptake and binding to the Corn aptamer.

4. Live-Cell Imaging:

  • Image the cells using a fluorescence microscope equipped with a suitable filter set for yellow fluorescence (Excitation: ~505 nm, Emission: ~545 nm).[8]

  • Maintain the cells at 37°C and 5% CO2 during imaging.

MS2-MCP Live-Cell Imaging Protocol

This protocol is a generalized version for mammalian cells.[2][9]

1. Plasmid Construction:

  • Obtain or construct a plasmid containing tandem repeats of the MS2 stem-loop sequence (e.g., 24xMS2).

  • Clone your RNA of interest upstream of the MS2 repeats.

  • Obtain or construct a separate plasmid expressing the MS2 coat protein (MCP) fused to a fluorescent protein (e.g., MCP-GFP) and a nuclear localization signal (NLS) to reduce cytoplasmic background.[2]

2. Cell Culture and Co-transfection:

  • Culture mammalian cells as described above.

  • Co-transfect the cells with the MS2-tagged RNA plasmid and the MCP-FP-NLS plasmid.

3. Live-Cell Imaging:

  • 24-48 hours post-transfection, image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorescent protein (e.g., GFP).

  • Live-cell imaging conditions should be maintained as described for the this compound-Corn protocol.

Single-Molecule FISH (smFISH) Protocol

This protocol is for cultured mammalian cells.[6][7]

1. Probe Design and Synthesis:

  • Design a set of 20-50 short (e.g., 20 nt) oligonucleotide probes that are complementary to your RNA of interest.

  • Synthesize the probes and label them with a fluorescent dye (e.g., Cy3, Alexa Fluor 594).

2. Cell Fixation and Permeabilization:

  • Grow cells on coverslips.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Permeabilize the cells with 70% ethanol overnight at 4°C.

3. Hybridization:

  • Wash the cells with a wash buffer (e.g., 10% formamide in 2x SSC).

  • Incubate the cells with the fluorescently labeled probes in a hybridization buffer (containing formamide and dextran sulfate) overnight in a humidified chamber at 37°C.

4. Washing and Mounting:

  • Wash the cells multiple times with the wash buffer to remove unbound probes.

  • Mount the coverslips on microscope slides with an antifade mounting medium containing DAPI to stain the nuclei.

5. Imaging and Analysis:

  • Image the cells using a fluorescence microscope. Individual RNA molecules will appear as diffraction-limited spots.

  • Use specialized software to quantify the number and localization of the RNA spots.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for live-cell imaging using fluorogenic aptamers and the MS2 system, as well as the process for smFISH.

LiveCell_FluorogenicAptamer_Workflow cluster_plasmid Plasmid Engineering cluster_cell Cellular Steps cluster_imaging Imaging Plasmid Expression Vector Aptamer Corn Aptamer Sequence Plasmid->Aptamer Insert ROI RNA of Interest Aptamer->ROI Fuse Transfection Transfect Cells ROI->Transfection Expression Express Aptamer-tagged RNA Transfection->Expression Staining Add this compound Expression->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Analyze RNA Localization Imaging->Analysis

Caption: Workflow for live-cell imaging using the this compound-Corn system.

LiveCell_MS2_Workflow cluster_plasmid Plasmid Engineering cluster_cell Cellular Steps cluster_imaging Imaging Plasmid_RNA RNA Expression Vector MS2_array MS2 Stem-loops Plasmid_RNA->MS2_array Insert ROI RNA of Interest MS2_array->ROI Fuse CoTransfection Co-transfect Cells ROI->CoTransfection Plasmid_Prot Protein Expression Vector MCP_FP MCP-FP Fusion Plasmid_Prot->MCP_FP Insert MCP_FP->CoTransfection Expression Express Tagged RNA & MCP-FP CoTransfection->Expression Imaging Fluorescence Microscopy Expression->Imaging Analysis Analyze RNA Localization Imaging->Analysis

Caption: Workflow for live-cell imaging using the MS2-MCP system.

smFISH_Workflow cluster_prep Probe & Cell Preparation cluster_hybridization Hybridization cluster_imaging Imaging & Analysis Probe_Design Design & Synthesize Probes Hybridization Hybridize Probes to RNA Probe_Design->Hybridization Cell_Culture Culture Cells on Coverslips Fix_Perm Fix & Permeabilize Cells Cell_Culture->Fix_Perm Fix_Perm->Hybridization Wash Wash Unbound Probes Hybridization->Wash Mount Mount Coverslips Wash->Mount Imaging Fluorescence Microscopy Mount->Imaging Analysis Quantify RNA Spots Imaging->Analysis

References

Unveiling the Specificity of DFHO: A Comparative Guide to Aptamer Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals leveraging RNA imaging technologies, the specificity of fluorogenic aptamer-dye pairs is paramount. This guide provides an objective comparison of the cross-reactivity of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-oxime (DFHO) with various RNA aptamers, supported by experimental data. Understanding the selective binding of this compound is crucial for designing robust and reliable assays, minimizing off-target effects, and ensuring the accurate interpretation of cellular imaging and sensing studies.

Quantitative Analysis of this compound Cross-Reactivity

The fluorescence of this compound is significantly enhanced upon binding to specific RNA aptamers. The following table summarizes the binding affinity and fluorescence enhancement of this compound with its primary aptamers, Corn and Squash, and its cross-reactivity with other commonly used fluorogenic aptamers.

AptamerCognate FluorophoreThis compound Binding Affinity (Kd)This compound Fluorescence SignalReference
Corn This compound70 nMHigh[1]
Squash This compound54 nMHigh
Broccoli DFHBI-1TNot ReportedLow (negligible)[2]
Chili DMHBI+Not ReportedLow (negligible)[2]
DNB TMR-DNNot ReportedLow (negligible)[2]
Pepper HBC620Not ReportedLow (negligible)[2]

Key Findings:

  • This compound exhibits high-affinity binding to both the Corn and Squash aptamers, with dissociation constants (Kd) in the nanomolar range.[1]

  • Experimental evidence demonstrates that this compound shows excellent orthogonality, meaning it does not produce a significant fluorescence signal when interacting with other common RNA aptamers such as Broccoli, Chili, DNB, and Pepper.[2] This minimal cross-reactivity is critical for multiplexed imaging applications where multiple RNA species are tracked simultaneously using different aptamer-dye pairs.[2][3]

Experimental Protocols

The assessment of aptamer cross-reactivity is typically performed using fluorescence spectroscopy. Below is a generalized protocol based on methodologies described in the cited literature.

Objective: To determine the fluorescence activation of a specific dye (e.g., this compound) by its cognate aptamer and assess its cross-reactivity with other non-cognate aptamers.

Materials:

  • Purified RNA aptamers (e.g., Corn, Squash, Broccoli, Chili, DNB, Pepper)

  • Fluorogenic dyes (e.g., this compound, DFHBI-1T, DMHBI+, TMR-DN, HBC620)

  • Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Fluorometer or plate reader with appropriate excitation and emission filters

Procedure:

  • Aptamer Preparation: Resuspend lyophilized RNA aptamers in nuclease-free water to a stock concentration (e.g., 100 µM). Fold the aptamers into their proper tertiary structures by heating at 95°C for 3 minutes, followed by slow cooling to room temperature.

  • Dye Preparation: Prepare stock solutions of the fluorogenic dyes in a suitable solvent like DMSO (e.g., 10 mM).

  • Assay Setup: In a 96-well plate or cuvette, prepare reactions containing a fixed concentration of each RNA aptamer (e.g., 1 µM) in the assay buffer.

  • Fluorescence Measurement:

    • Add the dye of interest (e.g., this compound) to each well containing the different aptamers at a final concentration (e.g., 10 µM).

    • Incubate the plate at room temperature for a defined period to allow for binding.

    • Measure the fluorescence intensity using a fluorometer. For the Corn/DFHO pair, excitation is typically around 488 nm and emission is collected in the 500-550 nm range.[2]

  • Data Analysis: Compare the fluorescence signal of the dye in the presence of its cognate aptamer to the signals obtained with non-cognate aptamers. A high signal with the cognate aptamer and low signals with others indicate high specificity and low cross-reactivity.

Visualizing the Activation and Specificity

The interaction between this compound and its cognate aptamer is a direct binding event that triggers fluorescence. The specificity of this interaction is key to its utility.

cluster_activation This compound Activation Pathway cluster_specificity Cross-Reactivity Check This compound This compound (non-fluorescent) Complex Corn-DFHO Complex (fluorescent) This compound->Complex Binds Corn Corn Aptamer Corn->Complex DFHO2 This compound NoComplex No Significant Binding/Fluorescence DFHO2->NoComplex OtherAptamers Other Aptamers (e.g., Broccoli, Chili) OtherAptamers->NoComplex

This compound activation and specificity pathway.

The experimental workflow for assessing cross-reactivity can also be visualized to clarify the process.

cluster_workflow Cross-Reactivity Experimental Workflow A1 Prepare Folded Aptamers B Incubate Aptamers with this compound A1->B A2 Prepare Dye Solutions A2->B C Measure Fluorescence (Ex: 488nm, Em: 500-550nm) B->C D Compare Signals C->D E1 High Signal: Cognate Aptamer (Corn) D->E1 E2 Low Signal: Non-Cognate Aptamers D->E2

Workflow for aptamer cross-reactivity assay.

References

A Comparative Guide to the Fluorescence Quantum Yield of DFHO for RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore for RNA imaging is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of the fluorescence quantum yield of 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHO) in complex with its RNA aptamers against other common fluorophores used for RNA visualization in live cells. The data presented here is supported by established experimental protocols to aid in the informed selection of reagents for your research.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. A higher quantum yield translates to a brighter signal, which is paramount for sensitive applications such as tracking low-abundance RNA molecules. This compound is a fluorogenic dye, meaning its fluorescence is negligible until it binds to a specific RNA aptamer, such as Corn or Broccoli. This "light-up" property significantly reduces background fluorescence, enhancing the signal-to-noise ratio.

Quantitative Comparison of Fluorescence Quantum Yields

The fluorescence quantum yield of this compound is highly dependent on the specific RNA aptamer it binds to. When complexed with the Corn aptamer, this compound exhibits a quantum yield of 0.25. This value increases to 0.34 when bound to a derivative of the Broccoli aptamer. The performance of the this compound-aptamer system is comparable to or exceeds that of several other commonly used RNA-binding dyes.

Below is a summary of the fluorescence quantum yields for this compound and a selection of alternative fluorophores.

Fluorophore/SystemTargetQuantum Yield (Φ)Notes
This compound-Corn Aptamer Specific RNA Aptamer0.25"Light-up" system with low background.
This compound-Broccoli Aptamer Derivative Specific RNA Aptamer0.34Higher quantum yield than the Corn aptamer complex.
SYTO 9 Nucleic Acids (DNA & RNA)>0.4 (bound)Cell-permeant, shows large fluorescence enhancement upon binding.
Thiazole Orange Nucleic Acidsup to 0.53 (in FIT probes)Becomes brightly fluorescent upon intercalation into nucleic acids.
Malachite Green Aptamer Specific RNA Aptamer>0.1 (bound)Significant fluorescence enhancement upon aptamer binding.
RiboGreen RNA0.65 (bound)High quantum yield upon binding to RNA.
Enhanced Green Fluorescent Protein (EGFP) N/A (protein)~0.60Commonly used fluorescent protein for comparison.

Photostability: A Key Consideration

Beyond brightness, the photostability of a fluorophore is crucial for experiments requiring prolonged or repeated imaging. The this compound-Corn aptamer complex has been reported to exhibit markedly enhanced photostability compared to other aptamer-fluorophore systems like those involving DFHBI and its derivatives. This increased stability allows for longer exposure times and more quantitative measurements of RNA in living cells. In contrast, many traditional organic dyes are susceptible to photobleaching, which can limit their utility in time-lapse imaging studies.

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for comparing different fluorophores. The two primary methods for this measurement are the relative (or comparative) method and the absolute method.

Relative Fluorescence Quantum Yield Measurement

The relative method is the more common approach and involves comparing the fluorescence of the sample of interest to a well-characterized standard with a known quantum yield.

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

Recommended Standard for this compound: For the this compound-aptamer complex, which has an excitation maximum around 505 nm, a suitable quantum yield standard is fluorescein (in 0.1 M NaOH), which has a well-established quantum yield of approximately 0.925.

Step-by-Step Protocol for this compound-Corn Aptamer Complex:

  • Preparation of Solutions:

    • Prepare a stock solution of the Corn RNA aptamer in an appropriate buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the this compound-Corn aptamer complex in the buffer, ensuring the absorbance at the excitation wavelength (e.g., 505 nm) is below 0.1 to avoid inner filter effects.

    • Prepare a series of dilutions of the fluorescein standard in 0.1 M NaOH with absorbances in the same range as the samples.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each sample and standard solution at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each sample and standard solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample and standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound-Corn aptamer complex and the fluorescein standard.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield:

    • The quantum yield of the this compound-Corn aptamer complex (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

      where:

      • Φ_std is the quantum yield of the standard (fluorescein, ~0.925).

      • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

      • η_sample and η_std are the refractive indices of the solvents for the sample and standard, respectively (if they are different).

Absolute Fluorescence Quantum Yield Measurement

The absolute method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere. While more complex, this method does not rely on a reference standard.

Workflow for Absolute Quantum Yield Measurement:

G Absolute Quantum Yield Measurement Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis setup Place cuvette with solvent (blank) in integrating sphere measure_blank Measure scattering profile of the blank setup->measure_blank Step 1 measure_sample Replace blank with sample and measure emission and scattering measure_blank->measure_sample Step 2 integrate Integrate areas of emission and scattering peaks measure_sample->integrate Step 3 calculate Calculate quantum yield from the ratio of emitted to absorbed photons integrate->calculate Step 4

Caption: Workflow for absolute fluorescence quantum yield measurement.

Signaling Pathway of this compound Activation

The fluorescence of this compound is activated through a specific binding event with its corresponding RNA aptamer. This interaction induces a conformational change in the this compound molecule, leading to a significant increase in its fluorescence quantum yield.

G This compound Fluorescence Activation Pathway DFHO_unbound This compound (non-fluorescent) Complex This compound-Aptamer Complex (fluorescent) DFHO_unbound->Complex Binding Aptamer RNA Aptamer (e.g., Corn) Aptamer->Complex Binding

Caption: Activation of this compound fluorescence upon binding to its RNA aptamer.

Conclusion

The this compound-aptamer system, particularly with the Corn aptamer, presents a compelling option for RNA imaging in living cells due to its "light-up" nature, respectable quantum yield, and enhanced photostability. While other dyes like SYTO 9 and RiboGreen offer higher quantum yields, they lack the specificity of an aptamer-based system and bind more generally to nucleic acids. The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the need for target specificity, signal brightness, and photostability. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess and compare the performance of different fluorophores in their own experimental setups.

Performance of Dihydroxyflavones in Diverse Cellular Contexts: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A note on nomenclature: The term "DFHO" can refer to several dihydroxy-benzoflavone isomers. Due to the limited availability of data on a single, specific "this compound," this guide provides a comparative analysis of two well-studied dihydroxyflavone analogs: 3',4'-dihydroxyflavonol (DiOHF) and 7,8-dihydroxyflavone (7,8-DHF) . Their performance is compared across various cell types, with the well-characterized Nrf2 activator, sulforaphane , included as a benchmark for antioxidant and cytoprotective responses.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular activities of these flavonoids, particularly their anti-cancer and antioxidant properties.

Quantitative Performance Data

The following tables summarize the cytotoxic and cell cycle effects of DiOHF and 7,8-DHF in different human cell lines.

Table 1: Cytotoxicity (IC50) of Dihydroxyflavones in Cancer and Non-Cancerous Cell Lines
CompoundCell LineCell TypeIC50 (µM)AssayCitation
3',4'-dihydroxyflavonol (DiOHF) MG-63Osteosarcoma98.5 (± 37.5)MTT[1]
U2OSOsteosarcoma34.6 (± 3.6)MTT[1]
7,8-dihydroxyflavone (7,8-DHF) SK-MEL-2Malignant Melanoma229.2MTS[2][3]
G-361Malignant Melanoma204.3MTS[2][3]
HaCaTNon-tumoral Keratinocytes345.7MTS[2][3]
HUH-7Hepatocarcinoma177.6Alamar Blue[4]
U937Leukemia70MTT[4]
Oral Squamous Cancer CellsOral Squamous Carcinoma>40 (inhibited proliferation)MTT[4]
B16F10Melanoma9.04MTT[4]
Table 2: Effect of Dihydroxyflavones on Cell Cycle Distribution
CompoundCell LineConcentration (µM)Effect on Cell CycleCitation
3',4'-dihydroxyflavonol (DiOHF) MG-6325Decrease in G1, Increase in S and G2 phases[1]
U2OS40Decrease in G1 and S phases[1]
7,8-dihydroxyflavone (7,8-DHF) SK-MEL-2 & G-361Not specifiedG2/M phase arrest[5]

Key Signaling Pathway: Nrf2/ARE Activation

A primary mechanism by which flavonoids and sulforaphane exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.

Nrf2_Pathway Nrf2/ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Dihydroxyflavones (e.g., 7,8-DHF) Keap1 Keap1 This compound->Keap1 inactivates Sulforaphane Sulforaphane Sulforaphane->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasomal Degradation Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Ub->Proteasome targets for Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Nrf2_n->ARE binds to

Caption: Activation of the Nrf2/ARE pathway by dihydroxyflavones and sulforaphane.

Experimental Workflows and Protocols

The following section details the methodologies for key experiments cited in this guide, along with a generalized workflow diagram.

General Experimental Workflow

Experimental_Workflow General Workflow for Cellular Assays cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., MG-63, U2OS, SK-MEL-2) start->cell_culture treatment Treatment with Dihydroxyflavone or Sulforaphane cell_culture->treatment incubation Incubation (Time & Temperature Dependent) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle antioxidant Antioxidant Activity (CAA Assay) incubation->antioxidant protein Protein Expression (Western Blot) incubation->protein data_analysis Data Analysis (e.g., IC50, % cell cycle distribution) viability->data_analysis cell_cycle->data_analysis antioxidant->data_analysis protein->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the cellular effects of dihydroxyflavones.

Detailed Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells of interest (e.g., MG-63, U2OS)

    • Complete culture medium

    • Dihydroxyflavone or other test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired period (e.g., 48 hours).

    • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.[6]

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • Phosphate-buffered saline (PBS)

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

    • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]

3. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

  • Materials:

    • Hepatocarcinoma HepG2 cells (or other suitable cell line)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical initiator

    • Quercetin (as a positive control)

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed HepG2 cells in a 96-well black plate and grow to confluency.

    • Wash the cells with PBS.

    • Treat the cells with the test compound and DCFH-DA for 1 hour.

    • Wash the cells to remove the treatment solution.

    • Add AAPH to induce oxidative stress.

    • Immediately measure the fluorescence kinetically for 1 hour (excitation ~485 nm, emission ~538 nm).

    • The antioxidant activity is calculated based on the inhibition of DCF fluorescence compared to the control.[9][10][11]

4. Nrf2 Nuclear Translocation by Western Blot

This protocol is used to determine the translocation of Nrf2 from the cytoplasm to the nucleus, a key step in its activation.

  • Materials:

    • Treated and control cells

    • Nuclear and cytoplasmic extraction buffers

    • Primary antibody against Nrf2

    • Loading control antibodies (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

    • Secondary antibody conjugated to HRP

    • SDS-PAGE gels and blotting apparatus

    • Chemiluminescence detection reagents

  • Procedure:

    • After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard protocols.

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-Nrf2 antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analyze the band intensities relative to the loading controls to quantify Nrf2 translocation.[12][13][14]

5. Quinone Reductase (QR) Activity Assay

This assay measures the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key phase II detoxification enzyme induced by the Nrf2 pathway.

  • Materials:

    • Cell lysates from treated and control cells

    • Reaction buffer (e.g., Tris-HCl)

    • NADPH

    • Substrate (e.g., menadione or other quinones)

    • Cytochrome c

    • Spectrophotometer

  • Procedure:

    • Prepare cell lysates from cells treated with the test compounds.

    • In a cuvette or 96-well plate, combine the reaction buffer, cell lysate, cytochrome c, and NADPH.

    • Initiate the reaction by adding the quinone substrate.

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm.

    • The QR activity is proportional to the rate of cytochrome c reduction.[15][16][17]

References

DFHO: A Comparative Guide to a Photostable Fluorogenic RNA Imaging System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO), a fluorogenic ligand that, in complex with the RNA aptamer Corn, offers a robust system for imaging RNA in living cells. This document outlines its applications, compares its performance with alternative technologies, details its limitations, and provides experimental protocols to facilitate its adoption in research and drug development.

Performance Characteristics and Comparison

This compound, when bound to the Corn aptamer, exhibits exceptional photostability, a key advantage over earlier fluorogenic RNA systems. The following tables summarize its quantitative performance characteristics in comparison to other common fluorescent reporters.

ParameterCorn-DFHOOrangeBroccoli-DFHORed Broccoli-DFHOBroccoli-DFHBImVenusOregon Green 514
Excitation Max (nm) 505513518---
Emission Max (nm) 545562582---
Extinction Coefficient (M⁻¹cm⁻¹) 29,00034,00035,000---
Quantum Yield 0.250.280.34---
Relative Brightness 100131164---
Dissociation Constant (Kd, nM) 70230206---
Photostability Markedly enhanced--LowerLowerLower

Table 1: Spectral and Binding Properties of this compound-Aptamer Complexes and Other Fluorophores. Data compiled from multiple sources.[1]

Fluorophore SystemDescriptionKey AdvantageKey Disadvantage
Corn-DFHO RNA aptamer-ligand system with yellow fluorescence.High photostability, low cytotoxicity.[1][2]Dimerization of Corn aptamer can be unsuitable for some applications.[3]
Broccoli/Spinach-DFHBI First-generation RNA aptamer-ligand systems with green fluorescence.Established systems for RNA imaging.Rapid photobleaching.[1]
mVenus A yellow fluorescent protein.Bright and widely used protein tag.Photobleaching is more significant than Corn-DFHO.[1]

Table 2: Qualitative Comparison of Fluorogenic RNA Imaging Systems.

Mechanism of Action: this compound-Corn Interaction

This compound is intrinsically non-fluorescent and only emits a bright yellow fluorescence upon binding to the Corn RNA aptamer.[2] The crystal structure of the Corn-DFHO complex reveals that the functional unit is a quasisymmetric homodimer of the Corn aptamer.[4][5] This homodimer encapsulates a single this compound molecule at the interface between the two RNA protomers, sandwiching it between a G-quadruplex from each protomer.[4][6] This unique binding mode rigidly constrains the this compound molecule, leading to its enhanced fluorescence and remarkable photostability.[1]

DFHO_Mechanism cluster_extracellular Extracellular/Solution cluster_intracellular Intracellular DFHO_free Free this compound (non-fluorescent) Corn_unbound Unbound Corn Aptamer (dimer) DFHO_free->Corn_unbound Binding Corn_DFHO_complex Corn-DFHO Complex (Fluorescent) Corn_unbound->Corn_DFHO_complex Conformational Change & Fluorescence Activation Corn_DFHO_complex->Corn_DFHO_complex Photon Emission (545 nm)

This compound binding and fluorescence activation.

Applications in Research and Drug Development

The high photostability and low cytotoxicity of the Corn-DFHO system make it a valuable tool for various applications:

  • Live-Cell RNA Imaging : It enables the real-time visualization of RNA localization and trafficking within living cells.[2]

  • Quantitative Measurement of Transcription : Its photostability allows for longer exposure times, facilitating the quantitative analysis of RNA polymerase III transcription rates.[1]

  • RNA-based Biosensors : The Corn aptamer can be engineered into biosensors that detect specific small molecules, with this compound fluorescence as the readout. For example, it has been adapted to create a sensor for S-adenosyl methionine (SAM).[6]

  • Multiplexed Imaging : The spectral properties of this compound, distinct from other fluorogenic aptamer-dye pairs, allow for orthogonal and sequential imaging of different RNA species within the same cell.[7][8]

Limitations

Despite its advantages, the this compound-Corn system has some limitations that researchers should consider:

  • Dimerization of Corn : The homodimeric nature of the Corn aptamer can be a drawback for applications that require tagging a single RNA molecule without inducing artificial dimerization.[3] This could potentially alter the natural function or localization of the RNA of interest.

  • Signal-to-Noise Ratio : While generally good, the cellular signal-to-noise ratio of Corn-DFHO can be relatively low in some contexts and may require optimization of imaging conditions.[7]

  • Dependence on Aptamer Folding : The fluorescence of the complex is dependent on the proper folding of the Corn aptamer, which can be influenced by cellular conditions and the specific RNA context in which it is placed.

Experimental Protocols

The following provides a general workflow for live-cell imaging of RNA using the this compound-Corn system. Specific parameters may require optimization based on the cell type and experimental goals.

I. Cell Preparation and Transfection
  • Plasmid Construction : Clone the Corn aptamer sequence into an appropriate expression vector, typically downstream of the RNA of interest. The tRNALys scaffold can be used to improve aptamer folding.[1]

  • Cell Culture : Culture the cells of interest to the desired confluency in a suitable imaging dish or plate.

  • Transfection : Transfect the cells with the Corn-tagged RNA expression plasmid using a standard transfection protocol. Allow for sufficient time for gene expression (typically 24-48 hours).

II. Live-Cell Imaging
  • This compound Preparation : Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Cell Staining : Dilute the this compound stock solution in pre-warmed cell culture medium to a final working concentration (typically 10-20 µM).[2] Replace the existing medium with the this compound-containing medium.

  • Incubation : Incubate the cells with this compound for a sufficient period to allow for cell permeability and binding to the Corn aptamer (e.g., 30 minutes).[9]

  • Imaging : Image the cells using a fluorescence microscope equipped with appropriate filter sets for yellow fluorescence (e.g., excitation around 505 nm and emission around 545 nm).[1]

Experimental_Workflow start Start plasmid_prep Plasmid Construction (Corn-tagged RNA) start->plasmid_prep cell_culture Cell Culture plasmid_prep->cell_culture transfection Transfection cell_culture->transfection expression Gene Expression (24-48h) transfection->expression dfho_prep Prepare this compound Solution (10-20 µM) expression->dfho_prep staining Cell Staining with this compound (~30 min) dfho_prep->staining imaging Fluorescence Microscopy (Ex: ~505nm, Em: ~545nm) staining->imaging analysis Data Analysis imaging->analysis

Experimental workflow for this compound-based RNA imaging.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling DFHO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorogenic ligand DFHO, ensuring safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (this compound), a compound used for imaging RNA in living cells.[1] Adherence to these guidelines is critical to minimize exposure risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent skin and eye contact. The following table summarizes the recommended PPE based on standard laboratory safety protocols for handling chemical compounds.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from splashes and aerosols.
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing.
Hand Protection Chemically resistant gloves (e.g., nitrile).Protects hands from direct contact with the compound.

It is crucial to inspect all PPE for integrity before use and to follow proper techniques for donning and doffing to avoid cross-contamination.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound will mitigate risks and ensure the compound's stability.

Preparation and Handling:

This compound is typically supplied as a lyophilized powder.[1] When preparing solutions, it is recommended to work in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Experimental Workflow for this compound Handling:

DFHO_Handling_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Experiment start Don appropriate PPE weigh Weigh lyophilized this compound in a fume hood start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve add_to_cells Add this compound solution to cell culture dissolve->add_to_cells incubate Incubate as per experimental protocol add_to_cells->incubate image Image cells using fluorescence microscopy incubate->image decontaminate Decontaminate work surfaces image->decontaminate dispose Dispose of waste according to protocol decontaminate->dispose doff Doff PPE correctly dispose->doff

Caption: This diagram outlines the standard workflow for safely handling this compound, from preparation to post-experimental cleanup.

Storage:

Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.

Parameter Recommendation
Temperature Store at -20°C for long-term stability.
Light Protect from light.
Container Keep in a tightly sealed, clearly labeled container.

Disposal Plan

All materials contaminated with this compound, including unused solutions, pipette tips, and culture vessels, must be disposed of as chemical waste in accordance with institutional and local regulations.

Logical Relationship for this compound Waste Disposal:

DFHO_Disposal_Plan cluster_waste_generation Waste Generation cluster_waste_segregation Segregation cluster_final_disposal Final Disposal liquid_waste Liquid Waste (e.g., unused solutions, media) collect_liquid Collect in a labeled, leak-proof chemical waste container liquid_waste->collect_liquid solid_waste Solid Waste (e.g., contaminated tips, tubes, gloves) collect_solid Collect in a designated, lined chemical waste bin solid_waste->collect_solid arrange_pickup Arrange for pickup by institutional Environmental Health & Safety collect_liquid->arrange_pickup collect_solid->arrange_pickup incineration High-temperature incineration is a common disposal method for chemical waste arrange_pickup->incineration

Caption: This flowchart illustrates the proper procedure for segregating and disposing of this compound-contaminated waste.

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to a culture of safety and scientific excellence. Always consult your institution's specific safety protocols and the Material Safety Data Sheet (MSDS) for the most comprehensive information.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。